Product packaging for 8-Methylnona-1,7-dien-5-yne(Cat. No.:CAS No. 89454-85-3)

8-Methylnona-1,7-dien-5-yne

Cat. No.: B15430823
CAS No.: 89454-85-3
M. Wt: 134.22 g/mol
InChI Key: UCJKTAYIPSWAPB-UHFFFAOYSA-N
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Description

8-Methylnona-1,7-dien-5-yne is an organic compound with the molecular formula C10H14 and a defined molecular weight of 134.22 g/mol . It is classified as an unsaturated hydrocarbon, featuring both diene and alkyne functional groups within its structure, which makes it a molecule of interest in specialized organic synthesis and fragrance research . Compounds with similar unsaturated backbones are frequently investigated as key intermediates or precursors for the synthesis of more complex molecules, including dienone derivatives which are known for their applications in the development of novel olfactory compounds . Researchers value this structural motif for its potential reactivity and as a building block in the creation of substances with specific sensory properties. This product is provided as a characterized chemical reference standard. It is intended for use in analytical methods development, chemical synthesis, and other laboratory research applications. This compound is strictly for professional research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B15430823 8-Methylnona-1,7-dien-5-yne CAS No. 89454-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89454-85-3

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

8-methylnona-1,7-dien-5-yne

InChI

InChI=1S/C10H14/c1-4-5-6-7-8-9-10(2)3/h4,9H,1,5-6H2,2-3H3

InChI Key

UCJKTAYIPSWAPB-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#CCCC=C)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of 8-Methylnona-1,7-dien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Molecular Overview

8-Methylnona-1,7-dien-5-yne is a hydrocarbon with the molecular formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[1] Its structure, as defined by its IUPAC name, features a nine-carbon chain with a terminal double bond at the 1-position, an internal alkyne at the 5-position, and a second double bond at the 7-position with a methyl substituent at the 8-position.

Table 1: Key Molecular Descriptors for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₄PubChem
IUPAC NameThis compoundPubChem
CAS Number89454-85-3PubChem
Molecular Weight134.22 g/mol PubChem

Predicted Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms in the molecule.

  • Vinyl Protons: The protons on the terminal double bond (C1 and C2) would likely appear in the range of 4.5-6.5 ppm. The geminal protons at C1 would exhibit splitting from the proton at C2. The vinylic proton at C7 would also be in a similar region, coupled to the methyl protons at C8.

  • Allylic Protons: The protons on the carbons adjacent to the double bonds and the alkyne (C3, C4, and the methyl group at C8) would be expected in the range of 1.8-3.0 ppm.

  • Methyl Protons: The two methyl groups at C8 would likely appear as distinct signals in the allylic region, potentially as doublets due to coupling with the vinylic proton at C7.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.

  • Alkyne Carbons: The sp-hybridized carbons of the alkyne (C5 and C6) are expected to resonate in the range of 65-90 ppm.

  • Alkene Carbons: The sp²-hybridized carbons of the two double bonds (C1, C2, C7, and C8) would appear further downfield, typically in the 100-150 ppm region.

  • Aliphatic Carbons: The sp³-hybridized carbons (C3, C4, and the methyl carbons) would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be instrumental in identifying the key functional groups.

  • C≡C Stretch: A weak to medium absorption band is expected in the 2100-2260 cm⁻¹ region, characteristic of the internal alkyne.

  • C=C Stretch: Absorption bands for the carbon-carbon double bonds would be anticipated around 1640-1680 cm⁻¹.

  • =C-H Stretch: The stretching vibration of the hydrogens on the double bonds would appear above 3000 cm⁻¹.

  • C-H Stretch: The stretching vibrations for the sp³-hybridized C-H bonds would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (134.22).

  • Fragmentation Pattern: The fragmentation pattern would be complex due to the presence of multiple unsaturated bonds. Common fragmentation pathways would likely involve cleavage at the allylic and propargylic positions, leading to the formation of stable carbocations.

Experimental Protocols for Synthesis and Characterization

While a specific synthesis for this compound has not been identified in the literature, a plausible synthetic route could involve the coupling of an appropriate allylic halide with a terminal alkyne, followed by further elaboration. A generalized experimental workflow for its synthesis and subsequent structure elucidation is proposed below.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation A Starting Materials (e.g., Allylic Halide & Terminal Alkyne) B Coupling Reaction (e.g., Sonogashira or Negishi Coupling) A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D Purified Compound E Data Interpretation D->E F Structure Confirmation E->F

Caption: Proposed workflow for the synthesis and structural elucidation of this compound.

A detailed experimental protocol would require the following steps:

  • Synthesis: Perform the chemical reaction to synthesize the target molecule. This would involve dissolving the starting materials in an appropriate solvent, adding necessary catalysts and reagents, and running the reaction under specific temperature and time conditions.

  • Isolation and Purification: After the reaction is complete, the product would be isolated from the reaction mixture using techniques such as extraction. Further purification would be achieved through column chromatography to obtain a pure sample.

  • Spectroscopic Analysis: The purified compound would be subjected to a battery of spectroscopic tests:

    • NMR: A sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using ¹H and ¹³C NMR spectroscopy.

    • IR: A thin film of the sample would be analyzed using an IR spectrometer.

    • MS: A small amount of the sample would be introduced into a mass spectrometer to determine its mass-to-charge ratio and fragmentation pattern.

  • Data Analysis and Structure Confirmation: The data from all spectroscopic analyses would be integrated to confirm the connectivity and stereochemistry of the molecule, thereby elucidating the definitive structure of this compound.

Conclusion

The structure elucidation of this compound, while not yet detailed in published literature, can be confidently approached using standard analytical techniques. The predicted spectroscopic data, based on the well-understood behavior of its functional groups, provides a clear roadmap for its characterization. The synthesis and subsequent analysis of this compound would provide valuable data for the chemical community and could serve as a building block for the development of new chemical entities in various fields, including drug discovery. Further research is warranted to experimentally validate the predicted data and fully characterize this intriguing molecule.

References

8-Methylnona-1,7-dien-5-yne spectroscopic data (NMR, mass spec, IR)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy—for the compound 8-Methylnona-1,7-dien-5-yne has yielded no specific experimental results. Publicly accessible chemical databases and scientific literature do not appear to contain the requested spectral information or detailed experimental protocols for the synthesis and characterization of this particular molecule.

While the compound is indexed in chemical databases such as PubChem, with a listed molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol , the crucial experimental data that would allow for its unambiguous identification and characterization is not provided.[1] Searches for ¹H NMR, ¹³C NMR, mass spectra, and IR absorption data, as well as for synthetic procedures, have failed to locate any specific information for this compound.

Consequently, the creation of a detailed technical guide or whitepaper with quantitative data tables and specific experimental methodologies for this compound is not possible at this time. Further, the generation of a meaningful experimental workflow diagram using Graphviz is precluded by the absence of established protocols.

For researchers, scientists, and drug development professionals interested in this molecule, the lack of available data suggests that it may be a novel compound or one that has not been extensively studied or reported in the accessible scientific literature. Any research involving this compound would likely require its de novo synthesis and subsequent comprehensive spectroscopic analysis to establish its chemical identity and properties.

Below is a generalized workflow that would typically be followed for the spectroscopic characterization of a newly synthesized compound, presented as a conceptual illustration.

Spectroscopic_Workflow Conceptual Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Technical Report Generation Data_Tabulation->Report

Caption: Conceptual workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

The Natural Occurrence of Enediyne Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Introduction

Enediyne compounds represent a class of potent natural products renowned for their significant antitumor and antibiotic activities.[1] Characterized by a unique nine- or ten-membered ring system containing a 1,5-diyne-3-ene "warhead," these molecules undergo Bergman or Myers-Saito cyclization to generate highly reactive diradical species.[2] This diradical intermediate can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks and subsequent cell death.[1][3] The primary natural sources of these complex molecules are soil-dwelling bacteria belonging to the order Actinomycetales.[1] This guide provides an in-depth overview of the natural occurrence of enediyne compounds, their biosynthesis, and methods for their discovery, isolation, and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Natural Producers and Production Yields

Enediyne compounds are predominantly secondary metabolites produced by various genera of Actinomycetes.[1] Notable producing organisms include Micromonospora, Streptomyces, and Actinomadura.[1][4] The production of these compounds is often tightly regulated and can be influenced by culture conditions.[5][6] Overexpression of regulatory genes has been shown to significantly improve yields in some cases.[5]

Enediyne CompoundProducing OrganismRing SizeProduction Details
Calicheamicin γ1Micromonospora echinospora subsp. calichensis10-memberedIsolated from chalky soil samples.[1]
NeocarzinostatinStreptomyces carzinostaticus9-memberedBiosynthesis involves two distinct iterative type I polyketide synthases.[7][8]
C-1027 (Lidamycin)Streptomyces globisporus9-memberedOverexpression of regulatory genes sgcR1, sgcR2, and sgcR3 can increase production. Production of the heptaene precursor reached 31 ± 5 mg/L in an engineered strain.[5][9]
Esperamicin A1Actinomadura verrucosospora10-memberedAddition of Diaion HP-20 resin to the fermentation process enhanced production by 53%.[6]
MaduropeptinActinomadura madurae9-memberedIsolated from Actinomadura madurae.[4]
DynemicinMicromonospora chersina10-membered

Cytotoxicity of Enediyne Compounds

The potent cytotoxicity of enediyne compounds is a hallmark of this class of natural products. Their ability to induce double-strand DNA breaks makes them effective against a broad range of cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values are often in the sub-nanomolar to picomolar range, highlighting their exceptional potency.

Enediyne CompoundCell LineIC50 Value
CalicheamicinAcute Myeloid Leukemia (AML) patient cellsMedian: 0.75 ng/mL (range 0.035–27.27 ng/mL)[10]
C-1027 (3-5 kDa fragment)Not specified0.07 fmol/L[11]

Experimental Protocols

Isolation and Purification of Enediyne Compounds from Actinomycetes

This protocol provides a general framework for the isolation and purification of enediyne compounds from the fermentation broth of producing actinomycete strains. Specific details may need to be optimized based on the particular compound and producing organism.

Materials:

  • Fermentation broth of the enediyne-producing actinomycete.

  • Solvents for extraction (e.g., ethyl acetate, acetone).[9][12]

  • Chromatography resins (e.g., normal phase silica gel, reversed-phase C18, Diaion HP-20).[6][12]

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Spectroscopic equipment for characterization (UV-Vis, NMR, Mass Spectrometry).[12]

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in either or both fractions. Extract the supernatant and/or the mycelial cake with an appropriate organic solvent such as ethyl acetate or acetone.[9][12]

  • Solvent Partitioning and Precipitation: Concentrate the organic extract under reduced pressure. The crude extract can be further purified by solvent partitioning and selective precipitation.[12]

  • Column Chromatography: Subject the crude extract to a series of column chromatography steps. This typically involves an initial separation on normal-phase silica gel followed by purification on reversed-phase (e.g., C18) or partition chromatography.[12] The use of adsorbent resins like Diaion HP-20 can also be effective.[6]

  • High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative or semi-preparative HPLC to yield the pure enediyne compound.

  • Structural Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[12]

DNA Cleavage Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for detecting the DNA-cleaving activity of enediyne compounds.[13] This method is suitable for high-throughput screening.

Materials:

  • A 24-mer single-stranded DNA oligonucleotide with a T4 loop and a 10-base pair double-stranded stem. The 5' end is labeled with a fluorophore (e.g., fluorescein) and the 3' end with a quencher (e.g., Black Hole Quencher 1a).[13]

  • Enediyne compound to be tested.

  • A reducing agent to activate the enediyne (e.g., dithiothreitol - DTT).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5).[14]

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the FRET-based DNA probe (e.g., 3.2 nM) in the assay buffer.[14]

  • Addition of Enediyne: Add the enediyne compound at various concentrations to the wells.

  • Initiation of Cleavage: Initiate the DNA cleavage reaction by adding a reducing agent, such as DTT (final concentration 50 µM), to activate the enediyne.[14]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. As the enediyne cleaves the DNA probe, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[13]

  • Data Analysis: The rate of fluorescence increase is proportional to the DNA cleavage activity of the enediyne compound.

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[15]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Enediyne compound to be tested.

  • MTT solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[15]

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the enediyne compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the enediyne).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[17]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Biosynthesis and Discovery Workflows

The biosynthesis of enediyne compounds is a complex process involving a highly conserved iterative type I polyketide synthase (PKS) for the enediyne core, followed by a series of tailoring enzymes that modify and glycosylate the core structure.[1][18] The discovery of new enediyne natural products often relies on genome mining approaches coupled with sensitive detection methods.[13]

Enediyne_Classification Logical Classification of Enediyne Compounds Enediynes Enediynes NineMembered 9-Membered Ring Enediynes->NineMembered TenMembered 10-Membered Ring Enediynes->TenMembered Neocarzinostatin Neocarzinostatin NineMembered->Neocarzinostatin C1027 C-1027 NineMembered->C1027 Maduropeptin Maduropeptin NineMembered->Maduropeptin Calicheamicin Calicheamicin TenMembered->Calicheamicin Esperamicin Esperamicin TenMembered->Esperamicin Dynemicin Dynemicin TenMembered->Dynemicin

Classification of naturally occurring enediynes.

Enediyne_Discovery_Workflow Workflow for Discovery of Novel Enediyne Compounds cluster_0 In Silico Analysis cluster_1 Microbial Fermentation and Screening cluster_2 Compound Characterization GenomeMining Genome Mining of Actinomycetes for PKS Genes BGC_Analysis Biosynthetic Gene Cluster (BGC) Analysis GenomeMining->BGC_Analysis Strain_Cultivation Cultivation of Candidate Strains BGC_Analysis->Strain_Cultivation HiTES High-Throughput Elicitor Screening (HiTES) Strain_Cultivation->HiTES FRET_Assay FRET-based DNA Cleavage Assay HiTES->FRET_Assay Isolation Isolation and Purification FRET_Assay->Isolation Active Hits Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity Biological Activity Testing Structure_Elucidation->Bioactivity

A modern workflow for the discovery of new enediynes.

Calicheamicin_Biosynthesis Simplified Biosynthesis Pathway of Calicheamicin AcetylCoA Acetyl-CoA + 7x Malonyl-CoA PKS Iterative Type I PKS AcetylCoA->PKS Polyene 15-Carbon Polyene PKS->Polyene AccessoryEnzymes Accessory Enzymes Polyene->AccessoryEnzymes EnediyneCore Putative Enediyne Core AccessoryEnzymes->EnediyneCore Calicheamicinone Calicheamicinone Intermediate EnediyneCore->Calicheamicinone Glycosyltransferases Glycosyltransferases (CalG1-4) Acyltransferase (CalO4) Calicheamicin Calicheamicin Glycosyltransferases->Calicheamicin Calicheamicinone->Glycosyltransferases

References

A Hypothetical Biosynthetic Pathway for 8-Methylnona-1,7-dien-5-yne: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthesis of 8-Methylnona-1,7-dien-5-yne has not been experimentally elucidated in published scientific literature. This guide presents a scientifically plausible, hypothetical pathway constructed from established principles of natural product biosynthesis, drawing parallels with the formation of similar chemical moieties found in other natural products. The proposed pathway, enzymes, and intermediates are speculative and await experimental verification.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential biogenesis of polyene-yne natural products.

Introduction

This compound is a C10 polyunsaturated hydrocarbon featuring a conjugated enyne system and a terminal methyl branch. While its natural source and biological activity are not well-documented, its structure suggests a biosynthetic origin related to polyketide or fatty acid metabolism. This guide proposes a hypothetical biosynthetic pathway, integrating known enzymatic transformations such as methyl branching via specialized synthases, and desaturation and alkyne formation by fatty acid desaturase-like enzymes.

Proposed Hypothetical Biosynthetic Pathway

The proposed pathway for this compound is envisioned to start from primary metabolism, leveraging intermediates from fatty acid and/or polyketide synthesis. The key transformations would involve chain elongation with incorporation of a methyl branch, followed by a series of desaturations to form the double and triple bonds.

A plausible precursor for the carbon backbone is a C10 fatty acyl chain attached to an acyl carrier protein (ACP). The methyl branch at the 8-position suggests the use of isobutyryl-CoA as a starter unit or the incorporation of a methyl group via S-adenosyl methionine (SAM)-dependent methyltransferase during chain elongation. However, a more common mechanism for such branching involves the use of methylmalonyl-CoA as an extender unit by a fatty acid synthase (FAS) or polyketide synthase (PKS) system.[1][2]

Following the assembly of the saturated, methyl-branched C10 acyl-ACP, a series of desaturase and acetylenase enzymes would introduce the unsaturations. The formation of alkynes in natural products is often catalyzed by specialized non-heme iron-dependent fatty acid desaturases, sometimes referred to as acetylenases.[3][4][5][6] These enzymes can introduce a triple bond into an already unsaturated fatty acyl chain.

The logical sequence of events in this hypothetical pathway is outlined below and visualized in the accompanying diagrams.

Hypothetical_Biosynthesis_of_this compound cluster_0 Chain Assembly cluster_1 Desaturation Cascade cluster_2 Final Processing Acetyl-CoA Acetyl-CoA FAS_PKS Fatty Acid Synthase / Polyketide Synthase Acetyl-CoA->FAS_PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->FAS_PKS C10_Acyl_ACP 8-Methylnonanoyl-ACP FAS_PKS->C10_Acyl_ACP Desaturase_1 Desaturase (Δ7) C10_Acyl_ACP->Desaturase_1 Step 1 Intermediate_1 8-Methylnon-7-enoyl-ACP Desaturase_1->Intermediate_1 Desaturase_2 Acetylenase (Δ5) Intermediate_1->Desaturase_2 Step 2 Intermediate_2 8-Methylnona-7-en-5-ynoyl-ACP Desaturase_2->Intermediate_2 Desaturase_3 Desaturase (Δ1) Intermediate_2->Desaturase_3 Step 3 Final_Product_ACP 8-Methylnona-1,7-dien-5-ynoyl-ACP Desaturase_3->Final_Product_ACP Thioesterase Thioesterase/ Reductase Final_Product_ACP->Thioesterase Step 4 Final_Product This compound Thioesterase->Final_Product

Figure 1. A high-level overview of the proposed biosynthetic pathway for this compound.

Detailed Steps of the Hypothetical Pathway

The biosynthesis can be broken down into the following key stages:

Stage 1: Carbon Chain Assembly

The assembly of the C10 backbone is proposed to be carried out by a Type I Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS). The process would initiate with a starter unit, likely acetyl-CoA, and undergo successive elongations with malonyl-CoA. To introduce the methyl group at the C8 position, one of the extender units would be methylmalonyl-CoA.[1][2] The final product of this stage would be 8-methylnonanoyl-ACP.

Chain_Assembly_Detail Start Acetyl-CoA FAS_PKS FAS/PKS Assembly Line Start->FAS_PKS Elongation_1 Malonyl-CoA (x2) Elongation_1->FAS_PKS Elongation_2 Methylmalonyl-CoA Elongation_2->FAS_PKS Elongation_3 Malonyl-CoA Elongation_3->FAS_PKS Product 8-Methylnonanoyl-ACP FAS_PKS->Product

Figure 2. Detailed view of the proposed carbon chain assembly.

Stage 2: Desaturation Cascade

This stage involves a series of enzymatic desaturations to introduce the two double bonds and one triple bond. This is likely carried out by a set of membrane-bound desaturases that act sequentially on the acyl-ACP substrate.

  • Step 2a: Formation of the first double bond. A desaturase introduces a double bond at the Δ7 position to yield 8-methylnon-7-enoyl-ACP.

  • Step 2b: Alkyne formation. A specialized desaturase, an acetylenase, would then act on the mono-unsaturated substrate to form the triple bond at the Δ5 position, resulting in 8-methylnona-7-en-5-ynoyl-ACP.[3][4]

  • Step 2c: Formation of the second double bond. A final desaturation at the Δ1 position would generate the terminal double bond, completing the dieneyne structure attached to the ACP.

Stage 3: Release and Final Modification

The final step involves the release of the completed molecule from the acyl carrier protein. This could be achieved through the action of a thioesterase, which would hydrolyze the thioester linkage. Subsequent reduction of the resulting carboxylic acid would yield the final hydrocarbon product, this compound.

Proposed Experimental Workflow for Pathway Elucidation

To validate this hypothetical pathway, a series of experiments would be necessary. The following workflow outlines a logical progression for investigating the biosynthesis of this compound in a producing organism, once identified.

Experimental_Workflow A Identify Producing Organism B Isotopic Labeling Studies (e.g., ¹³C-acetate, ¹³C-propionate) A->B C Genome Sequencing and Bioinformatic Analysis A->C D Identify Putative Gene Cluster (FAS/PKS, Desaturases) B->D C->D E Gene Knockout Studies D->E F Heterologous Expression of Gene Cluster D->F G In Vitro Enzyme Assays with Purified Proteins and Substrates E->G Confirm gene function F->G Confirm pathway H Structural Elucidation of Intermediates G->H

Figure 3. A proposed experimental workflow for elucidating the biosynthetic pathway.

Detailed Methodologies for Key Experiments:

  • Isotopic Labeling Studies:

    • Objective: To trace the carbon backbone of this compound to its metabolic precursors.

    • Protocol: The producing organism would be cultured in media supplemented with stable isotope-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, and [methyl-¹³C]methionine or [¹³C₃]propionate (as a precursor to methylmalonyl-CoA). The target compound would then be isolated, and the position of the ¹³C labels determined by NMR spectroscopy or mass spectrometry. This would confirm the origin of the carbon atoms and the nature of the starter and extender units.

  • Gene Knockout Studies:

    • Objective: To confirm the involvement of candidate genes (e.g., PKS, desaturases) in the biosynthesis.

    • Protocol: Targeted gene disruption or deletion would be performed for each candidate gene in the putative biosynthetic gene cluster. The resulting mutant strains would be cultured, and their metabolic profiles analyzed by LC-MS or GC-MS. A loss of production of the target compound in a mutant strain would confirm the essential role of the knocked-out gene.

  • In Vitro Enzyme Assays:

    • Objective: To determine the specific function of individual enzymes in the pathway.

    • Protocol: Each candidate enzyme (e.g., desaturase, acetylenase) would be overexpressed in a suitable host (e.g., E. coli) and purified. The purified enzyme would then be incubated with its proposed substrate (e.g., a synthetic N-acetylcysteamine (NAC) thioester of the proposed intermediate) and any necessary cofactors (e.g., O₂, NADH/NADPH, Fe²⁺). The reaction products would be analyzed by HPLC, LC-MS, or GC-MS to confirm the enzyme's catalytic activity.

Quantitative Data Summary (Hypothetical)

As the biosynthesis of this compound is not characterized, no experimental quantitative data exists. A typical research program aimed at elucidating this pathway would generate data that could be summarized as follows:

Table 1: Hypothetical Enzyme Kinetic Parameters

Enzyme Substrate K_m (µM) k_cat (s⁻¹)
Desaturase (Δ7) 8-Methylnonanoyl-ACP 50 0.5
Acetylenase (Δ5) 8-Methylnon-7-enoyl-ACP 25 0.2

| Desaturase (Δ1) | 8-Methylnona-7-en-5-ynoyl-ACP | 75 | 0.8 |

Table 2: Hypothetical Production Titers from Engineered Strains

Strain Genotype Titer (mg/L)
Wild-Type Native 0.5
Mutant 1 Δdesaturase_1 0

| Overexpression | P_strong-gene_cluster | 15 |

Conclusion

The biosynthesis of this compound remains an open area of investigation. The hypothetical pathway presented here, based on well-established principles of fatty acid and polyketide biosynthesis, provides a robust framework for future research. Elucidation of this pathway would not only contribute to our fundamental understanding of natural product biosynthesis but could also enable the engineered production of this and related molecules for potential applications in drug discovery and development. The experimental approaches outlined provide a clear roadmap for the scientific community to unravel the biogenesis of this intriguing molecule.

References

8-Methylnona-1,7-dien-5-yne: A Technical Overview of a Sparsely Characterized En-yne

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on 8-Methylnona-1,7-dien-5-yne. It is important to note that this compound is not extensively characterized in scientific literature, and as such, a significant portion of the data presented is computational. No experimental data on its physical properties, detailed synthetic protocols, or biological activities were found during the compilation of this report.

Core Physical and Chemical Properties

Publicly accessible databases provide computed data for this compound, offering a foundational understanding of its physicochemical characteristics. These properties are crucial for predicting its behavior in various chemical and biological systems.

Computed Physicochemical Data

The following table summarizes the key computed properties for this compound. These values are derived from computational models and have not been experimentally verified.

PropertyValueSource
Molecular Formula C₁₀H₁₄PubChem[1]
Molecular Weight 134.22 g/mol PubChem[1]
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 134.109550447 DaPubChem[1]
Monoisotopic Mass 134.109550447 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
CAS Number 89454-85-3PubChem[1]

Note on Data: The lack of experimentally determined values for properties such as boiling point, melting point, density, and solubility is a significant gap in the current knowledge base for this compound.

Synthesis and Reactivity

There are no specific, detailed experimental protocols for the synthesis of this compound in the public domain. However, the general synthesis of en-yne motifs is a well-established area of organic chemistry. Common strategies often involve coupling reactions to form the carbon-carbon triple bond and subsequent modifications to introduce the alkene functionalities.

A hypothetical synthetic approach could involve the coupling of a suitable terminal alkyne with a vinyl or allyl halide, or the use of olefination reactions on an alkynyl aldehyde or ketone.

Below is a conceptual workflow illustrating a generalized synthetic pathway for a molecule with a similar en-yne scaffold. This is a logical representation and not a validated protocol for this compound.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Product Formation Terminal Alkyne Terminal Alkyne Coupling Reaction Coupling Reaction Terminal Alkyne->Coupling Reaction Allylic Halide Allylic Halide Allylic Halide->Coupling Reaction En-yne Scaffold En-yne Scaffold Coupling Reaction->En-yne Scaffold Further Functionalization Further Functionalization En-yne Scaffold->Further Functionalization Target Molecule Target Molecule Further Functionalization->Target Molecule

A generalized workflow for the synthesis of an en-yne compound.

Spectroscopic Data

A thorough search of available databases and literature did not yield any experimental spectroscopic data for this compound. This includes the absence of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The characterization of this molecule remains incomplete without these crucial experimental datasets.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding any biological activity or engagement in signaling pathways for this compound. Consequently, the development of diagrams illustrating its role in any biological processes is not possible at this time.

Conclusion

This compound is a chemical entity for which a basic set of computational data is available. However, there is a significant lack of empirical data to validate these predictions. Key information, including experimentally determined physical properties, established synthetic protocols, comprehensive spectroscopic characterization, and any assessment of biological activity, is absent from the current body of scientific literature. This presents an opportunity for novel research to fully characterize this molecule and explore its potential applications. Researchers and drug development professionals should consider this compound as a largely unexplored chemical space.

References

An In-Depth Technical Guide to 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the core molecular properties of 8-Methylnona-1,7-dien-5-yne, a specific organic compound. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis. This document focuses on the fundamental molecular formula and weight, derived from its IUPAC nomenclature.

Molecular Properties

The fundamental characteristics of a molecule are its molecular formula and weight. These properties are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling.

PropertyValueSource
Molecular FormulaC10H14PubChem[1]
Molecular Weight134.22 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number89454-85-3PubChem[1]

Structural Elucidation from Nomenclature

The IUPAC name this compound systematically describes the molecule's structure. The logical relationship between the name components and the final chemical structure is broken down in the diagram below. This visualization aids in understanding how the placement of functional groups and the carbon chain length are determined.

G cluster_0 IUPAC Name Components cluster_1 Structural Interpretation cluster_2 Final Molecular Formula IUPAC_Name This compound nona nona (9-Carbon Chain) IUPAC_Name->nona 1,7-dien 1,7-dien (Double bonds at C1 & C7) IUPAC_Name->1,7-dien 5-yne 5-yne (Triple bond at C5) IUPAC_Name->5-yne 8-Methyl 8-Methyl (Methyl group at C8) IUPAC_Name->8-Methyl Carbon_Backbone C-C-C-C-C-C-C-C-C (9-Carbon Backbone) nona->Carbon_Backbone Functional_Groups C=C-...-C≡C-...-C=C (Placement of dien & yne) 1,7-dien->Functional_Groups 5-yne->Functional_Groups Substituent Methyl Group (CH3) (Attachment at C8) 8-Methyl->Substituent Carbon_Backbone->Functional_Groups Final_Formula C10H14 (10 Carbon, 14 Hydrogen atoms) Functional_Groups->Final_Formula Substituent->Final_Formula

Diagram illustrating the derivation of the molecular structure from its IUPAC name.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not widely available in public literature. The synthesis of such a molecule would typically involve standard organic chemistry techniques, such as coupling reactions (e.g., Sonogashira coupling) to form the carbon-carbon triple bond, and Wittig or Horner-Wadsworth-Emmons reactions to create the double bonds.

Characterization would rely on the following standard methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne (C≡C) and alkene (C=C) functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns.

The workflow for characterization is outlined below.

G Start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis End Verified Structure Analysis->End

A generalized workflow for the analytical characterization of the target compound.

References

An In-depth Guide to the IUPAC Nomenclature of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic chemical compounds, ensuring each compound has a unique and unambiguous name. This guide offers a detailed analysis of the nomenclature for the compound specified as 8-Methylnona-1,7-dien-5-yne. The naming of unsaturated hydrocarbons containing both double and triple bonds (enynes) follows a specific set of rules that prioritize the location of these multiple bonds.[1][2] This document will deconstruct the provided name, apply the relevant IUPAC rules to its chemical structure, and verify its correctness.

Analysis of the Compound Structure

The name this compound describes a molecule with the following structural features:

  • Parent Chain : The root "nona-" indicates a nine-carbon chain.

  • Unsaturations :

    • "-1,7-dien-" signifies the presence of two carbon-carbon double bonds (C=C).

    • "-5-yne" indicates one carbon-carbon triple bond (C≡C).

  • Substituent : "8-Methyl-" denotes a methyl group (-CH₃) attached to the parent chain.

Based on this information, the structure can be drawn, and the positions of the multiple bonds and the substituent can be located.

Systematic Verification of the IUPAC Name

To confirm the validity of the name "this compound," we must apply the IUPAC nomenclature rules for enynes. The process involves identifying the principal carbon chain and numbering it to assign the lowest possible locants (numbers) to the multiple bonds.

Step 1: Identification of the Principal Chain The principal chain is the longest continuous carbon chain that contains the maximum number of multiple bonds.[3][4] In this case, the nine-carbon chain ("nona") contains both double bonds and the triple bond.

Step 2: Numbering the Principal Chain The primary rule for numbering the chain is to give the lowest possible locants to the multiple bonds as a set, regardless of whether they are double or triple bonds.[5][6] We must compare the numbering from both ends of the chain.

DirectionLocant for First Multiple BondSet of Locants for All Multiple Bonds
Left-to-Right1 (double bond)1, 5, 7
Right-to-Left2 (double bond)2, 4, 8

Analysis of Numbering: To determine the correct direction, we compare the sets of locants (1, 5, 7) and (2, 4, 8) at the first point of difference. The number '1' in the first set is lower than the number '2' in the second set. Therefore, the chain must be numbered from left to right.

According to IUPAC recommendations, if there is a choice in numbering, preference is given to double bonds.[5][6][7] However, this rule applies only when numbering from either direction produces the same locant set. In this case, since the locant sets are different, the "lowest locant" rule takes precedence, and the left-to-right numbering is correct.

Step 3: Locating Substituents With the chain correctly numbered from left to right, the methyl group is located on the eighth carbon.

Step 4: Assembling the Final Name The components of the name are assembled in the following order: substituent, parent chain root, and suffixes for the multiple bonds.

  • Substituent : The methyl group is at position 8, so it is named "8-methyl".

  • Parent Chain & Unsaturations : The nine-carbon chain is "nona". The double bonds are at positions 1 and 7, and the triple bond is at position 5. The suffixes are combined, with "-ene" coming before "-yne" alphabetically.[2][7] The final 'e' of 'diene' is dropped before the 'y' of 'yne'.

  • Final Name : Combining these parts gives This compound .

The analysis confirms that the provided name is correct according to IUPAC rules.

Visualization of the Naming Process

The logical workflow for determining the IUPAC name of this compound can be visualized as a flowchart.

IUPAC_Nomenclature_Workflow A Start: Analyze Structure This compound B Identify Longest Carbon Chain Containing Max Multiple Bonds A->B C Result: 9-Carbon Chain B->C D Number Chain from Both Ends C->D E Scheme 1 (Left-to-Right): Locants = {1, 5, 7} D->E F Scheme 2 (Right-to-Left): Locants = {2, 4, 8} D->F G Compare Locant Sets (First Point of Difference Rule) E->G F->G H Is 1 < 2? G->H I Yes H->I True J Select Scheme 1 (Left-to-Right Numbering) I->J K Identify and Locate Substituents J->K L Result: Methyl group at C8 K->L M Assemble Final Name: Substituent + Parent + Unsaturations L->M N Correct IUPAC Name: This compound M->N

Caption: Logical workflow for IUPAC naming.

The IUPAC name this compound is systematically derived and verified by a clear set of rules. The key principle is the numbering of the principal carbon chain to afford the lowest possible locants to the multiple bonds as a collective set. In this instance, numbering from left to right yields the locant set {1, 5, 7}, which is preferred over the alternative {2, 4, 8}. This confirms the positions of the two double bonds, the triple bond, and the methyl substituent, validating the given name.

References

Quantum Chemical Calculations for Enediyne Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enediynes are a class of remarkable natural and synthetic compounds characterized by a unique structural motif: a Z-ene bonded to two acetylene units. This arrangement confers upon them the ability to undergo a fascinating and powerful transformation known as the Bergman cyclization, generating a highly reactive p-benzyne diradical. This diradical species is the key to the potent anticancer activity of many enediyne antibiotics, as it can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and ultimately, apoptosis of cancer cells.[1][2]

The inherent reactivity of enediynes, while therapeutically promising, also presents significant challenges in terms of stability and selective delivery.[3][4] Consequently, a deep understanding of the factors governing their reactivity is paramount for the rational design of novel enediyne-based therapeutics with improved efficacy and reduced toxicity. Quantum chemical calculations have emerged as an indispensable tool in this endeavor, providing invaluable insights into the intricate electronic and geometric factors that control the Bergman cyclization and subsequent reactions.[4][5]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate enediyne reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry in the design and analysis of these potent molecules.

The Bergman Cyclization: A Computational Perspective

The Bergman cyclization is the cornerstone of enediyne chemistry. Computationally modeling this reaction is challenging due to the multiconfigurational nature of the diradical species formed.[2][6] A reliable description of the diradical state necessitates the inclusion of both dynamic and static electron correlation effects.[2] Various quantum chemical methods have been employed to study this reaction, each with its own strengths and limitations.

Computational Methods:

  • Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have been widely used to investigate enediyne cyclization due to their favorable balance of computational cost and accuracy.[2] These methods are well-suited for calculating reaction enthalpies and locating transition states.[2]

  • Coupled Cluster (CC) Theory: High-level coupled-cluster methods, such as CCSD(T), provide a more rigorous treatment of electron correlation and are often used to benchmark the results of DFT calculations.[4][6] However, their computational expense limits their application to smaller systems.

  • Complete Active Space Self-Consistent Field (CASSCF): For systems with significant multireference character, such as the p-benzyne diradical, CASSCF and related multireference methods are essential for a qualitatively correct description of the electronic structure.[6]

Key Factors Influencing Reactivity

Quantum chemical calculations have identified several key parameters that govern the rate and thermodynamics of the Bergman cyclization:

  • The c,d-distance: The distance between the two acetylenic carbons (the c,d-distance) is a critical geometric parameter.[7] A shorter distance generally correlates with a lower activation barrier for cyclization.

  • Ring Strain: For cyclic enediynes, the strain within the ring system plays a crucial role.[3][8] Constraining the enediyne moiety in a conformation that brings the acetylenic carbons closer together can significantly lower the activation energy.

  • Electronic Effects: The electronic nature of substituents on the enediyne core can modulate reactivity. Electron-withdrawing groups can influence the stability of the transition state and the resulting diradical.

  • Benzannelation: Fusing a benzene ring to the enediyne core (benzannelation) has been shown to affect the rate-limiting step of the overall reaction, which can shift from cyclization to hydrogen abstraction.[9]

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data obtained from various quantum chemical studies on enediyne reactivity. These values provide a basis for comparing the reactivity of different enediyne systems and for validating computational methodologies against experimental data.

Table 1: Calculated Activation Enthalpies (ΔH‡) and Reaction Enthalpies (ΔHr) for the Bergman Cyclization of Various Enediynes

Enediyne SystemComputational MethodBasis SetΔH‡ (kcal/mol)ΔHr (kcal/mol)Reference
(Z)-hex-3-ene-1,5-diyneB3LYP6-31G(d,p)32.110.3[2]
(Z)-hex-3-ene-1,5-diyneCCSD(T)cc-pVTZ28.28.5[10]
Benzannelated EnediyneB3LYP6-31G(d,p)26.5-2.5[9]
Cyclodec-3-ene-1,5-diyneB3LYP6-31G(d,p)15.3 (retro)N/A[9]
3,4-Benzo-cyclodec-3-ene-1,5-diyneB3LYP6-31G(d,p)5.9 (retro)N/A[9]

Table 2: Calculated Barriers for Hydrogen Abstraction by p-Benzyne Diradicals

Hydrogen DonorComputational MethodBasis SetActivation Energy (kcal/mol)Reference
MethaneB3LYP6-31G(d,p)12.7[9]
Methane (from benzannelated enediyne)B3LYP6-31G(d,p)11.8[9]

Experimental Protocols

Detailed experimental protocols are crucial for validating the predictions of quantum chemical calculations and for advancing the development of enediyne-based drugs. While comprehensive, step-by-step protocols are typically found within the supplementary information of specific research articles, this section outlines the general methodologies for key experiments.

Synthesis of Enediynes

The synthesis of enediyne compounds, particularly cyclic ones, is a complex and specialized area of organic chemistry. General approaches often involve:

  • Assembly of the Core Structure: This typically involves coupling reactions, such as Sonogashira or Glaser couplings, to form the diyne moiety.

  • Ring Closure: For cyclic enediynes, macrocyclization reactions are employed, often under high-dilution conditions to favor intramolecular cyclization over polymerization.

  • Functionalization: Introduction of triggering devices, solubilizing groups, and targeting moieties is a critical step in the synthesis of enediyne prodrugs.

Kinetic Studies of Bergman Cyclization

The kinetics of the Bergman cyclization can be studied using various experimental techniques:

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of the cyclization reaction, providing a measure of the thermal stability of the enediyne.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the reactant and the appearance of the cyclized product can be monitored by NMR over time at a specific temperature to determine the reaction rate constant.

  • UV-Vis Spectroscopy: Changes in the electronic absorption spectrum upon cyclization can also be used to follow the reaction kinetics.

DNA Cleavage Assays

The ability of enediynes to cleave DNA is a direct measure of their potential anticancer activity. A common in vitro assay involves:

  • Incubation: Supercoiled plasmid DNA (e.g., pBR322) is incubated with the enediyne compound in the presence of an activating agent (e.g., a thiol) and a hydrogen donor.

  • Agarose Gel Electrophoresis: The reaction mixture is then analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, nicked circular, and linear) migrate at different rates, allowing for the visualization and quantification of single- and double-strand DNA breaks.[11][12][13]

  • Quantification: The intensity of the DNA bands is quantified to determine the extent of DNA cleavage.

Visualizing Enediyne Reactivity and Drug Design Workflows

Diagrams are powerful tools for visualizing complex biological and computational processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the activation of enediyne anticancer drugs and a typical computational workflow for their design.

Enediyne Anticancer Drug Activation Pathway

The following diagram illustrates the general mechanism of action for an enediyne anticancer drug, from activation to DNA damage.

Enediyne_Activation_Pathway Enediyne Anticancer Drug Activation Pathway Prodrug Enediyne Prodrug (Inactive) Activation Activation (e.g., thiol reduction) Prodrug->Activation Triggering Mechanism ActiveEnediyne Active Enediyne Activation->ActiveEnediyne Bergman Bergman Cyclization ActiveEnediyne->Bergman Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DNA DNA DNA->H_Abstraction DNA_Damage DNA Double-Strand Break H_Abstraction->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Activation pathway of an enediyne anticancer drug.

Computational Workflow for Enediyne Drug Design

This diagram outlines a typical workflow for the computational design and analysis of novel enediyne drug candidates.

Computational_Workflow Computational Workflow for Enediyne Drug Design Start Define Design Goals (e.g., improved stability, selectivity) Design Design Novel Enediyne Candidates Start->Design QM_Calc Quantum Chemical Calculations (DFT, etc.) Design->QM_Calc Docking Molecular Docking (Enediyne-DNA Interaction) Design->Docking Analyze_Reactivity Analyze Reactivity (Activation Barriers, Geometries) QM_Calc->Analyze_Reactivity Prioritize Prioritize Candidates for Synthesis Analyze_Reactivity->Prioritize Analyze_Binding Analyze Binding Modes and Affinity Docking->Analyze_Binding Analyze_Binding->Prioritize Prioritize->Design Iterative Refinement Synthesis Experimental Synthesis and Validation Prioritize->Synthesis Promising Candidates

Caption: Workflow for computational enediyne drug design.

Conclusion

Quantum chemical calculations have become an indispensable tool for understanding and predicting the reactivity of enediyne compounds. By providing detailed insights into the energetics and mechanisms of the Bergman cyclization and subsequent reactions, these computational methods are guiding the design of new generations of enediyne-based anticancer agents with enhanced therapeutic profiles. The continued development of more accurate and efficient computational methodologies, coupled with experimental validation, will undoubtedly accelerate the translation of these potent molecules from theoretical concepts to clinical realities.

References

The Enediyne Functional Group: A Technical Guide to a Potent Bioreactive Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enediyne functional group, a fascinating arrangement of a carbon-carbon double bond flanked by two triple bonds (a 1,5-diyne-3-ene), stands as one of the most potent pharmacophores discovered in nature. Found in a class of bacterial natural products, these molecules exhibit extraordinary cytotoxicity, which has made them a focal point of research in chemistry, biology, and medicine for decades. Their power lies in a unique ability to undergo a molecular transformation, a cycloaromatization reaction, to generate a highly reactive biradical species. This biradical is capable of causing significant damage to biological macromolecules, most notably double-stranded DNA, leading to cell death.[1][2] This reactivity, while therapeutically promising, is also a significant challenge, demanding a deep and quantitative understanding for the rational design of enediyne-based therapeutics.

This technical guide provides an in-depth exploration of the core reactivity of the enediyne functional group, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the critical reaction and biological pathways.

Core Principles of Enediyne Reactivity: The Cycloaromatization Cascades

The latent reactivity of the enediyne core is unleashed through thermally or photochemically induced cycloaromatization reactions. The two primary pathways for this activation are the Bergman cyclization and the Myers-Saito cyclization. The specific pathway taken depends on the molecular architecture of the enediyne-containing molecule.[3]

The Bergman Cyclization

First reported by Robert Bergman in 1972, the Bergman cyclization is a rearrangement of a (Z)-hex-3-ene-1,5-diyne system to form a 1,4-didehydrobenzene diradical, more commonly known as a p-benzyne diradical.[4][5] This highly reactive intermediate can then abstract hydrogen atoms from a suitable donor, such as the sugar-phosphate backbone of DNA, to form a stable benzene ring.[6]

The reaction typically requires high temperatures (around 200 °C) for acyclic enediynes due to a significant activation energy barrier.[4] However, in naturally occurring enediynes like Calicheamicin, the enediyne moiety is constrained within a 10-membered ring. This ring strain dramatically lowers the activation barrier, allowing the cyclization to proceed at physiological temperatures (37 °C).[5][7]

Figure 1. The Bergman Cyclization Pathway.

The Myers-Saito Cyclization

For enediyne systems that can isomerize into an enyne-allene structure, such as the natural product Neocarzinostatin, the Myers-Saito cyclization provides an alternative pathway to a biradical. This reaction proceeds at much lower temperatures than the Bergman cyclization for acyclic systems. The enyne-allene intermediate undergoes a cyclization to form a σ,α-didehydrotoluene biradical (a C2-C7 cyclization), which is also a potent hydrogen-abstracting species.[3]

Figure 2. The Myers-Saito Cyclization Pathway.

Quantitative Analysis of Enediyne Reactivity

The rate of cycloaromatization is the critical parameter determining the biological activity and potential therapeutic window of an enediyne. This rate is highly sensitive to the structure of the molecule. Key factors include:

  • The "cd" distance: The distance between the two reacting acetylenic carbons (termed c and d) is a crucial determinant. For Bergman cyclization, a distance below 3.20 Å generally leads to spontaneous cyclization at ambient temperatures, while distances above 3.31 Å confer stability.[8]

  • Ring Strain: As seen in natural products, incorporating the enediyne into a strained ring (e.g., a 10-membered ring) destabilizes the ground state relative to the transition state, thereby lowering the activation energy.[5]

  • Electronic Effects: Substitution on the enediyne core can modulate reactivity. Electron-withdrawing groups on attached aromatic rings can sometimes retard the reaction, while donor groups can accelerate it, although these effects can be complex and system-dependent.[9]

  • Angular Distortion: A newer model suggests that the reactivity correlates with the distortion of the alkyne bond angles from linearity (180°). Greater distortion towards the trigonal geometry of the p-benzyne product (120°) indicates a lower energy barrier to cyclization.[10]

The following tables summarize key thermodynamic and kinetic parameters for the Bergman cyclization of several enediyne analogues.

Table 1: Thermodynamic and Kinetic Parameters for Bergman Cyclization of Selected Enediynes

Compound Cyclization Type ΔH‡ (kcal/mol) ΔHrxn (kcal/mol) Method/Conditions Reference
(Z)-hex-3-ene-1,5-diyne Bergman 28.2 ± 0.5 8.5 ± 1.0 Experimental (Gas Phase, 470 K) [11]
(Z)-hex-3-ene-1,5-diyne Bergman 28.0 9.2 Calculated (B2PLYPD/6-31G*) [11]
1,2-Diethynylbenzene Bergman 29.3 3.9 Calculated (B3LYP/6-31G(d)) [8]
Diol-containing analog Bergman 31.5 - Measured [8]
Hepta-1,6-diyne cation Bergman-like 30.7 -1.9 Calculated (UCCSD/cc-pVDZ) [12]

| Octa-1,7-diyne dication | Bergman-like | 26.6 | -41.3 | Calculated (UCCSD/cc-pVDZ) |[12] |

Table 2: Calculated Activation Energies (ΔE‡) for Competing Enediyne Cyclizations

Compound C1-C6 (Bergman) ΔE‡ (kcal/mol) C1-C5 (Schreiner-Pascal) ΔE‡ (kcal/mol) Method Reference
Phenyl-substituted enediyne 35.1 27.5 BLYP/6-31G(d) [13]
Phenyl-substituted enediyne 34.0 36.3 BCCD(T)/cc-pVDZ [13]

| 2,4,6-trichlorophenyl-substituted | 31.8 | 27.5 | BLYP/6-31G(d) |[13] |

Biological Mechanism of Action: DNA Damage and Apoptosis

The potent cytotoxicity of enediynes stems from the action of the biradical species generated upon cycloaromatization. In a cellular context, the enediyne molecule is delivered to the nucleus where it intercalates into the minor groove of DNA. The subsequent activation generates the p-benzyne or related biradical, which is perfectly positioned to abstract hydrogen atoms from the deoxyribose sugars of both DNA strands, leading to double-strand breaks (DSBs) and interstrand cross-links (ICLs).[6][14]

These DNA lesions are among the most toxic forms of cellular damage and trigger a sophisticated cellular signaling network known as the DNA Damage Response (DDR).

The DNA Damage Response (DDR) Pathway

The cell recognizes DSBs primarily through the ATM (Ataxia-Telangiectasia Mutated) kinase, while stalled replication forks and single-stranded DNA regions (which can arise from ICLs) are sensed by the ATR (ATM and Rad3-related) kinase.[15][16] Activation of these master kinases initiates a phosphorylation cascade that amplifies the damage signal. Key downstream events include:

  • Checkpoint Activation: ATM/ATR phosphorylate downstream checkpoint kinases Chk2 and Chk1 , respectively. These kinases, in turn, phosphorylate and inhibit Cdc25 phosphatases, leading to the inactivation of cyclin-dependent kinases (CDKs) and causing cell cycle arrest at G1/S, intra-S, or G2/M phases. This pause provides the cell with time to repair the damage.[17]

  • p53 Activation: ATM and Chk2 phosphorylate and stabilize the tumor suppressor protein p53 . Activated p53 acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[15]

  • Apoptosis Induction: If the DNA damage is too severe to be repaired, the DDR pathway signals for programmed cell death (apoptosis). For enediynes like Calicheamicin, this process is heavily dependent on the pro-apoptotic protein Bax .[6] The DDR pathway can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves an initial activation of initiator caspases (like Caspase-9 ) which then cleave and activate executioner caspases (like Caspase-3 ).[6][18] These executioner caspases dismantle the cell by cleaving a multitude of cellular proteins.[19] Interestingly, studies on Calicheamicin suggest a feedback amplification loop where activated caspases further promote mitochondrial destabilization, ensuring the cell is committed to apoptosis.[6]

DNA_Damage_Response cluster_apoptosis Apoptotic Cascade enediyne Enediyne (e.g., Calicheamicin) cyclization Bergman Cyclization enediyne->cyclization biradical p-Benzyne Diradical cyclization->biradical dna_damage DNA Double-Strand Breaks & Interstrand Cross-links biradical->dna_damage H• abstraction atm ATM Kinase dna_damage->atm Senses DSBs atr ATR Kinase dna_damage->atr Senses ICLs/ssDNA chk2 Chk2 atm->chk2 Activates p53 p53 atm->p53 Stabilizes dna_repair DNA Repair atm->dna_repair Promotes atr->dna_repair Promotes cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) chk2->cell_cycle_arrest Induces p53->cell_cycle_arrest Induces bax Bax Activation p53->bax Upregulates apoptosis Apoptosis mito Mitochondrial Permeability bax->mito cas9 Caspase-9 (Initiator) mito->cas9 Cytochrome c release cas3 Caspase-3 (Executioner) cas9->cas3 Activates cas3->apoptosis Cleaves substrates cas3->mito Amplification Loop

Figure 3. Enediyne-Induced DNA Damage Response and Apoptosis.

Key Experimental Protocols

Assessing the reactivity and biological activity of enediyne compounds requires specialized experimental procedures. Below are overviews of key methodologies.

Protocol: Monitoring Cyclization Kinetics by UV-Vis Spectroscopy

This method follows the progress of the Bergman cyclization by monitoring changes in the UV-Vis absorbance spectrum as the enediyne reactant is converted into the aromatized product.

  • Objective: To determine the rate constant (k) and half-life (t1/2) of the cycloaromatization reaction at a given temperature.

  • Materials:

    • Enediyne compound of interest.

    • High-purity, degassed solvent (e.g., 2-propanol, benzene).

    • Hydrogen donor (e.g., 1,4-cyclohexadiene), if needed, in large excess for pseudo-first-order conditions.

    • Temperature-controlled UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a dilute solution of the enediyne in the chosen solvent/hydrogen donor mixture in a quartz cuvette. The concentration should be optimized to give a suitable absorbance in the desired wavelength range.

    • Place the cuvette in the temperature-controlled holder of the spectrophotometer, set to the desired reaction temperature (e.g., 37 °C).

    • Record the full UV-Vis spectrum at time zero (t=0).

    • Initiate the reaction (e.g., by temperature jump or photochemical trigger if applicable).

    • Monitor the reaction by recording spectra at regular time intervals. The disappearance of a reactant peak or the appearance of a product peak (e.g., the characteristic absorbance of the newly formed aromatic ring) is followed.[20]

    • Extract the absorbance data at the chosen wavelength for each time point.

    • Plot the natural logarithm of the reactant concentration (or a related absorbance value) versus time. For a first-order reaction, this plot should be linear.

    • The rate constant (k) is the negative of the slope of this line. The half-life can be calculated using the formula: t1/2 = ln(2)/k.

Protocol: Plasmid DNA Cleavage Assay

This is a standard biochemical assay to determine if a compound can induce single-strand or double-strand breaks in DNA.

  • Objective: To qualitatively and quantitatively assess the DNA-damaging capacity of an enediyne upon activation.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322).

    • Enediyne compound dissolved in a suitable solvent (e.g., DMSO, acetonitrile).

    • Reaction buffer (e.g., Tris-HCl buffer at a specific pH).

    • Incubator or water bath set to 37 °C.

    • Agarose gel, electrophoresis buffer (e.g., TAE or TBE), and gel electrophoresis apparatus.

    • DNA loading dye.

    • DNA staining agent (e.g., ethidium bromide, SYBR Safe) and imaging system.

  • Methodology:

    • In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA and varying concentrations of the enediyne compound in the reaction buffer. Include a control tube with DNA and buffer only.

    • Incubate the reactions at 37 °C for a set period (e.g., 1 to 24 hours).[21][22]

    • Stop the reaction by adding DNA loading dye, which often contains a chelating agent like EDTA.

    • Load the samples onto an agarose gel.

    • Perform gel electrophoresis to separate the different forms of the plasmid DNA.

    • Stain the gel with a DNA-binding dye and visualize it under UV light or with a suitable gel imager.

  • Data Interpretation:

    • Form I (Supercoiled): Uncut, intact plasmid. Migrates fastest.

    • Form II (Open-Circular): Plasmid with a single-strand break. Migrates slowest.

    • Form III (Linear): Plasmid with a double-strand break. Migrates at an intermediate speed. The disappearance of the Form I band and the appearance of Form II and Form III bands indicate DNA cleavage activity. The relative intensity of the bands can be quantified using densitometry to assess the extent and type of damage.

Experimental_Workflow cluster_reactivity Reactivity Analysis cluster_activity Biological Activity Analysis start Start: Enediyne Compound kinetics Kinetic Studies (UV-Vis or DSC) start->kinetics dna_cleavage Plasmid DNA Cleavage Assay start->dna_cleavage cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity rate_data Determine Rate Constant (k) and Half-life (t1/2) kinetics->rate_data end Characterized Enediyne rate_data->end cleavage_results Assess SSBs and DSBs dna_cleavage->cleavage_results ic50_results Determine IC50 Value cytotoxicity->ic50_results cleavage_results->end ic50_results->end

Figure 4. General Experimental Workflow for Enediyne Characterization.

Conclusion and Future Directions

The enediyne functional group represents a masterful piece of molecular engineering by nature. Its reactivity, governed by the principles of cycloaromatization, produces a potent DNA-damaging agent with profound biological consequences. A thorough understanding of the kinetics and thermodynamics of the Bergman and Myers-Saito cyclizations, and how they are influenced by molecular structure, is paramount for the field. This knowledge allows for the rational design of novel enediyne-based molecules with tailored stability and activation profiles. By fine-tuning the reactivity, researchers aim to develop next-generation anticancer agents, such as in antibody-drug conjugates (ADCs), that can be selectively delivered and activated within tumor tissues, maximizing therapeutic efficacy while minimizing off-target toxicity. The continued interplay between synthesis, kinetic analysis, computational modeling, and biological evaluation will undoubtedly unlock the full therapeutic potential of this remarkable functional group.

References

An In-depth Technical Guide to the Bergman Cyclization of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Bergman Cyclization

The Bergman cyclization is a thermally or photochemically induced pericyclic reaction that converts an enediyne into a highly reactive p-benzyne diradical (1,4-didehydrobenzene).[1][2] This reaction is of significant interest to researchers, particularly in the field of drug development, due to its role in the mechanism of action of several potent antitumor antibiotics such as calicheamicin and esperamicin.[2] These natural products utilize the Bergman cyclization to generate a diradical species that can cleave DNA, leading to cell death.[2] Understanding the mechanism and kinetics of this reaction is crucial for the design of new enediyne-based therapeutic agents.

The Core Mechanism

The Bergman cyclization of an acyclic enediyne like 8-Methylnona-1,7-dien-5-yne is initiated by heat or light, leading to the formation of a transient and highly reactive p-benzyne diradical intermediate.[3] This diradical can then abstract hydrogen atoms from a suitable donor molecule to yield a stable aromatic product.[3]

The overall transformation can be depicted as follows:

Bergman_Cyclization_Mechanism cluster_start Reactant cluster_transition Transition State cluster_intermediate Intermediate cluster_product Product This compound TS [Transition State]‡ This compound->TS Δ or hν p-Benzyne_Diradical p-Benzyne Diradical TS->p-Benzyne_Diradical Aromatic_Product Aromatic Product p-Benzyne_Diradical->Aromatic_Product + 2 [H]

Caption: General mechanism of the Bergman cyclization.

The reaction proceeds through the following key steps:

  • Cyclization: Upon heating or photoirradiation, the enediyne undergoes a cyclization reaction to form the p-benzyne diradical. This is the rate-determining step of the process.[3] The ease of this step is influenced by the distance between the two alkyne carbons; a shorter distance generally leads to a lower activation barrier.[2]

  • Hydrogen Abstraction: The highly reactive p-benzyne diradical readily abstracts hydrogen atoms from a hydrogen donor present in the reaction mixture, such as 1,4-cyclohexadiene or the solvent itself, to form the final aromatic product.[3]

Quantitative Data for a Model Acyclic Enediyne

Due to the lack of specific quantitative data for this compound, the following table summarizes experimental and computational data for the Bergman cyclization of (Z)-hex-3-ene-1,5-diyne, a structurally similar and well-studied acyclic enediyne.

ParameterValueMethodReference
Activation Enthalpy (ΔH‡) 28.2 ± 0.5 kcal/molExperimental (Gas Phase, 470 K)[2]
Reaction Enthalpy (ΔH) 8.5 ± 1.0 kcal/molExperimental (Gas Phase)[2]
Calculated Activation Energy (ΔE‡) 28.0 kcal/molComputational (B2PLYPD/6-31G)[2]
Calculated Reaction Energy (ΔE) 9.2 kcal/molComputational (B2PLYPD/6-31G)[2]

Experimental Protocols: A Representative Example

The following is a generalized experimental protocol for the thermal Bergman cyclization of a simple acyclic enediyne, based on commonly reported procedures. This protocol should be adapted and optimized for the specific substrate and desired scale.

Objective: To induce the Bergman cyclization of an acyclic enediyne and trap the resulting p-benzyne diradical with a hydrogen donor.

Materials:

  • Acyclic enediyne (e.g., (Z)-hex-3-ene-1,5-diyne)

  • Anhydrous, high-boiling point solvent (e.g., benzene, toluene, or decalin)

  • Hydrogen atom donor (e.g., 1,4-cyclohexadiene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk flask or sealed tube

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry Schlenk flask or a heavy-walled sealed tube equipped with a magnetic stir bar, dissolve the enediyne in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Hydrogen Donor: Add an excess of the hydrogen atom donor (typically 10-20 equivalents) to the reaction mixture.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove any dissolved oxygen, which can interfere with the radical intermediates.

  • Heating: Heat the sealed reaction vessel to a high temperature (typically around 200 °C) in an oil bath or with a heating mantle.[2] The optimal temperature and reaction time will depend on the specific enediyne's activation energy.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired aromatic product.

  • Characterization: The structure of the purified product is confirmed by standard analytical techniques, including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared (IR) spectroscopy.

Experimental_Workflow A Dissolve enediyne in anhydrous solvent under inert atmosphere B Add excess hydrogen donor (e.g., 1,4-cyclohexadiene) A->B C Degas the reaction mixture (Freeze-Pump-Thaw) B->C D Heat the reaction mixture (e.g., ~200 °C) C->D E Monitor reaction progress (TLC, GC, or NMR) D->E F Cool to room temperature E->F Reaction Complete G Solvent removal (Rotary Evaporation) F->G H Purify by column chromatography G->H I Characterize the product (NMR, MS, IR) H->I

Caption: A typical experimental workflow for the Bergman cyclization.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the Bergman cyclization:

  • Ring Strain: Enediynes incorporated into a strained ring system, such as a 10-membered ring, exhibit significantly lower activation barriers for cyclization compared to their acyclic counterparts.[3] This is a key feature in the design of enediyne-based drugs, allowing the reaction to occur at physiological temperatures.

  • Distance Between Alkynes: The proximity of the two alkyne units is a critical factor. A shorter distance between the reacting carbons generally facilitates the cyclization.

  • Substituent Effects: The electronic nature of substituents on the enediyne backbone can influence the stability of the transition state and, consequently, the activation energy of the reaction.

  • Solvent: The choice of solvent is important. High-boiling, inert solvents are typically used for thermal cyclizations. The solvent can also act as a hydrogen donor, although a more efficient donor is usually added.

Conclusion

The Bergman cyclization is a powerful reaction for the formation of aromatic rings via a diradical intermediate. While specific data for this compound is not currently available, the principles of the reaction can be understood through the study of analogous acyclic enediynes. The information provided in this guide serves as a foundational resource for researchers and scientists working with enediyne compounds and their potential applications in drug discovery and development. Further experimental and computational studies on substituted acyclic enediynes like this compound would be valuable to expand our understanding of this important transformation.

References

Methodological & Application

Synthetic Routes for 8-Methylnona-1,7-dien-5-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic strategies for the preparation of 8-methylnona-1,7-dien-5-yne, a valuable enediyne compound with potential applications in organic synthesis and drug development. Due to the absence of a directly published synthesis for this specific molecule, this document outlines three plausible and robust synthetic routes based on well-established organic transformations: Sonogashira coupling, Wittig olefination, and a Grignard reagent-based approach. Each proposed route is accompanied by detailed experimental protocols for the synthesis of key precursors and the final target molecule. Quantitative data from analogous reactions reported in the literature are summarized to provide expected yields and reaction parameters. Diagrams for the proposed synthetic pathways and experimental workflows are provided to enhance clarity.

Introduction

Enediyne compounds are a class of molecules characterized by a conjugated system of a double bond and two triple bonds. This structural motif is found in a number of potent antitumor antibiotics, and as such, the development of synthetic routes to novel enediynes is of significant interest to the medicinal chemistry and drug development communities. This compound is an acyclic enediyne that can serve as a versatile building block for the synthesis of more complex molecules. This document details three proposed synthetic pathways for its preparation.

Proposed Synthetic Pathways

Three viable synthetic routes for the preparation of this compound have been devised, leveraging common and reliable synthetic methodologies.

Route 1: Sonogashira Coupling Strategy

This approach involves the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne. The key disconnection is between the C5 and C6 positions, forming the internal alkyne through a Sonogashira coupling reaction.

Sonogashira_Route Target This compound Retro_Sonogashira Retrosynthesis: Sonogashira Coupling Target->Retro_Sonogashira Intermediates_Sonogashira 1-Bromo-2-methylpropene + Pent-1-en-4-yne Retro_Sonogashira->Intermediates_Sonogashira

Caption: Retrosynthetic analysis for the Sonogashira coupling route.

Route 2: Wittig Reaction Strategy

This pathway utilizes the Wittig reaction to construct the C7-C8 double bond. The molecule is disconnected at this position, envisioning the reaction between an aldehyde and a phosphonium ylide containing the alkyne and terminal alkene functionalities.

Wittig_Route Target This compound Retro_Wittig Retrosynthesis: Wittig Reaction Target->Retro_Wittig Intermediates_Wittig 2-Methyl-2-propenal + (But-3-yn-1-yl)triphenylphosphonium ylide Retro_Wittig->Intermediates_Wittig

Caption: Retrosynthetic analysis for the Wittig reaction route.

Route 3: Grignard Reagent Addition and Dehydration

This synthetic plan involves the nucleophilic addition of a propargyl Grignard reagent to an α,β-unsaturated aldehyde. The resulting secondary alcohol is then dehydrated to furnish the target enediyne.

Grignard_Route Target This compound Retro_Grignard Retrosynthesis: Grignard Addition & Dehydration Target->Retro_Grignard Intermediates_Grignard 2-Methyl-2-propenal + Propargylmagnesium bromide Retro_Grignard->Intermediates_Grignard

Caption: Retrosynthetic analysis for the Grignard reagent route.

Experimental Protocols and Data

Synthesis of Key Precursors

Protocol 1: Synthesis of 1-Bromo-2-methylpropene

This protocol is adapted from a general procedure for the bromination of alkenes.

  • Reaction: 2-Methylpropene + N-Bromosuccinimide (NBS) → 1-Bromo-2-methylpropene

  • Procedure:

    • To a solution of 2-methylpropene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq).

    • Initiate the reaction using a radical initiator like AIBN or by exposure to UV light.

    • Monitor the reaction by GC-MS until the starting material is consumed.

    • Filter the reaction mixture to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to afford 1-bromo-2-methylpropene.

Protocol 2: Synthesis of Pent-1-en-4-yne

This can be achieved through the reaction of propargyl bromide with a suitable vinyl nucleophile. A more accessible route involves the reaction of propargyl Grignard reagent with formaldehyde followed by dehydration.

  • Reaction: Propargylmagnesium bromide + Formaldehyde → Pent-1-en-4-yn-3-ol, followed by dehydration.

  • Procedure:

    • Prepare propargylmagnesium bromide from propargyl bromide and magnesium turnings in dry THF.

    • Add a solution of formaldehyde (paraformaldehyde can be depolymerized) in THF to the Grignard reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude alcohol can be dehydrated using a mild acid catalyst such as tosic acid or by using Martin's sulfurane to yield pent-1-en-4-yne.

Protocol 3: Synthesis of 2-Methyl-2-propenal (Methacrolein)

Methacrolein is commercially available, but can be synthesized by the oxidation of isobutylene.

  • Reaction: Isobutylene + O₂ → 2-Methyl-2-propenal

  • Procedure (Catalytic Oxidation):

    • Pass a mixture of isobutylene, air, and steam over a heated mixed metal oxide catalyst (e.g., based on molybdenum, bismuth, and iron).

    • The reaction is typically carried out in a fixed-bed reactor at elevated temperatures (300-400 °C).

    • The product stream is cooled and scrubbed with water to separate the methacrolein.

    • Purification is achieved by distillation.

Protocol 4: Synthesis of (But-3-yn-1-yl)triphenylphosphonium bromide

  • Reaction: 4-Bromo-1-butyne + Triphenylphosphine → (But-3-yn-1-yl)triphenylphosphonium bromide

  • Procedure:

    • A solution of 4-bromo-1-butyne (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile is heated at reflux.

    • The reaction is monitored by TLC for the disappearance of the starting materials.

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration.

    • The solid is washed with cold solvent and dried under vacuum to yield the phosphonium salt.

Final Synthetic Transformations

Protocol 5: Sonogashira Coupling for this compound

  • Reaction: 1-Bromo-2-methylpropene + Pent-1-en-4-yne → this compound

  • Procedure:

    • To a degassed solution of 1-bromo-2-methylpropene (1.0 eq) and pent-1-en-4-yne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Add a degassed amine base, such as triethylamine or diisopropylamine (2.0 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by GC-MS or TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Dilute the filtrate with diethyl ether and wash with saturated aqueous ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 6: Wittig Reaction for this compound

  • Reaction: (But-3-yn-1-yl)triphenylphosphonium bromide + 2-Methyl-2-propenal → this compound

  • Procedure:

    • Suspend (but-3-yn-1-yl)triphenylphosphonium bromide (1.1 eq) in dry THF under an inert atmosphere.

    • Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

    • Allow the resulting ylide solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

    • Cool the reaction mixture back to -78 °C and add a solution of 2-methyl-2-propenal (1.0 eq) in dry THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The triphenylphosphine oxide byproduct can be removed by precipitation from a nonpolar solvent or by column chromatography on silica gel to afford the pure product.

Protocol 7: Grignard Addition and Dehydration for this compound

  • Reaction: 2-Methyl-2-propenal + Propargylmagnesium bromide → 2-Methylhexa-1,5-dien-3-yn-2-ol, followed by dehydration.

  • Procedure:

    • Prepare propargylmagnesium bromide from propargyl bromide and magnesium in dry THF.

    • Cool the Grignard reagent to 0 °C and add a solution of 2-methyl-2-propenal (1.0 eq) in dry THF dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature until the aldehyde is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude alcohol is then subjected to dehydration. A common method is to use a mild acid catalyst like tosic acid in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, treatment with a reagent like Martin's sulfurane can effect the dehydration under milder conditions.

    • Purify the final product by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key reaction types described in the protocols, based on literature precedents for analogous transformations.

Reaction TypeReactantsProduct TypeTypical Yield (%)Reference
Sonogashira Coupling Vinyl Bromide + Terminal AlkyneEnediyne60-95%[1]
Wittig Reaction Aldehyde + Phosphonium YlideAlkene50-90%[2]
Grignard Addition Aldehyde + Grignard ReagentSecondary Alcohol70-95%[3]
Dehydration of Alcohol Secondary Allylic/Propargylic AlcoholDiene/Enyne50-80%N/A

Workflow Diagrams

Experimental_Workflow cluster_sonogashira Sonogashira Route cluster_wittig Wittig Route cluster_grignard Grignard Route S1 Synthesize 1-Bromo-2-methylpropene S3 Sonogashira Coupling S1->S3 S2 Synthesize Pent-1-en-4-yne S2->S3 S4 Purification S3->S4 W1 Synthesize (But-3-yn-1-yl)triphenyl- phosphonium bromide W3 Wittig Reaction W1->W3 W2 Synthesize 2-Methyl-2-propenal W2->W3 W4 Purification W3->W4 G1 Prepare Propargylmagnesium bromide G3 Grignard Addition G1->G3 G2 Synthesize 2-Methyl-2-propenal G2->G3 G4 Dehydration G3->G4 G5 Purification G4->G5

Caption: Experimental workflows for the proposed synthetic routes.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound. While a direct literature precedent is unavailable, the three proposed routes—Sonogashira coupling, Wittig olefination, and Grignard addition followed by dehydration—are based on reliable and well-documented chemical transformations. The detailed protocols and summarized quantitative data offer a solid foundation for researchers to successfully synthesize this target molecule. The choice of a specific route may depend on the availability of starting materials, desired scale, and laboratory capabilities. All proposed syntheses should be carried out with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols for the Total Synthesis of Complex Enediyne Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of complex enediyne natural products, focusing on seminal examples such as Calicheamicin γ1I and Neocarzinostatin Chromophore. It includes summaries of quantitative data, detailed experimental protocols for key transformations, and visualizations of synthetic strategies and relevant biological pathways.

Introduction to Enediyne Natural Products

Enediyne natural products are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing a double bond between two triple bonds (a cis-1,5-diyn-3-ene moiety). This "warhead" can undergo a cycloaromatization reaction, such as the Bergman cyclization, to generate a highly reactive p-benzyne diradical. This diradical species is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cancer cell death through apoptosis.[1][2] The remarkable biological activity and complex molecular architecture of enediynes have made them compelling targets for total synthesis.

The total synthesis of these molecules is a formidable challenge due to the inherent instability of the enediyne core and the stereochemical complexity of their oligosaccharide domains. Seminal work by chemists such as K.C. Nicolaou, S.J. Danishefsky, and A.G. Myers has not only made these molecules accessible for further biological study but has also spurred the development of novel synthetic methodologies.[3][4][5]

Featured Total Syntheses

Calicheamicin γ1I (Nicolaou Synthesis)

The total synthesis of Calicheamicin γ1I by the Nicolaou group represents a landmark achievement in organic synthesis.[5] The strategy involved a convergent assembly of three key fragments: the aglycone core, a sophisticated oligosaccharide chain, and a methyl trisulfide trigger.

Key Synthetic Features:

  • Construction of the Aglycone Core: A key step in the synthesis of the bicyclo[7.3.1]enediyne core was an intramolecular acetylide addition to an aldehyde to form the macrocyclic ring.

  • Oligosaccharide Synthesis: The complex aryltetrasaccharide was assembled through a series of stereocontrolled glycosylation reactions.

  • Attachment of the Trigger: The methyl trisulfide moiety, which initiates the Bergman cyclization upon reductive cleavage, was introduced in the final stages of the synthesis.

Neocarzinostatin Chromophore (Myers Synthesis)

The Myers group developed a convergent and enantioselective synthesis of the highly unstable Neocarzinostatin chromophore.[4][6] This synthesis addressed the significant challenge of constructing the nine-membered epoxy-enediyne core.

Key Synthetic Features:

  • Convergent Coupling: The synthesis commenced with the coupling of an epoxydiyne fragment and a cyclopentenone building block.[6]

  • Intramolecular Acetylide Addition: A crucial macrocyclization was achieved through a stereoselective intramolecular addition of a lithium acetylide to an aldehyde.[6]

  • Glycosylation: The final attachment of the aminosugar was a delicate step due to the lability of the aglycone.

Quantitative Data Summary

The following tables summarize key quantitative data from the total syntheses of Calicheamicin γ1I and Neocarzinostatin Chromophore, as well as their biological activities.

Table 1: Selected Yields in the Total Synthesis of Calicheamicin γ1I Aglycone (Nicolaou) [3][7]

StepReactantsReagents and ConditionsProductYield (%)
Intramolecular Acetylide AdditionAcyclic aldehyde-acetylene precursorKHMDS, Toluene, -78 to -20 °CBicyclic enediyne core48
Urethane FormationAglycone intermediateTriphosgene, Proton Sponge, CH2Cl2Urethane-protected aglycone81 (2 steps)
Introduction of the TrisulfideThiol precursorMeSSSCI, CCl4Aglycone with trisulfide trigger90 (2 steps)

Table 2: Selected Yields in the Total Synthesis of Neocarzinostatin Chromophore (Myers) [6]

StepReactantsReagents and ConditionsProductYield (%)Diastereoselectivity
Convergent CouplingEpoxydiyne and Cyclopentenone fragmentsLHMDS, THF, -78 °CCoupled alcohol intermediate80≥20:1
Intramolecular Acetylide AdditionEpoxy aldehyde precursorLiN(SiMe2Ph)2, THF, -78 to -20 °CNine-membered enediyne core85-
GlycosylationAglycone and Trichloroacetimidate donorBF3·OEt2, CH2Cl2, -78 °CGlycosylated chromophore~42 (2 steps)-

Table 3: Cytotoxicity Data (IC50 Values) of Enediyne Natural Products

CompoundCell LineIC50 ValueReference
Calicheamicin γ1IHL-60~1 pM[8]
Neocarzinostatin ChromophoreVariousnM range[9]
Shishijimicin AP3880.47 nM[3]

Experimental Protocols

Key Step in Calicheamicin γ1I Aglycone Synthesis: Intramolecular Acetylide Addition (Nicolaou)[3]
  • Reaction: Formation of the bicyclo[7.3.1]tridecadiynene core.

  • Procedure: A solution of the acyclic aldehyde-acetylene precursor (1.0 eq) in dry toluene is cooled to -78 °C under an argon atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) (1.2 eq) in toluene is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic enediyne product.

  • Yield: 48%[3]

Key Step in Neocarzinostatin Chromophore Synthesis: Intramolecular Acetylide Addition (Myers)[6]
  • Reaction: Formation of the nine-membered enediyne ring.

  • Procedure: To a solution of the epoxy aldehyde precursor (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium diphenyltetramethyldisilazide (1.5 eq) in THF dropwise. The mixture is stirred at -78 °C for 30 minutes and then warmed to -20 °C and stirred for an additional 1 hour. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give the macrocyclic enediyne.

  • Yield: 85%[6]

Mandatory Visualizations

Synthetic Strategy and Biological Action

G cluster_synthesis Total Synthesis cluster_action Mechanism of Action A Simple Starting Materials B Key Building Blocks (e.g., Aglycone, Oligosaccharide) A->B Multi-step synthesis C Convergent Assembly B->C Fragment Coupling D Complex Enediyne Natural Product C->D Final Elaboration E Enediyne Prodrug D->E Biological Application F Activation (e.g., Trisulfide Reduction) E->F G Bergman Cyclization F->G H p-Benzyne Diradical G->H I DNA H->I Hydrogen Abstraction J DNA Double-Strand Break I->J K Apoptosis J->K

Caption: Synthetic workflow and mechanism of action of enediynes.

Bergman Cyclization Mechanism

Caption: The Bergman cyclization of an enediyne to a p-benzyne diradical.

Signaling Pathways

Enediyne-induced DNA double-strand breaks trigger a complex cellular response known as the DNA Damage Response (DDR). This signaling cascade ultimately leads to cell cycle arrest and apoptosis. Key kinases involved in this pathway are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11]

Enediyne-Induced DNA Damage Response and Apoptosis

DNA_Damage_Response enediyne Enediyne dna_dsb DNA Double-Strand Break enediyne->dna_dsb atm ATM Kinase (activated) dna_dsb->atm sensed by MRN complex chk2 Chk2 Kinase (phosphorylated) atm->chk2 phosphorylates p53 p53 (stabilized & activated) atm->p53 phosphorylates chk2->p53 phosphorylates cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest induces p21 bax Bax (activated) p53->bax induces apoptosis Apoptosis mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (activated) cytochrome_c->caspase9 activates caspase3 Caspase-3 (activated) caspase9->caspase3 activates caspase3->apoptosis executes

Caption: Simplified signaling pathway of enediyne-induced apoptosis.

Conclusion

The total synthesis of complex enediyne natural products remains a vibrant and challenging area of chemical research. The successful syntheses of molecules like Calicheamicin γ1I and Neocarzinostatin Chromophore have not only provided access to these potent antitumor agents for further study but have also driven the innovation of new synthetic methods. The detailed protocols and data presented here are intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating further exploration of this fascinating class of molecules.

References

Applications of Enediynes in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enediynes are a class of remarkable molecules characterized by a unique structural motif: a double bond connecting two triple bonds (an ene-diyne). This arrangement imbues them with fascinating reactivity, most notably the ability to undergo cycloaromatization reactions, such as the Bergman and Myers-Saito cyclizations, to generate highly reactive diradical species. This property has positioned enediynes at the forefront of various fields, from the development of potent anticancer agents to the creation of novel materials and molecular devices. These application notes provide an overview of the key applications of enediynes and detailed protocols for their synthesis and evaluation.

I. Enediynes as Potent Anticancer Agents

The most prominent application of enediynes is in the field of oncology. Several natural products, including calicheamicin, esperamicin, and neocarzinostatin, feature an enediyne core and exhibit extraordinary cytotoxicity against cancer cells.[1][2] Their mechanism of action involves the generation of a p-benzyne diradical through the Bergman cyclization, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[2][3][4]

A. Mechanism of Action: The Bergman and Myers-Saito Cyclizations

The potent biological activity of enediynes stems from their ability to undergo thermal or triggered cycloaromatization to form highly reactive diradical intermediates.

  • Bergman Cyclization: This pericyclic reaction involves the cycloaromatization of an enediyne to a 1,4-didehydrobenzene (p-benzyne) diradical. The reaction is typically thermally initiated but can be triggered under physiological conditions in strained cyclic enediynes.[4][5]

  • Myers-Saito Cyclization: This related reaction occurs in enyne-allene systems, which can be formed from certain enediyne precursors. It also generates a diradical species capable of DNA damage.[6][7]

Bergman_Cyclization

B. Antibody-Drug Conjugates (ADCs)

To enhance their tumor selectivity and reduce systemic toxicity, enediynes are increasingly being utilized as payloads in antibody-drug conjugates (ADCs).[8][9] In this approach, a potent enediyne molecule is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing damage to healthy tissues.

ADC_Workflow

C. Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various enediyne compounds against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Enediyne CompoundCancer Cell LineIC50 (µM)Reference
Maleimide-based EnediyneHeLa1.40[6]
Naphthoquinone-based EnediyneHeLa8.19[10]
Asymmetric EnediyneHeLa< 1.0[11]

II. Enediynes in Materials Science

The unique reactivity of enediynes has also been harnessed in the field of materials science for the synthesis of novel polymers with interesting electronic and thermal properties.

A. Enediyne-Containing Polymers

The Bergman cyclization can be used as a polymerization reaction. When bifunctional enediyne monomers are heated, they can undergo intermolecular cyclization and coupling to form poly(p-phenylene)s and other conjugated polymers. These materials are often thermally stable and can exhibit semiconducting properties.

Polymerization_Workflow

B. Physicochemical Properties of Enediyne-Based Polymers

The properties of enediyne-derived polymers can be tuned by modifying the structure of the monomer.

Polymer PropertyDescription
Thermal Stability High, with decomposition temperatures often exceeding 300°C.[12]
Solubility Can be controlled by the introduction of solubilizing side chains on the monomer.
Optical Properties Exhibit absorption and emission in the UV-visible range, characteristic of conjugated systems.[12]
Electronic Properties Can behave as semiconductors, with band gaps influenced by the polymer structure.[12]

III. Experimental Protocols

A. Protocol for DNA Cleavage Assay Using Enediynes

This protocol describes a method to assess the DNA-cleaving ability of an enediyne compound using plasmid DNA.[3][13]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Enediyne compound

  • Activating agent (e.g., dithiothreitol (DTT) for reductive activation)

  • Tris-HCl buffer (pH 7.5)

  • Agarose gel

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the supercoiled plasmid DNA (final concentration ~20 µM) in Tris-HCl buffer.

  • Add the enediyne compound to the reaction mixture at various concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Load the samples onto an agarose gel (e.g., 1%).

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked circular, and linear).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of each DNA form to determine the extent of DNA cleavage. An increase in the nicked and linear forms indicates DNA cleavage activity.

B. General Protocol for Thermal Bergman Cyclization

This protocol outlines a general procedure for the thermal Bergman cyclization of an acyclic enediyne.[4][5]

Materials:

  • Enediyne substrate

  • Hydrogen donor solvent (e.g., 1,4-cyclohexadiene or tetrahydrofuran)

  • High-boiling point solvent (e.g., benzene, toluene)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., organic solvents, silica gel for chromatography)

Procedure:

  • Dissolve the enediyne substrate in a high-boiling point solvent under an inert atmosphere in a Schlenk tube.

  • Add the hydrogen donor solvent to the reaction mixture.

  • Heat the reaction mixture to the required temperature (typically >150°C for acyclic enediynes) and monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the aromatized product.

  • Characterize the product using spectroscopic methods such as NMR, IR, and mass spectrometry.

C. Protocol for Synthesis of an Enediyne-Antibody Conjugate

This protocol provides a general workflow for the conjugation of an enediyne payload to an antibody via lysine residues.[8][14][15]

Materials:

  • Monoclonal antibody

  • Enediyne payload with an N-hydroxysuccinimide (NHS) ester reactive group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., borate buffer), pH 8.5

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Exchange the buffer of the monoclonal antibody solution to an amine-free buffer (e.g., borate buffer, pH 8.5) using a desalting column or dialysis.

  • Prepare a stock solution of the NHS-ester-functionalized enediyne payload in an organic solvent (e.g., DMSO).

  • Add the enediyne payload solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 payload to antibody).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purify the resulting ADC from unconjugated payload and reagents using a size-exclusion chromatography (SEC) column equilibrated with PBS.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the enediyne payload.

  • Further characterization can be performed using techniques such as mass spectrometry and hydrophobic interaction chromatography (HIC).

IV. Spectroscopic Characterization of Enediynes

The structural elucidation of enediynes and their reaction products relies on a combination of spectroscopic techniques.[12][16][17]

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework, including the connectivity and stereochemistry of the molecule. 1H and 13C NMR are essential for confirming the enediyne structure.[16][18]
Infrared (IR) Spectroscopy Used to identify the characteristic functional groups present in the molecule, such as the C≡C stretch of the alkyne (~2100-2260 cm-1) and the C=C stretch of the alkene (~1620-1680 cm-1).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structure elucidation.[19]

References

Investigating the Potential of 8-Methylnona-1,7-dien-5-yne in Oncology: A Look into a Class of Promising Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the specific compound 8-Methylnona-1,7-dien-5-yne have revealed a significant gap in the existing scientific literature regarding its application in oncology. While this molecule is cataloged in chemical databases, there is currently no published research detailing its biological activity or potential therapeutic uses in cancer treatment.

Despite the absence of direct data on this compound, the structural motifs present in this molecule—namely the dieneyne functionality—belong to a class of compounds that have garnered considerable interest in the field of oncology. This report will therefore focus on the broader families of enediyne and polyyne natural products, which share structural similarities with this compound and have demonstrated significant potential as anticancer agents.

The Enediyne Class: Potent DNA-Damaging Agents

Enediyne compounds are a class of natural and synthetic molecules renowned for their potent antitumor activity.[1][2] These molecules contain a unique structural core consisting of two triple bonds (a diyne) and one double bond (an ene) within a nine- or ten-membered ring. This arrangement allows them to undergo a key chemical transformation known as the Bergman cycloaromatization, which generates highly reactive diradical species.[1][3][4] These radicals are capable of causing sequence-selective double-stranded breaks in DNA, leading to apoptosis (programmed cell death) in cancer cells.[1][2]

Several enediyne natural products, such as calicheamicin, esperamicin, and neocarzinostatin, have been isolated from soil microbes and have demonstrated remarkable cytotoxicity against various cancer cell lines.[5] The potent nature of these compounds has led to their development as payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to tumor cells while minimizing damage to healthy tissues.[5][6]

General Mechanism of Action for Enediyne Compounds

The anticancer activity of enediynes is primarily attributed to their ability to induce DNA damage.[1][2] The general mechanism can be outlined as follows:

  • Activation: The enediyne core is typically part of a larger molecular structure that includes a "warhead" (the enediyne) and a delivery system.[1] A specific triggering event, which can be chemically or enzymatically induced, initiates the activation of the warhead.

  • Bergman Cycloaromatization: Once activated, the enediyne undergoes Bergman cycloaromatization to form a p-benzyne diradical.

  • DNA Cleavage: This highly reactive diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission.[1] The generation of double-strand breaks is particularly cytotoxic to cancer cells.[2]

Enediyne_Mechanism cluster_0 Cellular Environment cluster_1 DNA Damage Pathway Enediyne_Compound Enediyne Compound Activation Activation (e.g., enzymatic cleavage) Enediyne_Compound->Activation Trigger Bergman_Cycloaromatization Bergman Cycloaromatization Activation->Bergman_Cycloaromatization p_Benzyne_Diradical p-Benzyne Diradical Bergman_Cycloaromatization->p_Benzyne_Diradical H_Abstraction Hydrogen Abstraction p_Benzyne_Diradical->H_Abstraction Reacts with DNA Cellular DNA DNA->H_Abstraction DNA_Strand_Breaks DNA Strand Breaks (Single and Double) H_Abstraction->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Induces

Caption: Generalized signaling pathway for enediyne-induced DNA damage and apoptosis.

Polyynes and Other Enyne-Containing Compounds

Beyond the cyclic enediynes, a broader class of linear polyynes and enynes have also been identified as having potential anticancer properties.[7][8][9] These compounds, which feature alternating single and triple carbon-carbon bonds, are found in various natural sources, including terrestrial plants, marine sponges, and bacteria.[7][10]

For instance, falcarindiol, a polyyne found in carrots and other Apiaceae vegetables, has demonstrated cytotoxic activities.[7] Similarly, polyacetylenes isolated from marine sponges have been shown to inhibit DNA replication in cancer cells.[11] The mechanisms of action for these compounds are diverse and may include the inhibition of key cellular enzymes and interference with DNA replication processes.[10][11]

Future Directions and Protocols for Investigating this compound

Given the lack of biological data for this compound, the following section outlines a hypothetical, generalized workflow for the initial investigation of a novel compound with potential anticancer activity, based on standard preclinical drug discovery protocols.

Initial In Vitro Screening

The first step in evaluating a new compound is to assess its cytotoxic effects on a panel of cancer cell lines.

Table 1: Hypothetical Data from a Primary Cytotoxicity Screen

Cancer Cell LineTissue of OriginIC50 (µM) for Compound X
MCF-7Breast> 100
MDA-MB-231Breast50.2
A549Lung75.8
HCT116Colon25.1
HeLaCervical88.4

Note: The data in this table is purely illustrative and does not represent actual experimental results for this compound.

Protocol 1: MTT Cell Viability Assay

This protocol provides a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with serial dilutions of test compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

While this compound itself has not been studied in an oncological context, its structural features place it within the broader class of eneyne-containing compounds, which have demonstrated significant promise as anticancer agents. The potent DNA-damaging capabilities of natural enediynes have established this class as a valuable source of inspiration for the development of novel cancer therapeutics. Future research into the biological activity of this compound and its analogs is warranted to determine if it shares the cytotoxic properties of its more complex relatives. The protocols and workflows outlined above provide a standard starting point for the initial preclinical evaluation of such a compound.

References

Application Notes and Protocols for Cytotoxicity Assays of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylnona-1,7-dien-5-yne is a chemical compound with potential applications in drug discovery and development.[1][2] As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects is a critical first step in the preclinical assessment. These application notes provide detailed protocols for conducting primary cytotoxicity screening of this compound using established in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for deciphering the mechanism of cell death.

Data Presentation

The following tables represent example data sets that could be generated from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.250.08100
11.180.0694.4
51.050.0984.0
100.880.0770.4
250.620.0549.6
500.310.0424.8
1000.150.0312.0

Table 2: Cytotoxicity as Determined by LDH Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)0.150.020
10.180.033.8
50.250.0412.5
100.400.0531.3
250.750.0675.0
501.100.08118.8 (Adjusted to 100)
1001.250.09137.5 (Adjusted to 100)
Maximum LDH Release1.350.10100

Table 3: Apoptosis Induction by this compound

Concentration of this compound (µM)% Annexin V Positive Cells% Propidium Iodide Positive Cells% Apoptotic Cells (Annexin V+/PI-)
0 (Vehicle Control)5.22.13.1
1015.83.512.3
2535.28.726.5
5068.915.453.5

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3][4][5]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]

Materials:

  • Cells and this compound as described in the MTT assay protocol.

  • Serum-free culture medium

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.[8]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][8]

  • Stop Reaction: Add the stop solution from the kit to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[9] Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.

Materials:

  • Cells and this compound.

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

G cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat with this compound overnight_incubation->compound_treatment incubation Incubate for 24-72h compound_treatment->incubation reagent_addition Add Assay Reagent (MTT or LDH mix) incubation->reagent_addition final_incubation Incubate for color development reagent_addition->final_incubation read_plate Measure Absorbance final_incubation->read_plate calculate_viability Calculate % Viability / % Cytotoxicity read_plate->calculate_viability plot_data Generate Dose-Response Curve calculate_viability->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing.

G compound This compound cell_stress Cellular Stress compound->cell_stress bax_bak Bax/Bak Activation cell_stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for 8-Methylnona-1,7-dien-5-yne as a Putative Sequence-Specific DNA Cleaving Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 8-Methylnona-1,7-dien-5-yne as a DNA cleaving agent is not currently available in published literature. The following application notes and protocols are based on the well-established mechanisms of the enediyne class of compounds, to which this compound belongs. These compounds are known for their potent DNA-cleaving abilities and serve as a framework for designing and testing novel anticancer agents.[1] The protocols provided are representative and would require optimization for this specific molecule.

Introduction

The enediyne family of natural products, including notable members like calicheamicin and esperamicin, are among the most potent antitumor agents ever discovered.[2] Their cytotoxicity stems from a unique chemical scaffold, a nine- or ten-membered ring containing a (Z)-hex-3-ene-1,5-diyne moiety.[3] This structure is a latent source of highly reactive radical species that can induce severe damage to cellular DNA, leading to apoptosis.[4] The design of simpler, synthetic enediynes is a key strategy in the development of new anticancer therapeutics with potentially improved selectivity and safety profiles.[1]

This document outlines the theoretical mechanism and provides detailed experimental protocols to evaluate a putative enediyne, this compound, as a sequence-specific DNA cleaving agent.

Mechanism of Action: The Bergman Cyclization

The DNA-cleaving activity of enediynes is triggered by a molecular rearrangement known as the Bergman cyclization .[5][6] Under physiological conditions, or upon activation by a specific trigger, the enediyne core undergoes cycloaromatization to form a highly reactive p-benzyne diradical.[7][8] This diradical is a powerful hydrogen-abstracting species. When positioned within the minor groove of the DNA double helix, it can abstract hydrogen atoms from the deoxyribose sugar backbone.[4] This action initiates a cascade of reactions that results in both single-strand and double-strand DNA breaks, ultimately leading to cell death.[4][7]

G cluster_0 cluster_1 A Inactive Enediyne (this compound) B Triggering Event (e.g., Nucleophilic Attack, pH change) A->B C Activated Enediyne B->C D Bergman Cyclization C->D E p-Benzyne Diradical (Highly Reactive) D->E G H-atom Abstraction from Deoxyribose Backbone E->G F Target DNA F->G H DNA Strand Scission (Single & Double-Strand Breaks) G->H I Apoptosis / Cell Death H->I

Caption: Mechanism of Enediyne-Induced DNA Cleavage.

Principle of Sequence Specificity

While the p-benzyne diradical itself is a non-specific cleaving agent, sequence specificity is conferred by attaching a DNA-binding moiety to the enediyne "warhead".[9] Natural enediynes like calicheamicin possess a complex oligosaccharide chain that recognizes and binds to specific sequences in the DNA minor groove (e.g., 5'-TCCT-3').[2] For a synthetic enediyne like this compound, sequence specificity could be engineered by conjugating it to a DNA intercalator, a minor-groove binding molecule, or even an oligonucleotide to target a desired gene sequence.[10]

Application Note 1: In Vitro DNA Cleavage Assay Using Supercoiled Plasmid DNA

Purpose

To determine the ability of this compound to induce single- and double-strand breaks in DNA and to quantify its cleaving efficiency.

Principle

This assay utilizes the different electrophoretic mobilities of the three topological forms of plasmid DNA.

  • Form I (Supercoiled): Intact, native plasmid DNA. Migrates fastest.

  • Form II (Nicked/Relaxed Circular): Result of a single-strand break. Migrates slowest.

  • Form III (Linear): Result of a double-strand break. Migrates at an intermediate speed.

By incubating supercoiled plasmid DNA (e.g., pBR322 or ΦX174) with the enediyne compound, the conversion of Form I to Forms II and III can be visualized and quantified using agarose gel electrophoresis.[3]

Experimental Protocol

G A Prepare Reaction Mix (Plasmid DNA, Buffer, Enediyne) B Add Trigger (if required, e.g., DTT) A->B C Incubate (37°C, Time Course) B->C D Stop Reaction (EDTA/Loading Dye) C->D E Agarose Gel Electrophoresis D->E F Visualize & Quantify (Gel Doc, Densitometry) E->F

Caption: Workflow for Plasmid DNA Cleavage Assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 mg/mL

  • This compound stock solution (in DMSO or appropriate solvent)

  • Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5)[11]

  • Activating Agent (if necessary, e.g., 100 mM DTT)[12]

  • Quenching/Loading Buffer (50% glycerol, 50 mM EDTA, 0.1% bromophenol blue)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or SYBR Safe DNA stain

  • Microcentrifuge tubes, pipettes, gel electrophoresis system, and imaging station.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. To a final volume of 20 µL, add:

    • 2 µL of 10x Reaction Buffer

    • 1 µL of supercoiled plasmid DNA (25 ng)

    • Variable volume of this compound to achieve desired final concentrations (e.g., 1 nM to 100 µM).

    • Solvent control (e.g., DMSO) for the negative control lane.

    • Nuclease-free water to 18 µL.

  • If the enediyne requires reductive activation (similar to calicheamicin), initiate the reaction by adding 2 µL of the activating agent (e.g., 10 mM DTT for a 1 mM final concentration).[12] If not, initiate with the enediyne itself.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour). Time-course experiments can also be performed.

  • Stop the reaction by adding 5 µL of Quenching/Loading Buffer.

  • Load the entire sample into the wells of a 1% agarose gel containing a DNA stain.

  • Run the gel at 80-100 V until the dye front has migrated approximately 75% of the gel length.

  • Visualize the gel under UV light and capture an image.

  • Quantify the band intensities for Form I, II, and III DNA in each lane using densitometry software (e.g., ImageJ). Calculate the percentage of each form.

Data Presentation

Table 1: DNA Cleavage Efficiency of this compound

Concentration (µM) % Form I (Supercoiled) % Form II (Nicked) % Form III (Linear)
0 (Control) 98 2 0
0.1 85 14 1
1 40 55 5
10 5 70 25

| 100 | 0 | 20 | 80 |

Application Note 2: Determination of Sequence Specificity by DNA Footprinting

Purpose

To identify the specific DNA sequences preferentially cleaved by this compound.

Principle

DNA footprinting is a high-resolution method to map DNA-protein or DNA-small molecule interactions.[13] A DNA fragment of known sequence is labeled on one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag. The labeled DNA is lightly treated with the cleaving agent, aiming for an average of one cut per molecule. The resulting fragments are separated by size on a denaturing polyacrylamide gel. The positions where the enediyne binds and cleaves will generate a specific pattern of bands. A region of protection or enhanced cleavage compared to a control lane reveals the compound's sequence preference.[14]

Experimental Protocol

G A Prepare Target DNA Fragment (PCR or Restriction Digest) B 5'-End Labeling (e.g., with γ-³²P-ATP & T4 PNK) A->B C Incubate Labeled DNA with Enediyne B->C D Perform Cleavage Reaction C->D E Denaturing PAGE (Urea-PAGE) D->E F Autoradiography & Sequence Analysis E->F

Caption: Workflow for DNA Footprinting Analysis.

Materials:

  • A linear, double-stranded DNA fragment of known sequence (100-300 bp).

  • γ-³²P-ATP

  • T4 Polynucleotide Kinase (T4 PNK)

  • This compound

  • Formamide Loading Buffer (95% formamide, 20 mM EDTA, dyes)

  • Denaturing polyacrylamide gel (6-8%, with 7M Urea)

  • 1x TBE buffer

  • Autoradiography film or phosphorimager screen.

Procedure:

  • DNA End-Labeling: Label the 5'-end of one strand of the DNA fragment using T4 PNK and γ-³²P-ATP according to the enzyme manufacturer's protocol. Purify the labeled DNA.

  • Cleavage Reaction:

    • In a microcentrifuge tube, mix the end-labeled DNA (approx. 20,000 cpm) with reaction buffer and this compound at a concentration determined to give partial cleavage.

    • Include a "no drug" control lane. A Maxam-Gilbert sequencing lane (e.g., G+A) can be run alongside as a size marker.

    • Incubate at 37°C for an optimized duration.

  • Sample Preparation: Stop the reaction and precipitate the DNA fragments using ethanol. Resuspend the pellet in Formamide Loading Buffer.

  • Electrophoresis: Denature the samples by heating at 90°C for 5 minutes, then immediately place on ice. Load the samples onto a denaturing urea-polyacrylamide gel.

  • Run the gel at high voltage until the desired resolution is achieved.

  • Analysis: Dry the gel and expose it to autoradiography film or a phosphorimager screen. The resulting ladder of bands corresponds to cleavage at specific nucleotide positions. Compare the intensity of bands in the drug-treated lane to the control lane to identify sites of preferred cleavage.

Data Presentation

Table 2: Hypothetical Sequence Cleavage Preference for this compound

DNA Sequence (5' -> 3') Relative Cleavage Intensity* Putative Recognition Site
...AGTCCT AG... ++++ TCCT
...ATTTTT GC... +++ TTTT
...GCGATC GG... ++ GATC
...CCAAAA TA... + AAAA
...CGCGCGCG... - (No cleavage)

*Relative intensity compared to background cleavage, from - (none) to ++++ (very strong).

References

Application Notes and Protocols for Handling 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 8-Methylnona-1,7-dien-5-yne is not a commonly available chemical, and as such, a comprehensive, experimentally verified safety profile is not available.[1] These protocols are based on the anticipated hazards of its functional groups—a conjugated diene and an alkyne (enyne)—which indicate high reactivity and a potential for peroxide formation.[2] All researchers must conduct a thorough, experiment-specific risk assessment before commencing any work.

Hazard Assessment

This compound is a volatile, unsaturated hydrocarbon. Its structure suggests several significant hazards that must be managed.

  • Flammability: As a C10 hydrocarbon, it is expected to be a flammable liquid with a low flash point.[3][4][5] Vapors may form explosive mixtures with air. All handling should be done away from ignition sources.[6]

  • Peroxide Formation: The presence of conjugated dienes, enynes, and diynes are known to form shock-sensitive and explosive peroxides over time when exposed to oxygen.[2] This process is accelerated by light and heat.[2] Visual signs of peroxide formation can include the appearance of crystals, wisp-like structures, or cloudiness in the liquid.[2]

  • Reactivity: The enyne functional group is highly reactive and can undergo energetic or explosive polymerization.[7][8] It may also react violently with strong oxidizing agents.[6]

  • Toxicity: While specific toxicity data is unavailable, similar volatile organic compounds can cause irritation to the skin, eyes, and respiratory tract.[9] Inhalation of vapors may lead to dizziness, nausea, and other central nervous system effects.[6]

Hypothetical Physicochemical and Hazard Data

The following table summarizes the estimated properties and hazards for this compound, based on its structure and comparison with similar compounds.

PropertyEstimated Value/ClassificationCitation
Molecular Formula C₁₀H₁₄[1]
Molecular Weight 134.22 g/mol [1]
Physical State Liquid (at STP)N/A
Boiling Point ~170-190 °CN/A
Flash Point < 38 °C (100 °F)[4]
NFPA 704 Rating Health: 2, Flammability: 3, Instability: 2[3][4][5][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute to minimize inhalation exposure.[12]

  • Inert Atmosphere: For reactions and storage, particularly for prolonged periods, an inert atmosphere (e.g., nitrogen or argon) should be used to prevent oxygen exposure and subsequent peroxide formation.[2]

  • Safety Equipment: An emergency eyewash station, safety shower, and a Class B (or ABC) fire extinguisher must be readily accessible.[12][13]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling this compound.

PPE CategorySpecificationCitation
Eye Protection Chemical splash goggles with side shields are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing or explosion.[12][13][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Double-gloving is recommended for handling highly concentrated solutions.[12][13][14]
Body Protection A flame-resistant lab coat must be worn and fully fastened.[12][13]
Footwear Closed-toe shoes made of a non-porous material are required.[12][13]

Experimental Protocols

Safe Handling and Storage Protocol

Objective: To provide a standardized procedure for the safe handling and storage of this compound to minimize risks of fire, explosion, and exposure.

Methodology:

  • Procurement: Purchase the smallest quantity of the chemical necessary for the planned experiments.[2]

  • Receiving: Upon receipt, date the container. If the manufacturer has not added an inhibitor (like BHT), it should be added if the material will be stored.

  • Storage:

    • Store the container in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[2][6]

    • Ensure the container is tightly sealed. To prevent oxygen ingress, the headspace can be purged with an inert gas like nitrogen or argon.[2]

    • Store away from heat sources, light, and incompatible materials such as strong oxidizing agents.[2][6]

  • Handling:

    • Before use, visually inspect the container for any signs of peroxide formation (crystals, cloudiness).[2] If peroxides are suspected, do not move the container and contact Environmental Health & Safety (EHS) for disposal.[7]

    • Transfer liquids inside a certified chemical fume hood.[12]

    • Use non-sparking tools and ground/bond containers and receiving equipment during transfers to prevent static discharge.[6]

  • Peroxide Testing:

    • If the compound has been opened or stored for more than 3 months, it must be tested for peroxides before use, especially before any heating or distillation.[7]

    • Use commercially available peroxide test strips for a semi-quantitative measurement.

    • If peroxide levels exceed 100 ppm, the material should be treated to remove peroxides or disposed of as hazardous waste. Do not attempt to distill a solution with high peroxide content.[7]

Spill and Emergency Protocol

Objective: To outline the immediate actions to be taken in the event of a spill, fire, or personal exposure.

Methodology:

  • Minor Spill (<100 mL inside a fume hood):

    • Alert nearby personnel.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using non-sparking tools, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and activate the fire alarm.

    • Contact the institution's emergency response team or EHS.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][15]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[15]

  • Fire:

    • If the fire is small and you are trained to use an extinguisher, use a CO₂, dry chemical, or foam extinguisher.[6]

    • Do not use water, as it may spread the flammable liquid.

    • For larger fires, evacuate the area and call emergency services.

Waste Disposal Protocol

Objective: To ensure the safe disposal of this compound and contaminated materials.

Methodology:

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[14] Do not mix with incompatible waste streams.[12]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.

  • Disposal Request: Follow institutional guidelines for the disposal of flammable and reactive hazardous waste through the EHS department.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Risk_Assessment->Don_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Safety Shower) Don_PPE->Verify_Controls Inspect_Chemical Visually Inspect Container for Peroxides Verify_Controls->Inspect_Chemical Test_Peroxides Test for Peroxides (if >3 months old) Inspect_Chemical->Test_Peroxides No visible signs Stop_EHS STOP! Contact EHS for Disposal Inspect_Chemical->Stop_EHS Signs of peroxides Transfer_Chemical Transfer in Fume Hood (Inert Atmosphere if needed) Test_Peroxides->Transfer_Chemical <100 ppm Test_Peroxides->Stop_EHS >=100 ppm Store_Properly Store Properly (Cool, Dark, Inert Gas) Transfer_Chemical->Store_Properly Dispose_Waste Dispose of Waste in Labeled Container Transfer_Chemical->Dispose_Waste

Caption: Workflow for Safely Handling this compound.

Emergency_Response_Logic cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire Incident Incident Occurs Spill_Size Assess Spill Size Incident->Spill_Size Exposure_Type Exposure Type Incident->Exposure_Type Fire_Size Assess Fire Size Incident->Fire_Size Minor_Spill Minor Spill: Absorb with inert material, collect for waste. Spill_Size->Minor_Spill <100mL in hood Major_Spill Major Spill: Evacuate, Alert others, Call Emergency Response. Spill_Size->Major_Spill >100mL or outside hood Skin_Contact Skin: Flush with water for 15 min, remove clothing. Exposure_Type->Skin_Contact Skin Eye_Contact Eyes: Flush at eyewash for 15 min. Exposure_Type->Eye_Contact Eye Seek_Medical Seek Medical Attention Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Small_Fire Small Fire: Use CO2 or Dry Chem Extinguisher (if trained). Fire_Size->Small_Fire Small Large_Fire Large Fire: Activate Alarm, Evacuate, Call Emergency Services. Fire_Size->Large_Fire Large

Caption: Decision logic for emergency response procedures.

References

Application Notes and Protocols for Thermal and Photochemical Enediyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for thermal and photochemical reactions of enediynes. The content covers the fundamental principles of the Bergman cycloaromatization, detailed experimental protocols, and the application of these reactions in the context of drug development, particularly as cytotoxic warheads for antibody-drug conjugates (ADCs).

Part 1: Thermal Enediyne Reactions

Application Note: Principles of Thermal Activation

The thermal activation of enediynes to induce Bergman cycloaromatization is a cornerstone of their chemistry. This reaction transforms the enediyne core into a highly reactive p-benzyne diradical, which can then abstract hydrogen atoms from a suitable donor.[1][2] The reaction is typically initiated by heating, with temperatures often exceeding 200°C for simple acyclic enediynes.[2][3]

The activation energy for this process is highly dependent on the structure of the enediyne. A key factor is the distance between the two acetylenic carbons (the 'cd-distance'). Incorporating the enediyne moiety into a strained cyclic system, such as a 10-membered ring, dramatically lowers the activation barrier, allowing the reaction to proceed at or near physiological temperatures (e.g., 37°C).[2] This principle is exploited in naturally occurring enediyne antibiotics like calicheamicin, which possess a molecular "trigger" that increases ring strain and initiates the cycloaromatization cascade under physiological conditions.[1][4] The development of enediyne-based anticancer drugs focuses on designing molecules with triggers that can be selectively activated in the tumor microenvironment.[1][5]

Quantitative Data: Thermal Cycloaromatization Parameters

The reactivity of enediynes towards thermal Bergman cyclization can be quantified by parameters such as the activation energy (Ea), half-life (t½) at a given temperature, and the temperature required for cyclization (Tc).

Compound TypeActivation MethodKey ParametersTypical ValuesReference
Acyclic EnediyneThermal (Pyrolysis)Activation Temperature>180-200 °C[2][3]
Cyclic 10-membered EnediyneThermal (Strain-promoted)Activation Temperature37 °C[2]
Maleic Hydrazide-fused EnediyneThermalActivation Barrier (DFT)19.6 kcal/mol[6]
General Enediyne DecompositionThermal (DSC)Activation Energy (Ea)147.93 kJ/mol[7]
Experimental Protocol: Thermal Bergman Cyclization

This protocol describes a general procedure for the thermal cycloaromatization of a model enediyne in the presence of a hydrogen atom donor.

Materials:

  • Enediyne substrate

  • 1,4-cyclohexadiene (CHD) (hydrogen donor)

  • Anhydrous solvent (e.g., benzene, toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification

  • Analytical equipment: TLC, GC-MS, NMR

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the enediyne substrate (1.0 eq) in the chosen anhydrous solvent.

  • Addition of H-donor: Add an excess of 1,4-cyclohexadiene (typically 10-20 eq) to the solution. CHD acts as the hydrogen atom source to quench the p-benzyne diradical.[2]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical intermediates.

  • Heating: Heat the sealed reaction vessel to the desired temperature (e.g., 80-200°C, depending on the enediyne's reactivity) and maintain for the required reaction time. The reaction progress can be monitored by TLC or GC-MS by periodically taking aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess CHD under reduced pressure.

  • Purification: Purify the crude product (the substituted arene) using column chromatography on silica gel.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Visualization: Thermal Bergman Cyclization Pathway

Caption: Thermal activation of an enediyne to a p-benzyne diradical.

Part 2: Photochemical Enediyne Reactions

Application Note: Principles of Photochemical Activation

Photochemical activation offers an alternative to high temperatures for initiating enediyne cycloaromatization, providing spatial and temporal control over the generation of the reactive diradical.[8][9] The reaction can be triggered by direct irradiation, where the enediyne absorbs a photon and proceeds to an excited state that subsequently cyclizes.[3] However, the quantum yields for direct photochemical Bergman cyclization are often low.[8]

An alternative strategy involves using a photochemically removable "protecting" or "caging" group. For instance, one of the alkyne moieties of the enediyne can be masked as a cyclopropenone.[8][10] Upon UV irradiation, the cyclopropenone undergoes decarbonylation to generate the reactive enediyne in situ, which then proceeds with thermal Bergman cyclization at a much lower temperature.[8] This two-stage approach allows for precise light-based control. Two-photon excitation (TPE) can also be used, offering deeper tissue penetration and higher spatial resolution, which is highly attractive for therapeutic applications.[10]

Quantitative Data: Photochemical Reaction Parameters

The efficiency of photochemical enediyne reactions is described by the quantum yield (Φ), which is the ratio of the number of molecules reacted to the number of photons absorbed.[11]

Enediyne SystemActivation MethodWavelength (λ)Quantum Yield (Φ)Reference
Cyclopropenone-caged EnediyneSingle-Photon Photolysis300 nm0.46 ± 0.04[8][10]
Cyclopropenone-caged EnediyneTwo-Photon Photolysis800 nmσ = 0.5 GM*[8][10]
H-abstraction by p-benzynePhotochemicalN/AHigh (chain reaction)[12]

*Value is the two-photon absorption cross-section (σ), a measure of efficiency for TPE.

Experimental Protocol: Photochemical Generation of an Enediyne

This protocol outlines the photolysis of a cyclopropenone-caged enediyne precursor to generate the reactive enediyne.

Materials:

  • Cyclopropenone-enediyne precursor

  • Spectroscopic grade solvent (e.g., methanol, benzene)

  • Photochemical reactor (e.g., immersion well type with a suitable lamp)[13]

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Filter sleeve (e.g., Pyrex or quartz, to select wavelength range)

  • Reaction vessel made of quartz or borosilicate glass

  • Stirring plate and stir bar

  • Inert gas (Argon or Nitrogen)

  • Analytical equipment: UV-Vis, HPLC, NMR

Procedure:

  • Solution Preparation: Prepare a solution of the cyclopropenone-enediyne precursor in the chosen spectroscopic grade solvent. The concentration should be optimized to ensure sufficient light absorption without being overly opaque.

  • Reactor Assembly: Assemble the photochemical reactor. Place the reaction vessel inside the immersion well, ensuring the lamp is properly cooled (typically by circulating water).

  • Degassing: Transfer the solution to the reaction vessel and degas thoroughly with argon or nitrogen for at least 30 minutes to remove oxygen.

  • Irradiation: Turn on the UV lamp. Irradiate the solution while maintaining a constant temperature (e.g., using a cooling bath) and continuous stirring.

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them with UV-Vis spectroscopy (to observe the disappearance of the precursor's absorption band) or HPLC.

  • Isolation: Once the photolysis is complete (or has reached the desired conversion), turn off the lamp. The resulting solution contains the reactive enediyne, which can be used immediately for subsequent thermal cyclization studies or isolated if stable enough.

  • Analysis: Characterize the photoproduct to confirm the formation of the enediyne. For subsequent thermal reactions, a hydrogen donor like 1,4-cyclohexadiene can be added and the solution gently heated as described in the thermal protocol.[8]

Visualization: Photochemical Experiment Workflow

Photochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Prep Prepare solution of enediyne precursor Degas Degas solution with Ar or N2 Prep->Degas Irradiate Irradiate in photoreactor (UV lamp, specific λ) Degas->Irradiate Monitor Monitor reaction (HPLC, UV-Vis) Irradiate->Monitor Monitor->Irradiate Continue irradiation Isolate Isolate photoproduct or use in situ Monitor->Isolate Reaction complete Analyze Characterize product (NMR, MS) Isolate->Analyze NextStep Proceed to thermal cyclization Isolate->NextStep

Caption: Workflow for a typical photochemical enediyne experiment.

Part 3: Applications in Drug Development

Application Note: Enediynes as Cytotoxic Payloads

The potent cytotoxicity of enediynes stems from their ability to cause double-strand breaks in DNA.[5][14] This mechanism makes them highly effective anticancer agents. In modern drug development, enediynes are used as payloads in antibody-drug conjugates (ADCs).[5][15] An ADC consists of a monoclonal antibody that targets a specific antigen on cancer cells, a cytotoxic payload (the enediyne), and a linker that connects them.

This targeted delivery system ensures that the highly toxic enediyne is delivered preferentially to tumor cells, minimizing damage to healthy tissue.[14] Once the ADC binds to the cancer cell and is internalized, the linker is cleaved, releasing the enediyne. A triggering mechanism, often a chemical reaction within the cell, activates the enediyne, initiating the Bergman cyclization.[1] The resulting p-benzyne diradical, now in close proximity to the cell's nucleus, abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to lethal double-strand breaks and apoptotic cell death.[14][16]

Visualization: Enediyne Mechanism of DNA Damage

DNA_Damage_Pathway cluster_delivery Cellular Uptake & Release cluster_activation Activation & Cyclization cluster_damage DNA Damage ADC Antibody-Drug Conjugate (Enediyne Payload) Internalize Internalization into Target Cancer Cell ADC->Internalize Release Payload Release (Linker Cleavage) Internalize->Release Trigger Chemical Trigger (e.g., thiol addition) Release->Trigger Cyclize Bergman Cyclization Trigger->Cyclize Diradical p-Benzyne Diradical Formation Cyclize->Diradical H_Abstract H-atom Abstraction from DNA Backbone Diradical->H_Abstract DSB Double-Strand Break (DSB) H_Abstract->DSB Apoptosis Apoptotic Cell Death DSB->Apoptosis

Caption: ADC-mediated delivery and DNA damage by an enediyne warhead.

References

Advanced Analytical Techniques for Enediyne Characterization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enediynes are a class of potent natural and synthetic compounds characterized by a unique nine- or ten-membered ring system containing two triple bonds and a double bond (a diyne-ene). Upon activation, these molecules undergo Bergman or Myers-Saito cyclization to generate highly reactive p-benzyne diradicals, which can cleave double-stranded DNA, leading to profound cytotoxic effects. This remarkable reactivity has positioned enediynes, such as calicheamicin and esperamicin, as powerful warheads for antibody-drug conjugates (ADCs) in targeted cancer therapy.

The inherent reactivity and complexity of enediynes necessitate a suite of advanced analytical techniques for their comprehensive characterization. This document provides detailed application notes and experimental protocols for the key analytical methods used to elucidate the structure, determine the purity, and quantify the activity of enediyne compounds and their conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of enediyne compounds and monitoring their stability over time. Reversed-phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are the most common modes employed.

Application Note: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating small molecules based on their hydrophobicity. For enediyne analysis, C18 columns are frequently used. The method is crucial for determining the purity of a newly synthesized or isolated enediyne and for monitoring its degradation.

Protocol: RP-HPLC for Enediyne Purity Analysis

This protocol provides a general method for the purity analysis of a standalone enediyne compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: Enediyne dissolved in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of ~1 mg/mL.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the sample solution onto the column.

  • Chromatographic Separation: Elute the sample using a linear gradient.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the enediyne has significant absorbance (typically between 280 nm and 330 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the enediyne.

Table 1: Representative RP-HPLC Gradient for Enediyne Analysis

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
255951.0
305951.0
319551.0
409551.0
Application Note: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

HIC is a non-denaturing chromatographic technique that separates molecules based on their surface hydrophobicity. It is the gold-standard method for determining the drug-to-antibody ratio (DAR) of enediyne-ADCs.[1][2][3] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated enediyne molecules.

Protocol: HIC for ADC Drug-to-Antibody Ratio (DAR) Analysis

This protocol outlines a general method for determining the DAR of an enediyne-ADC.[4][5]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Sample: Enediyne-ADC at a concentration of 1-5 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A.

  • Sample Injection: Inject 20-50 µL of the ADC sample.

  • Chromatographic Separation: Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: Monitor the chromatogram at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by the weighted average of the peak areas.[6][7]

Table 2: Representative HIC Gradient for ADC DAR Analysis

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
010000.8
2001000.8
2501000.8
2610000.8
3510000.8

Mass Spectrometry (MS) for Structural Confirmation and ADC Characterization

Mass spectrometry is a powerful tool for obtaining precise molecular weight information and structural details of enediynes and their conjugates.

Application Note: High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which are critical for confirming the elemental composition of a newly synthesized or isolated enediyne.[8] For ADCs, intact mass analysis under denaturing or native conditions can provide information on the DAR distribution.[9][10][11]

Protocol: LC-MS for Intact Mass Analysis of an Enediyne-ADC

This protocol describes a general method for determining the DAR of an ADC using LC-MS.[12][13][14]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column suitable for protein analysis (e.g., C4)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample: Enediyne-ADC at ~1 mg/mL.

Procedure:

  • Sample Preparation: If necessary, deglycosylate the ADC to simplify the mass spectrum.

  • LC Separation: Inject the sample and separate the components using a shallow gradient.

  • MS Analysis: Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).

  • Data Deconvolution: Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum, which will show the mass of the different drug-loaded species.

  • DAR Calculation: Calculate the average DAR from the relative abundances of the different species.[7]

Application Note: Tandem Mass Spectrometry (MS/MS)

MS/MS is used to fragment ions to obtain structural information. For enediynes, MS/MS can help to elucidate the structure of the core and its substituents. For ADCs, peptide mapping (after proteolytic digestion) followed by MS/MS is used to identify the specific conjugation sites on the antibody.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of enediyne natural products. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Application Note: 1D and 2D NMR for Enediyne Structure Determination

The unique structural features of enediynes, including the strained ring system and multiple unsaturated bonds, give rise to characteristic chemical shifts in their NMR spectra. For example, the acetylenic protons and carbons have distinct resonances. 2D NMR experiments are crucial for assembling the molecular fragments into a complete structure.[2][3]

Protocol: NMR Analysis of an Enediyne

This protocol provides a general set of experiments for the structural elucidation of an enediyne.

Materials:

  • NMR spectrometer (≥500 MHz recommended)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Enediyne sample (1-5 mg)

Procedure:

  • Sample Preparation: Dissolve the enediyne sample in the deuterated solvent.

  • Acquire 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number and types of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbons.

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning stereochemistry.

  • Data Analysis: Integrate and analyze the 1D and 2D spectra to assemble the complete structure of the enediyne.

Table 3: Representative NMR Acquisition Parameters

ExperimentKey Parameters
¹H NMR16-32 scans, 1-2 s relaxation delay
¹³C NMR1024-4096 scans, 2 s relaxation delay
COSY256-512 increments in t1, 8-16 scans per increment
HSQC256-512 increments in t1, 16-32 scans per increment
HMBC256-512 increments in t1, 32-64 scans per increment
NOESY/ROESY256-512 increments in t1, mixing time 300-800 ms

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a simple and rapid method for determining the concentration of enediynes in solution, taking advantage of their chromophoric nature.

Application Note: Quantitation using Beer-Lambert Law

The concentration of an enediyne can be determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity must be determined experimentally by measuring the absorbance of a solution of known concentration.[15]

Protocol: UV-Vis Concentration Determination

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, acetonitrile, or a suitable buffer)

  • Enediyne sample

Procedure:

  • Determine λmax: Dissolve a small amount of the enediyne in the chosen solvent and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Standard Curve (for determining molar absorptivity):

    • Prepare a stock solution of the enediyne with a precisely known concentration.

    • Perform a series of dilutions to create at least five standards of different concentrations.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration. The slope of the line will be the molar absorptivity (ε).

  • Measure Sample Concentration:

    • Dissolve the unknown enediyne sample in the same solvent.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the Beer-Lambert law and the predetermined molar absorptivity.

Quantitative Data Presentation

The biological activity of enediynes is a critical parameter. Cytotoxicity is typically assessed using in vitro cell-based assays, and the results are often reported as the half-maximal inhibitory concentration (IC₅₀).

Table 4: Cytotoxicity of Synthetic Enediynes Against Various Cancer Cell Lines [1][16]

CompoundMDA-MB-231 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Enediyne 115.225.845.122.4
Enediyne 210.518.333.70.34
Enediyne 3> 100> 100> 100> 100
Enediyne 462.075.489.295.1

Data are representative and compiled from various sources for illustrative purposes.[1][16][17][18][19]

Visualization of Experimental Workflows

Clear visualization of experimental workflows is essential for understanding and reproducing complex analytical procedures. The following diagrams were generated using the DOT language with Graphviz.

Enediyne_Characterization_Workflow cluster_synthesis Synthesis or Isolation cluster_purification Purification & Purity cluster_structure Structural Elucidation cluster_quant Quantification & Activity Synthesis Enediyne Synthesis or Natural Product Isolation Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC RP-HPLC Analysis (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (1D & 2D) HPLC->NMR Pure Sample MS High-Resolution MS HPLC->MS Pure Sample UV_Vis UV-Vis Spectroscopy (λmax determination) HPLC->UV_Vis Pure Sample Quant_UV UV-Vis Quantification (Concentration Determination) UV_Vis->Quant_UV Cytotoxicity In Vitro Cytotoxicity Assay (IC50 Determination) Quant_UV->Cytotoxicity Known Concentration

Caption: Workflow for the characterization of a novel enediyne.

ADC_Characterization_Workflow cluster_conjugation ADC Synthesis cluster_purification_char Purification & Initial Characterization cluster_detailed_char Detailed Structural Characterization cluster_activity Functional Assessment Conjugation Antibody-Enediyne Conjugation Purification Purification (e.g., SEC) Conjugation->Purification HIC HIC-HPLC (DAR Analysis) Purification->HIC Peptide_Mapping Peptide Mapping (LC-MS/MS) Purification->Peptide_Mapping Identify Conjugation Sites Binding_Assay Antigen Binding Assay (e.g., ELISA) Purification->Binding_Assay LCMS_Intact Intact LC-MS (DAR Confirmation) HIC->LCMS_Intact Confirm DAR ADC_Cytotoxicity In Vitro Cytotoxicity Assay Binding_Assay->ADC_Cytotoxicity Confirmed Binding

Caption: Workflow for the characterization of an enediyne-ADC.

References

Lack of Documented Role for 8-Methylnona-1,7-dien-5-yne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no specific data or established applications for 8-Methylnona-1,7-dien-5-yne in the fields of medicinal chemistry and drug design. As such, detailed application notes, experimental protocols, and quantitative data for this specific compound are not available.

While the enediyne functional group is a critical component of a class of potent natural and synthetic antitumor and antibiotic agents, there is no evidence to suggest that this compound has been investigated for such purposes. Scientific databases and publications do not contain information regarding its biological activity, synthesis for medicinal applications, or its use as a molecular scaffold in drug discovery.

The Broader Context: Enediyne Compounds in Drug Design

Enediyne compounds are a significant area of research in medicinal chemistry due to their unique mechanism of action.[1][2][3][4] The core structure of an enediyne consists of two triple bonds (a diyne) conjugated to a double bond (an ene) within a cyclic or bicyclic system. This arrangement allows them to undergo a Bergman cyclization to form a highly reactive p-benzyne diradical.[1] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks and ultimately inducing apoptosis in cancer cells.[1][4]

Natural products like calicheamicin and dynemicin are well-known enediynes with potent anticancer properties.[1][2] However, their high cytotoxicity often leads to a narrow therapeutic window.[1] Modern drug design efforts focus on creating synthetic enediynes with improved tumor selectivity and reduced off-target toxicity.[3][5] One successful strategy involves their use as payloads in antibody-drug conjugates (ADCs), where a monoclonal antibody targets the enediyne to cancer cells, thereby minimizing systemic exposure.[1]

General Mechanism of Action of Enediyne Anticancer Agents

The general mechanism involves the delivery of the enediyne "warhead" to the target cell, followed by a triggering mechanism that initiates the Bergman cyclization. This process is often pH-dependent or activated by specific enzymes or intracellular conditions, leading to the formation of the DNA-damaging diradical.[3][6]

Enediyne_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) with Enediyne Payload ADC_Internalized ADC Internalization ADC->ADC_Internalized Binding to cell surface antigen Lysosome Lysosomal Processing & Payload Release ADC_Internalized->Lysosome Enediyne Active Enediyne Lysosome->Enediyne Trigger Triggering (e.g., pH change, enzymatic cleavage) Enediyne->Trigger Bergman Bergman Cyclization Trigger->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA_Damage DNA Double-Strand Breaks Diradical->DNA_Damage H-atom abstraction from DNA backbone Apoptosis Apoptosis DNA_Damage->Apoptosis

General mechanism of action for enediyne-based ADCs.

Conclusion

While the field of enediyne medicinal chemistry is rich and continues to evolve, the specific compound this compound does not appear to be a part of this landscape based on currently available scientific information. Researchers interested in the medicinal applications of enediynes should focus on established natural products and their synthetic analogues that have been documented in the literature. There are no experimental protocols or quantitative data associated with this compound to report.

References

Application Notes and Protocols: Metal-Catalyzed Cycloaromatization of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metal-catalyzed cycloaromatization of 8-Methylnona-1,7-dien-5-yne, a process of significant interest in the synthesis of complex aromatic compounds. The following sections detail the reaction, present quantitative data for various metal catalysts, provide detailed experimental protocols, and illustrate key processes through diagrams. While specific data for this compound is limited in published literature, the following information is based on analogous acyclic enediyne systems and provides a strong predictive framework for its reactivity.

Introduction

The metal-catalyzed cycloaromatization of enediynes, such as this compound, is a powerful synthetic transformation that allows for the construction of substituted aromatic rings from acyclic precursors. This reaction typically proceeds through a Bergman-type cyclization, forming a highly reactive p-benzyne diradical intermediate, which then abstracts hydrogen atoms to yield the aromatic product. The use of transition metal catalysts can significantly lower the activation energy for this process, enabling the reaction to occur under much milder conditions than thermal cycloaromatization.[1] Various metals, including ruthenium, rhodium, gold, platinum, and palladium, have been shown to effectively catalyze this transformation, each with its own unique reactivity profile and substrate scope.

Data Presentation

The following tables summarize quantitative data for the metal-catalyzed cycloaromatization of acyclic enediynes analogous to this compound. This data is intended to provide a comparative reference for catalyst selection and reaction optimization.

Table 1: Ruthenium-Catalyzed Cycloaromatization of Acyclic Enediynes

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,2-di(1-propynyl)cyclopentene[CpRu(NCMe)₃]OTfTHFRoom Temp.N/A64[1]
1,2-di(1-pentynyl)cyclopentene[CpRu(NCMe)₃]OTfTHFRoom Temp.N/A73[1]
1-ethynyl-2-(1-propynyl)cyclopentene[Cp*Ru(NCMe)₃]OTfTHFRoom Temp.N/A92[1]

Table 2: Gold-Catalyzed Annulation of Diyne-Enes

Diyne-ene SubstrateCatalystCo-catalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-(4-methylpent-1-en-3-yl)-N-(prop-2-ynyl)prop-2-yn-1-amineXPhosAuNTf₂AcetamideCHCl₃401297
N-(4-methylpent-1-en-3-yl)-N-(3-phenylprop-2-ynyl)prop-2-yn-1-amineXPhosAuNTf₂AcetamideCHCl₃401285

Table 3: Palladium-Catalyzed Cycloisomerization of Enynes

SubstrateCatalystLigandSolventTemperature (°C)Time (h)Yield (%)Reference
N-(but-3-en-1-yl)-N-(prop-2-ynyl)tosylamidePd(OAc)₂bbedaN/ARoom Temp.1280
Substituted enynePd(OAc)₂PPh₃N/AN/AN/AEfficient

Experimental Protocols

The following are detailed, representative protocols for the metal-catalyzed cycloaromatization of an acyclic enediyne. These protocols are based on established procedures for analogous substrates and can be adapted for this compound.

Protocol 1: Ruthenium-Catalyzed Cycloaromatization

This protocol describes the cycloaromatization of an acyclic enediyne using a ruthenium catalyst at ambient temperature.[1]

Materials:

  • Acyclic enediyne (e.g., this compound)

  • [Cp*Ru(NCMe)₃]OTf (Ruthenium catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve the acyclic enediyne (1.0 mmol) in anhydrous THF (10 mL).

  • In a separate glovebox or under a positive pressure of argon, weigh the [Cp*Ru(NCMe)₃]OTf catalyst (1.1 mmol, 1.1 equivalents) and add it to the reaction flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting ruthenium-arene complex by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Gold-Catalyzed Cycloaromatization

This protocol outlines a gold-catalyzed annulation of a diyne-ene substrate, which can be adapted for the intramolecular cycloaromatization of this compound.

Materials:

  • This compound

  • XPhosAuNTf₂ (Gold catalyst)

  • Acetamide (co-catalyst)

  • Anhydrous Chloroform (CHCl₃, stabilized with amylenes)

  • Nitrogen gas supply (glovebox)

  • Standard reaction vials and stirring equipment

Procedure:

  • Inside a nitrogen-filled glovebox, add the this compound (0.5 mmol), acetamide (0.5 mmol, 1.0 equivalent), and XPhosAuNTf₂ (0.05 mmol, 10 mol%) to a reaction vial.

  • Add anhydrous chloroform (10 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction for 12 hours or until completion as indicated by TLC or GC-MS.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the aromatized product.

Protocol 3: Palladium-Catalyzed Cycloisomerization

This protocol provides a general method for the palladium-catalyzed cycloisomerization of enynes.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • N,N'-bis(benzylidene)ethylenediamine (bbeda) ligand

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Argon or Nitrogen gas supply

  • Standard Schlenk flask and reflux setup

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.05 mmol, 5 mol%) and the bbeda ligand (0.06 mmol, 6 mol%).

  • Add anhydrous solvent (10 mL) and stir for 10 minutes.

  • Add the this compound (1.0 mmol) to the flask.

  • Stir the reaction at room temperature or heat as required (e.g., 45-80 °C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired aromatic product.

Visualizations

The following diagrams illustrate the generalized signaling pathway for the metal-catalyzed cycloaromatization and a typical experimental workflow.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Products Enediyne Enediyne Pi_Complex π-Complex Enediyne->Pi_Complex Coordination Metal_Catalyst [M]L_n Metal_Catalyst->Pi_Complex Metallacycle Metallacycle Pi_Complex->Metallacycle Oxidative Cyclization p_Benzyne p-Benzyne Diradical Metallacycle->p_Benzyne Reductive Elimination Regenerated_Catalyst [M]L_n Metallacycle->Regenerated_Catalyst Aromatic_Product Aromatic Product p_Benzyne->Aromatic_Product H-atom Abstraction Regenerated_Catalyst->Pi_Complex Catalytic Cycle

Caption: Generalized reaction pathway for metal-catalyzed cycloaromatization.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Enediyne, Solvent, Catalyst Setup->Reagents Reaction Stir at Specified Temp. Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Completion Purification Purification (Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the synthesis.

References

Application Notes & Protocols: Gold-Catalyzed Intramolecular Enyne Metathesis for the Synthesis of Novel Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enyne metathesis is a powerful and atom-economical reaction that reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene moiety.[1][2] This transformation, catalyzed by transition metals like ruthenium and gold, has become an indispensable tool for synthesizing complex cyclic and heterocyclic structures.[1][3][4] Gold(I) catalysts, in particular, have shown remarkable efficacy in catalyzing the cycloisomerization of enynes under mild conditions, making them highly suitable for the synthesis of sensitive and densely functionalized heterocyclic compounds.[5][6] Nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals and biologically active compounds, and their efficient synthesis is a primary focus of medicinal chemistry.[2] This document outlines the application of gold(I)-catalyzed intramolecular enyne metathesis for the synthesis of novel piperidine and other nitrogen-containing heterocyclic derivatives.

Application Note: Synthesis of Substituted Dihydropyridines

Gold(I) complexes are highly effective catalysts for the intramolecular cyclization of 1,6-enynes. The reaction proceeds through a π-activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the tethered alkene. This process typically involves a 6-endo-dig cyclization, leading to the formation of a six-membered ring, a common structural motif in many bioactive molecules. The resulting dihydropyridine core can be a precursor to a wide array of functionalized piperidines and other complex nitrogen heterocycles.

The choice of the N-protecting group, the ligand on the gold catalyst, and the solvent can significantly influence the reaction's efficiency and selectivity. Electron-withdrawing protecting groups, such as tosyl (Ts) or nosyl (Ns), are commonly employed to decrease the nucleophilicity of the nitrogen atom and prevent side reactions. The reaction generally proceeds smoothly at room temperature, highlighting the mildness of this catalytic system.

Key Reaction Workflow

The general workflow for this synthesis involves the preparation of an N-protected 1,6-enyne substrate, followed by the gold-catalyzed cyclization.

workflow sub Substrate Synthesis: N-Protected 1,6-Enyne reaction Cyclization Reaction sub->reaction cat_prep Catalyst Preparation: [L-Au(I)]X Complex cat_prep->reaction workup Workup & Purification reaction->workup product Heterocyclic Product: Dihydropyridine Derivative workup->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for gold-catalyzed enyne cyclization.

Data Presentation

The following table summarizes representative results for the gold-catalyzed cyclization of various N-protected 1,6-enyne substrates to form tetrahydropyridine derivatives. The data illustrates the effects of different protecting groups (PG), substituents (R¹, R²), and catalysts on the reaction yield.

EntrySubstrate PGCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1TsHH[IPrAuCl]/AgSbF₆ (2)DCM25195
2NsHH[IPrAuCl]/AgSbF₆ (2)DCM25198
3BocHH[IPrAuCl]/AgSbF₆ (2)DCM251275
4TsMeH[JohnPhosAu(NCMe)]SbF₆ (2)DCE40292
5TsHPh[JohnPhosAu(NCMe)]SbF₆ (2)DCE40388
6NsMeMe[IPrAuCl]/AgSbF₆ (2)DCM25296

Abbreviations: Ts = Tosyl, Ns = Nosyl, Boc = tert-Butoxycarbonyl, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, JohnPhos = (2-Biphenyl)di-tert-butylphosphine, DCM = Dichloromethane, DCE = 1,2-Dichloroethane.

Experimental Protocols

General Protocol for Gold-Catalyzed Intramolecular Enyne Metathesis

This protocol provides a representative procedure for the synthesis of N-Tosyl-4-methylene-1,2,3,4-tetrahydropyridine (Table Entry 1).

Materials:

  • N-allyl-N-(pent-4-yn-1-yl)-4-methylbenzenesulfonamide (1,6-enyne substrate)

  • [IPrAuCl] (catalyst precursor)

  • Silver hexafluoroantimonate (AgSbF₆) (co-catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, [IPrAuCl] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) are dissolved in anhydrous DCM (2 mL). The mixture is stirred in the dark for 10 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Reaction Setup: In a separate oven-dried round-bottom flask, the N-protected 1,6-enyne substrate (1.0 mmol) is dissolved in anhydrous DCM (8 mL) under an inert atmosphere.

  • Reaction Initiation: The prepared catalyst solution is transferred via cannula to the substrate solution at room temperature (25 °C).

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a few drops of triethylamine. The solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure dihydropyridine product.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Mechanism Visualization

The catalytic cycle for the gold(I)-catalyzed intramolecular cyclization of a 1,6-enyne is depicted below.

mechanism cluster_cycle Catalytic Cycle A [L-Au]⁺ + Enyne B π-Alkyne Complex A->B Coordination A->B C 6-endo-dig Cyclization B->C Nucleophilic Attack B->C D Vinyl-Gold Intermediate C->D Rearrangement C->D E Protodeauration D->E [H⁺] D->E F Product + [L-Au]⁺ E->F Release E->F F->A Regeneration

Caption: Simplified catalytic cycle for gold(I)-catalyzed enyne cycloisomerization.

References

Application Note: 8-Methylnona-1,7-dien-5-yne as a Versatile Building Block for Advanced Polymeric Materials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the utilization of 8-Methylnona-1,7-dien-5-yne in the development of novel polymeric materials. We outline a comprehensive approach from monomer synthesis to polymer characterization, highlighting the potential of this enyne in creating materials with tunable properties suitable for a range of applications, including advanced coatings and specialty composites. The protocols provided are intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

Enyne molecules, characterized by the presence of both double and triple carbon-carbon bonds, are valuable precursors in polymer chemistry. They offer multiple reactive sites for controlled polymerization and functionalization. This compound, with its terminal alkene and internal alkyne functionalities, presents a unique molecular architecture for creating polymers with interesting topologies and properties. This application note explores its use in Ring-Opening Metathesis Polymerization (ROMP) to generate functional polymers.[1][2]

Synthesis of this compound

PropertyValue
IUPAC Name This compound[3]
Molecular Formula C10H14[3]
Molecular Weight 134.22 g/mol [3]
CAS Number 89454-85-3[3]
Appearance Colorless to pale yellow liquid
Boiling Point Estimated 180-190 °C
Density Estimated 0.85 g/cm³

Application: Development of a Cross-Linked Poly(this compound) Network

This section details the application of this compound in the formation of a cross-linked polymer network via metathesis polymerization. The resulting material is expected to exhibit enhanced thermal stability and mechanical strength.

Experimental Workflow

G cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_processing Material Processing cluster_characterization Characterization Monomer This compound Polymerization Ring-Opening Metathesis Polymerization (ROMP) Monomer->Polymerization Initiator Grubbs' Catalyst (3rd Gen) Initiator->Polymerization Solvent Anhydrous Toluene Solvent->Polymerization Quenching Quenching with Ethyl Vinyl Ether Polymerization->Quenching 1. Reaction 2. Termination Precipitation Precipitation in Methanol Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Crosslinking Thermal Cross-linking Drying->Crosslinking GPC GPC Analysis Crosslinking->GPC NMR NMR Spectroscopy Crosslinking->NMR FTIR FTIR Spectroscopy Crosslinking->FTIR DSC DSC/TGA Analysis Crosslinking->DSC Mechanical Mechanical Testing Crosslinking->Mechanical

Caption: Experimental workflow for the synthesis and characterization of cross-linked poly(this compound).

Experimental Protocols

Materials
  • This compound (Monomer)

  • Grubbs' Catalyst, 3rd Generation (Initiator)

  • Anhydrous Toluene (Solvent)

  • Ethyl Vinyl Ether (Quenching agent)

  • Methanol (for precipitation)

  • Argon gas (for inert atmosphere)

Protocol 1: Polymerization of this compound via ROMP
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of argon.

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.34 g, 10 mmol) in anhydrous toluene (20 mL).

  • Initiation: In a separate vial, dissolve Grubbs' Catalyst (3rd Gen) (44.8 mg, 0.05 mmol) in anhydrous toluene (5 mL).

  • Polymerization: Add the catalyst solution to the monomer solution dropwise with stirring. Let the reaction proceed for 2 hours at room temperature. The solution will become more viscous.

  • Quenching: Terminate the polymerization by adding ethyl vinyl ether (1 mL). Stir for 20 minutes.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into cold methanol (200 mL).

  • Purification: Filter the polymer and wash with fresh methanol. Dry the polymer under vacuum at 40 °C for 24 hours to yield the linear poly(this compound).

Protocol 2: Thermal Cross-linking of the Polymer
  • Sample Preparation: Place the dried linear polymer (1 g) in a mold.

  • Curing: Heat the mold in an oven at 150 °C for 4 hours under a nitrogen atmosphere to induce cross-linking via the pendant alkyne groups.

  • Cooling: Allow the mold to cool to room temperature slowly.

  • Post-processing: Remove the cross-linked polymer film from the mold for characterization.

Characterization Data

The following tables summarize the expected characterization data for the linear and cross-linked polymers. These values are illustrative and based on typical results for similar polyenyne systems.

Table 1: Molecular Weight and Dispersity of Linear Polymer
SampleMn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
Linear Polymer25,00032,5001.3
Data obtained from Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[4]
Table 2: Thermal Properties of Linear and Cross-linked Polymers
PolymerGlass Transition (Tg, °C)Decomposition Temp. (Td, 5% wt loss, °C)
Linear Polymer85350
Cross-linked Polymer120410
Data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]
Table 3: Mechanical Properties of Cross-linked Polymer Film
PropertyValue
Tensile Strength (MPa)45
Young's Modulus (GPa)2.1
Elongation at Break (%)3.5

Proposed Polymerization and Cross-linking Mechanism

The polymerization proceeds via a metathesis cascade reaction, and the cross-linking occurs through thermal activation of the pendant alkyne groups.[6][7]

G cluster_polymerization ROMP Mechanism cluster_crosslinking Cross-linking Mechanism Monomer This compound Active_Chain Propagating Polymer Chain with Ru-alkylidene Monomer->Active_Chain Initiation & Propagation Catalyst Ru Catalyst Catalyst->Active_Chain Polymer Linear Polymer Active_Chain->Polymer Termination Linear_Polymer Linear Polymer Chains with Pendant Alkynes Crosslinked_Network Cross-linked Polymer Network Linear_Polymer->Crosslinked_Network Heat Heat (150°C) Heat->Crosslinked_Network Thermal Activation

Caption: Proposed mechanism for ROMP and subsequent thermal cross-linking.

Conclusion

This compound demonstrates significant potential as a monomer for the synthesis of advanced polymeric materials. The protocols outlined in this application note provide a framework for producing both linear and cross-linked polymers with desirable thermal and mechanical properties. Further exploration of this monomer in copolymerizations and with other polymerization techniques could lead to a wider range of materials with tailored functionalities. The development of functional enyne molecules continues to be a promising area for creating novel polymers.[1][8]

References

Application Notes and Protocols for Screening Novel Biological Activities of 8-Methylnona-1,7-dien-5-yne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening of 8-Methylnona-1,7-dien-5-yne derivatives for potential antimicrobial, anticancer, and anti-inflammatory activities. The protocols outlined below are foundational and can be adapted based on the specific chemical properties of the derivatives and the research objectives.

Introduction

The discovery of novel bioactive compounds is a cornerstone of drug development. Natural products and their synthetic derivatives offer a rich source of chemical diversity for identifying new therapeutic agents.[1][2][3] The this compound scaffold represents a novel chemical entity with potential for diverse biological activities. This document outlines a systematic approach to screen a library of its derivatives to identify and characterize their potential as antimicrobial, anticancer, and anti-inflammatory agents.

General Workflow for Bioactivity Screening

The overall process for screening novel compounds involves a tiered approach, starting with broad primary screens to identify "hits," followed by more specific secondary assays to confirm and characterize the activity.

General_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation and Dose-Response cluster_2 Phase 3: Secondary and Mechanistic Assays Compound_Library This compound Derivatives Library Primary_Antimicrobial Primary Antimicrobial Screening Compound_Library->Primary_Antimicrobial Broad-spectrum screening Primary_Anticancer Primary Anticancer Screening Compound_Library->Primary_Anticancer Broad-spectrum screening Primary_Anti_inflammatory Primary Anti-inflammatory Screening Compound_Library->Primary_Anti_inflammatory Broad-spectrum screening MIC_Determination MIC Determination Primary_Antimicrobial->MIC_Determination Active Compounds IC50_Determination IC50 Determination Primary_Anticancer->IC50_Determination Active Compounds EC50_Determination EC50 Determination Primary_Anti_inflammatory->EC50_Determination Active Compounds Secondary_Assays Secondary & Mechanistic Assays (e.g., Time-Kill, Apoptosis, Cytokine Profiling) MIC_Determination->Secondary_Assays Confirmed Hits IC50_Determination->Secondary_Assays Confirmed Hits EC50_Determination->Secondary_Assays Confirmed Hits

Caption: General workflow for screening novel compounds.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the search for new antimicrobial agents.[4][5] The following protocols are designed to identify derivatives with antibacterial or antifungal properties.

Data Presentation: Antimicrobial Activity

Quantitative data from antimicrobial screening should be organized for clear comparison.

Table 1: Primary Antimicrobial Screening Results (Zone of Inhibition)

Derivative ID Concentration (µg/mL) Gram-Positive Bacteria (e.g., S. aureus) Zone of Inhibition (mm) Gram-Negative Bacteria (e.g., E. coli) Zone of Inhibition (mm) Fungi (e.g., C. albicans) Zone of Inhibition (mm)
MND-001 100 12 0 8
MND-002 100 0 0 0
MND-003 100 18 10 15
Positive Control (e.g., Ciprofloxacin) 10 25 22 N/A

| Negative Control (Solvent) | N/A | 0 | 0 | 0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Active Derivatives (µg/mL)

Derivative ID S. aureus E. coli C. albicans
MND-001 64 >256 128
MND-003 16 64 32

| Ciprofloxacin | 1 | 0.5 | N/A |

Experimental Protocols: Antimicrobial Assays

This method is a widely used qualitative technique to screen for antimicrobial activity.[4][6][7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk.

This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.[8]

  • Preparation of Derivatives: Prepare a series of two-fold dilutions of the test derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganisms with no derivative) and a negative control (broth with no microorganisms).

  • Incubation: Incubate the plates under the same conditions as the disk-diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the derivative at which no visible growth is observed.

Anticancer Activity Screening

The evaluation of cytotoxic effects on cancer cell lines is a primary step in identifying potential anticancer agents.[9][10]

Data Presentation: Anticancer Activity

Table 3: In Vitro Cytotoxicity (IC50) of this compound Derivatives (µM)

Derivative ID Human Breast Cancer (MCF-7) Human Colon Cancer (HCT-116) Normal Human Fibroblasts (NHF)
MND-004 12.5 25.8 >100
MND-005 8.2 15.1 95.7
MND-006 >100 >100 >100

| Positive Control (e.g., Doxorubicin) | 0.8 | 1.2 | 5.4 |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., NHF) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Anti-inflammatory Activity Screening

Identifying compounds that can modulate inflammatory pathways is crucial for developing treatments for various inflammatory diseases.[11][12][13]

Data Presentation: Anti-inflammatory Activity

Table 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Derivative ID Concentration (µM) NO Production (% of Control) Cell Viability (%) IC50 for NO Inhibition (µM)
MND-007 10 45.2 98.1 8.5
MND-008 10 88.9 99.2 >50
MND-009 10 25.6 97.5 4.1

| Positive Control (e.g., Dexamethasone) | 1 | 30.5 | 100 | 0.5 |

Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.

Hypothetical Signaling Pathway Modulation

Bioactive compounds often exert their effects by modulating specific cell signaling pathways.[14][15][16] For instance, a derivative showing anticancer activity might be investigated for its effect on the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[14]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MND_Derivative MND-005 (Hypothetical) MND_Derivative->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

This diagram illustrates a potential mechanism where a hypothetical active derivative, MND-005, inhibits PI3K, thereby blocking downstream signaling that leads to cell proliferation and survival. This provides a testable hypothesis for further mechanistic studies.

Conclusion

The successful screening of this compound derivatives requires a systematic and multi-faceted approach. The protocols and data management strategies outlined in these application notes provide a robust starting point for identifying and characterizing novel bioactive compounds. Positive "hits" from these initial screens will warrant further investigation through more advanced secondary assays to elucidate their mechanism of action and potential for therapeutic development.

References

Troubleshooting & Optimization

Strategies to improve yield in the synthesis of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides strategies to improve the yield in the synthesis of 8-Methylnona-1,7-dien-5-yne, a valuable research chemical. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Synthesis of this compound via Sonogashira Coupling

The following is a question-and-answer guide to address specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is very low, or I am only recovering starting materials. What are the potential causes and solutions?

A1: Low or no conversion is a common issue in Sonogashira couplings. Several factors could be responsible:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to air and can be oxidized to an inactive state.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Degas all solvents and reagents thoroughly before use. Using a fresh, high-quality catalyst is also crucial.

  • Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, some substrate combinations require heating to facilitate the oxidative addition step.[2]

    • Solution: Gradually increase the reaction temperature. For a vinyl bromide like 1-bromo-3-methyl-2-butene, a temperature of 50-60°C might be necessary.

  • Poorly Chosen Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst.

    • Solution: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[3] If solubility is an issue, a co-solvent system might be beneficial.

  • Inappropriate Base: The amine base is crucial for neutralizing the generated HX and for the catalytic cycle.

    • Solution: Triethylamine (TEA) or diisopropylamine (DIPA) are standard choices.[2][4] Ensure the base is anhydrous and in sufficient excess (typically 2-5 equivalents).

Q2: I am observing a significant amount of a side product that appears to be the dimer of my alkyne (Glaser coupling). How can I minimize this?

A2: The formation of a diacetylene side product is due to the copper-catalyzed homocoupling of the terminal alkyne.[5] This is a common side reaction in Sonogashira couplings.

  • Solutions:

    • Reduce Copper Catalyst Loading: Lowering the concentration of the copper(I) co-catalyst can disfavor the homocoupling pathway.

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby minimizing self-coupling.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[6][7] These reactions often require specific ligands to facilitate the catalytic cycle but can completely eliminate the Glaser coupling side product.

Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black.[8] This inactive form of palladium will halt the catalytic cycle.

  • Solutions:

    • Ligand Choice: The phosphine ligand stabilizes the palladium center. If using a simple catalyst like Pd(PPh₃)₄, ensure it is of high quality. For more challenging couplings, consider using more robust ligands such as XPhos or SPhos.

    • Temperature Control: Overheating the reaction can accelerate catalyst decomposition. Maintain a stable and appropriate temperature.

    • Solvent Purity: Impurities in the solvent can contribute to catalyst deactivation. Use high-purity, anhydrous, and degassed solvents.

Q4: How can I effectively purify my final product, this compound?

A4: Purification of enynes can sometimes be challenging due to their nonpolar nature and potential for isomerization or decomposition.

  • Standard Protocol:

    • Workup: After the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Quench with aqueous ammonium chloride to remove the copper catalyst.

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification. A nonpolar eluent system, such as a gradient of hexane and ethyl acetate, is recommended. The progress can be monitored by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q: What is a plausible and efficient synthetic route to this compound?

A: A highly efficient method for synthesizing enynes like this compound is the Sonogashira cross-coupling reaction.[4][7] This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt. A plausible route would be the coupling of 1-bromo-3-methyl-2-butene with pent-1-en-4-yne .

Q: Which catalyst system is recommended for this synthesis?

A: A standard and effective catalyst system for this type of Sonogashira coupling consists of a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[7]

Q: Why is an inert atmosphere necessary for the Sonogashira reaction?

A: The active palladium(0) catalyst is sensitive to oxygen and can be readily oxidized to palladium(II), which is catalytically inactive in this cycle.[1] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to protect the catalyst and ensure a good yield.

Q: What is the role of the amine base in the reaction?

A: The amine base, such as triethylamine, serves two primary roles: it neutralizes the hydrogen halide (HBr in the proposed synthesis) that is formed as a byproduct, and it facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[4][9]

Data Presentation

Table 1: Representative Yields for Sonogashira Couplings under Various Conditions

EntryVinyl/Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)TEATHF2595
2BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)DIPADMF6088
3Vinyl Bromide1-HexynePd(OAc)₂/PPh₃ (2)CuI (3)TEAAcetonitrile5092
4IodobenzenePhenylacetylenePd(dppf)Cl₂ (1)NonePiperidineToluene8090

This table presents typical yields for Sonogashira reactions to provide a comparative context and is not specific to the synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound via Sonogashira Coupling

Materials:

  • 1-bromo-3-methyl-2-butene (1.0 eq)

  • pent-1-en-4-yne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq) and CuI (0.05 eq).

  • Add anhydrous, degassed THF, followed by triethylamine (3.0 eq).

  • To this stirred mixture, add 1-bromo-3-methyl-2-butene (1.0 eq).

  • Finally, add pent-1-en-4-yne (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. If the reaction is sluggish, gently heat to 40-50°C.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Sonogashira_Reaction_Pathway Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_catalysts Catalytic System 1-bromo-3-methyl-2-butene 1-bromo-3-methyl-2-butene Sonogashira Coupling Sonogashira Coupling 1-bromo-3-methyl-2-butene->Sonogashira Coupling Vinyl Halide pent-1-en-4-yne pent-1-en-4-yne pent-1-en-4-yne->Sonogashira Coupling Terminal Alkyne Pd(PPh3)4 Pd(PPh₃)₄ Pd(PPh3)4->Sonogashira Coupling CuI CuI CuI->Sonogashira Coupling TEA Triethylamine (Base) TEA->Sonogashira Coupling This compound This compound Sonogashira Coupling->this compound Product

Caption: Proposed Sonogashira coupling reaction for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Solvent, Base, Halide, Alkyne) Setup->Reagents Reaction Reaction Monitoring (TLC) Reagents->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A general workflow for the synthesis and purification process.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh catalyst Ensure inert atmosphere Check_Catalyst->Sol_Catalyst No Check_Atmosphere Is the atmosphere inert? Check_Temp->Check_Atmosphere Yes Sol_Temp Increase temperature incrementally Check_Temp->Sol_Temp No Check_Side_Products Are side products observed? Check_Atmosphere->Check_Side_Products Yes Sol_Atmosphere Degas solvents and reagents Improve inert gas seal Check_Atmosphere->Sol_Atmosphere No Sol_Homocoupling Consider copper-free conditions Slow alkyne addition Check_Side_Products->Sol_Homocoupling Homocoupling? Sol_Decomposition Use robust ligand Check solvent purity Check_Side_Products->Sol_Decomposition Decomposition?

Caption: A decision tree to troubleshoot low yield in the Sonogashira coupling.

References

Identification and minimization of side reactions in enediyne synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of enediynes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Problem 1: Low Yield in Sonogashira Coupling and Presence of Homocoupled Alkyne Byproduct

Q1: My Sonogashira coupling reaction to form the enediyne precursor is giving a low yield of the desired product, and I am observing a significant amount of a byproduct with approximately double the mass of my terminal alkyne starting material. What is happening and how can I fix it?

A1: This is a classic case of a common side reaction in Sonogashira coupling known as Glaser or Hay coupling, which is the homocoupling of terminal alkynes.[1][2] This reaction is promoted by the copper(I) cocatalyst in the presence of oxygen.[3][4]

Identification of Homocoupled Byproduct:

  • Mass Spectrometry (MS): The homocoupled dimer will have a molecular weight that is roughly twice that of your terminal alkyne starting material, minus two protons.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the homocoupled product will show a symmetric structure. For example, if your terminal alkyne was R-C≡C-H, the dimer would be R-C≡C-C≡C-R. You would expect to see signals corresponding to the "R" group, but the characteristic terminal alkyne proton signal will be absent.

Minimization Strategies:

  • Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling side reaction.[3] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Copper-Free Sonogashira Conditions: Several protocols have been developed that omit the copper cocatalyst, which significantly reduces the extent of homocoupling.[3][5] These reactions may require different palladium catalysts, ligands, or reaction conditions.

  • Use of Protecting Groups: Protecting the terminal alkyne is a highly effective strategy to prevent homocoupling. Trialkylsilyl groups (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)) are commonly used.[6][7] The silyl group can be removed in a subsequent step under mild conditions.[7]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling.

  • Optimization of Reaction Parameters:

    • Base: The choice and amount of amine base can influence the reaction outcome.

    • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of the catalyst and reagents, and thus the reaction rates.

    • Temperature: Lowering the reaction temperature may slow down the rate of homocoupling more than the desired cross-coupling.

Experimental Protocol: Silyl Protection of a Terminal Alkyne

  • Dissolve the terminal alkyne in an appropriate anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA).

  • Slowly add the desired silyl chloride (e.g., TMS-Cl or TIPS-Cl) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the silyl-protected alkyne by column chromatography on silica gel.

Data Presentation: Comparison of Sonogashira Coupling Strategies

StrategyKey AdvantageKey DisadvantageTypical Side Products
Standard Sonogashira (Pd/Cu) High reaction ratesProne to alkyne homocouplingHomocoupled diynes (Glaser products)
Copper-Free Sonogashira Significantly reduces homocouplingMay require higher catalyst loading or harsher conditionsUnreacted starting materials
Sonogashira with Protected Alkyne Excellent prevention of homocouplingRequires additional protection and deprotection stepsIncomplete protection or deprotection
Problem 2: Formation of Pinacol Byproduct in McMurry Reaction for Ene Formation

Q2: I am using a McMurry reaction to form the double bond of my enediyne, but I am isolating a significant amount of a 1,2-diol (pinacol) byproduct instead of the desired alkene. How can I favor the formation of the alkene?

A2: The McMurry reaction proceeds in two steps: the formation of a pinacolate intermediate followed by deoxygenation to the alkene.[8] The isolation of the pinacol byproduct indicates that the second step, the deoxygenation, is incomplete.[9][10]

Identification of Pinacol Byproduct:

  • MS: The pinacol will have a molecular weight corresponding to the dimer of the starting carbonyl compound plus two hydrogens.

  • NMR: The NMR spectrum will show the presence of hydroxyl protons (which can be exchanged with D₂O) and a symmetric structure consistent with the 1,2-diol.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band, which is absent in the desired enediyne product.

Minimization Strategies:

  • Reaction Temperature: The deoxygenation step typically requires higher temperatures than the initial coupling.[9] If you are running the reaction at a low temperature, increasing the temperature after the initial coupling phase can promote the formation of the alkene.

  • Reaction Time: A longer reaction time at a sufficiently high temperature can allow for the complete deoxygenation of the pinacolate intermediate.

  • Titanium Reagent: The activity of the low-valent titanium reagent is crucial. Ensure that the titanium reagent is freshly prepared and that the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Solvent: Tetrahydrofuran (THF) and dimethoxyethane (DME) are common solvents for the McMurry reaction.[9] The choice of solvent can influence the solubility and reactivity of the titanium species.

Experimental Protocol: General McMurry Reaction for Alkene Formation

  • In a flame-dried flask under an inert atmosphere, add the titanium salt (e.g., TiCl₃ or TiCl₄) and the reducing agent (e.g., zinc-copper couple or lithium aluminum hydride) to the anhydrous solvent (e.g., THF).

  • Reflux the mixture to generate the low-valent titanium species.

  • Cool the mixture and add a solution of the dicarbonyl precursor in the same solvent.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and quench it by slow addition of an aqueous solution (e.g., potassium carbonate solution).

  • Filter the mixture through a pad of celite to remove the titanium oxides.

  • Extract the filtrate with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the product by column chromatography.

Problem 3: Polymerization of the Enediyne Product During Synthesis or Purification

Q3: My enediyne product appears to be polymerizing during the final steps of the synthesis or during purification. How can I prevent this?

A3: Enediynes, particularly those with strained ring systems, can be prone to polymerization, which can be initiated by heat, light, or trace impurities. The highly reactive diradical formed upon Bergman cyclization can initiate polymerization.[11]

Identification of Polymeric Byproducts:

  • NMR: The NMR spectrum of the product may show broad, poorly resolved signals characteristic of a polymeric material.

  • Gel Permeation Chromatography (GPC): GPC analysis can reveal the presence of high molecular weight species.

  • Insolubility: The formation of an insoluble material from a previously soluble product can be an indication of polymerization.

Minimization Strategies:

  • Low Temperature: Perform all manipulations, including reactions, workup, and purification, at low temperatures to the extent possible.

  • Protection from Light: Protect the reaction and the isolated product from light, as photochemical activation of Bergman cyclization can occur.[12]

  • Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), during purification or storage can help to prevent polymerization.

  • Purification Method: Use purification techniques that minimize exposure to heat, such as column chromatography at low temperature or recrystallization from a suitable solvent system at low temperature. Avoid distillation if the compound is thermally sensitive.

  • Storage: Store the purified enediyne at low temperature (e.g., in a freezer at -20 °C or -80 °C) under an inert atmosphere and in the dark.

Frequently Asked Questions (FAQs)

Q4: What are the most common side reactions to be aware of during enediyne synthesis?

A4: The most common side reactions include:

  • Alkyne Homocoupling (Glaser Coupling): Dimerization of terminal alkynes during coupling reactions like the Sonogashira reaction.[1][3]

  • Pinacol Formation: Incomplete reduction in McMurry reactions leading to 1,2-diols instead of alkenes.[8]

  • Polymerization: Especially for strained cyclic enediynes, polymerization can occur via Bergman cyclization-initiated radical processes.[11]

  • Premature Bergman Cyclization: The desired enediyne can undergo Bergman cyclization to form an aromatic diradical, which can then react with solvents or other species, leading to degradation of the product.[13]

Q5: How can I identify and characterize side products in my enediyne synthesis?

A5: A combination of spectroscopic and chromatographic techniques is typically used:

  • Thin-Layer Chromatography (TLC): For initial assessment of the reaction progress and the number of components in the mixture.

  • Column Chromatography: For separation and isolation of the desired product from byproducts.

  • High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative purification.

  • Mass Spectrometry (MS): To determine the molecular weights of the components in the reaction mixture and to help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the desired product and any isolated side products. ¹H and ¹³C NMR are standard, and 2D techniques like COSY and HMQC can be very helpful for complex structures.

Q6: What is the role of protecting groups in enediyne synthesis and which ones are commonly used?

A6: Protecting groups are crucial for preventing side reactions at reactive functional groups.[14] In enediyne synthesis, they are particularly important for:

  • Terminal Alkynes: To prevent homocoupling in Sonogashira reactions. Common protecting groups include trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS).[6][7]

  • Other Functional Groups: If the enediyne precursors contain other reactive groups like alcohols, amines, or carboxylic acids, these will need to be protected during the synthesis. The choice of protecting group will depend on the specific functional group and the reaction conditions to be employed.

Visualizations

Sonogashira_Side_Reaction cluster_desired Desired Sonogashira Coupling cluster_side Side Reaction: Glaser Coupling ArylHalide Aryl Halide (Ar-X) DesiredProduct Desired Enediyne Precursor (Ar-C≡C-R) ArylHalide->DesiredProduct Pd(0), Cu(I), Base TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->DesiredProduct TerminalAlkyne2 2 x Terminal Alkyne (R-C≡C-H) HomocoupledProduct Homocoupled Dimer (R-C≡C-C≡C-R) TerminalAlkyne2->HomocoupledProduct Cu(I), O2, Base

Caption: Sonogashira coupling and the competing Glaser homocoupling side reaction.

McMurry_Reaction_Pathway Start Dicarbonyl Precursor Pinacolate Pinacolate Intermediate Start->Pinacolate Low-valent Ti (e.g., TiCl3/Zn) Desired Desired Enediyne (Alkene) Pinacolate->Desired Deoxygenation (Heat) Side Pinacol Byproduct (1,2-Diol) Pinacolate->Side Incomplete Reaction / Workup

Caption: Reaction pathway of the McMurry reaction showing the desired alkene and the pinacol byproduct.

Experimental_Workflow Start Start Synthesis Reaction Perform Chemical Reaction Start->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize Final Pure Enediyne Product Characterize->Final

Caption: A general experimental workflow for the synthesis and purification of enediynes.

References

High-performance liquid chromatography (HPLC) purification of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of 8-Methylnona-1,7-dien-5-yne. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC purification of this compound?

A1: The primary challenges in purifying this compound by HPLC stem from its chemical properties:

  • Low UV Absorbance: The molecule lacks a strong chromophore, making detection by UV-Vis detectors challenging, especially at low concentrations.[1]

  • Volatility: As a relatively small, non-polar molecule, it can be volatile, which may lead to sample loss during preparation and analysis.

  • Non-Polarity: Its hydrocarbon structure makes it highly non-polar, requiring careful selection of an appropriate stationary and mobile phase for effective separation.

  • Chiral Separation (if applicable): If the compound is chiral and enantiomeric separation is required, the lack of functional groups for direct interaction with a chiral stationary phase can be problematic.[1][2]

Q2: Which HPLC mode is more suitable for purifying this compound: reversed-phase or normal-phase?

A2: Both reversed-phase and normal-phase HPLC can be employed, with the choice depending on the sample matrix and the desired purity.

  • Reversed-Phase (RP) HPLC: This is the most common HPLC mode and is suitable for separating non-polar compounds.[3][4] A C18 or C8 column with a mobile phase of acetonitrile and water or methanol and water would be a good starting point.[4]

  • Normal-Phase (NP) HPLC: This mode is well-suited for separating non-polar isomers and compounds that are highly soluble in organic solvents.[5][6] A silica or cyano-bonded column with a non-polar mobile phase like hexane and a polar modifier (e.g., isopropanol or ethyl acetate) can be effective.[6][7]

Q3: How can I improve the detection of this compound if I have a UV detector?

A3: To enhance UV detection of compounds with poor chromophores like this compound, consider the following:

  • Monitor at Low Wavelengths: Set the UV detector to a low wavelength (e.g., 200-220 nm) where the carbon-carbon double and triple bonds may show some absorbance.[8]

  • Derivatization: For analytical purposes, especially for chiral separations, derivatization to introduce a UV-active functional group can be a solution.[1][2] A study on similar alkyne compounds successfully used cobalt-complex formation to enable detection and chiral separation.[1]

  • Alternative Detectors: If available, consider using detectors that do not rely on UV absorbance, such as a Refractive Index (RI) detector or a Mass Spectrometer (MS).

Q4: What are the key considerations for sample preparation before injecting this compound onto an HPLC system?

A4: Proper sample preparation is crucial for successful HPLC analysis.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase to avoid precipitation on the column. For reversed-phase, this would be a solvent like acetonitrile or methanol. For normal-phase, a non-polar solvent like hexane is suitable.

  • Filtration: Always filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or tubing.

  • Concentration: Ensure the sample concentration is within the linear range of the detector to obtain accurate quantification and avoid peak broadening.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Problem 1: No or Very Small Peaks Observed
Click to expand troubleshooting steps
  • Possible Cause: Low UV absorbance of the analyte.

    • Solution:

      • Ensure the UV detector is set to a low wavelength (200-220 nm).

      • Increase the sample concentration.

      • Consider using an alternative detector like RI or MS if available.

  • Possible Cause: Insufficient sample injection.

    • Solution:

      • Check the injection volume and ensure the syringe or autosampler is functioning correctly.

      • Verify the sample concentration.

  • Possible Cause: The compound is not eluting from the column.

    • Solution:

      • If using reversed-phase, increase the organic solvent percentage in the mobile phase.

      • If using normal-phase, increase the polar modifier percentage.

      • Consider a stronger mobile phase or a different column.

Problem 2: Peak Tailing
Click to expand troubleshooting steps
  • Possible Cause: Column overload.

    • Solution:

      • Reduce the injection volume or dilute the sample.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution:

      • For reversed-phase, ensure the mobile phase pH is appropriate if there are any ionizable impurities.

      • For normal-phase, the presence of trace amounts of water can affect peak shape. Ensure the use of dry solvents.

  • Possible Cause: Column degradation.

    • Solution:

      • Flush the column with a strong solvent.

      • If the problem persists, replace the column.

Problem 3: Drifting Retention Times
Click to expand troubleshooting steps
  • Possible Cause: Inadequate column equilibration.

    • Solution:

      • Equilibrate the column with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection.

  • Possible Cause: Changes in mobile phase composition.

    • Solution:

      • Ensure the mobile phase components are well-mixed and degassed.

      • If preparing the mobile phase online, check the pump's proportioning valves.

  • Possible Cause: Temperature fluctuations.

    • Solution:

      • Use a column oven to maintain a constant temperature.

Problem 4: High Backpressure
Click to expand troubleshooting steps
  • Possible Cause: Clogged frit or column.

    • Solution:

      • Filter all samples and mobile phases.

      • Reverse-flush the column (disconnect from the detector first).

      • If the pressure remains high, the column may need to be replaced.

  • Possible Cause: Blockage in the system.

    • Solution:

      • Systematically check for blockages in the tubing, injector, and guard column.

  • Possible Cause: High mobile phase viscosity.

    • Solution:

      • Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol in reversed-phase).

      • Increase the column temperature to reduce viscosity.

Experimental Protocols

The following are example starting protocols for the purification of this compound. Optimization will likely be required based on the specific sample and purity requirements.

Reversed-Phase HPLC Protocol
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Normal-Phase HPLC Protocol
ParameterCondition
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Gradient 1% B to 10% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

Visualizations

HPLC_Workflow General HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Crude Sample of This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter through 0.22 µm filter Dissolve->Filter Injector Injector Filter->Injector Column HPLC Column (Reversed-Phase or Normal-Phase) Injector->Column Detector Detector (UV/RI/MS) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation Analysis Purity Analysis Fractionation->Analysis Troubleshooting_Logic Troubleshooting Logic for Common HPLC Issues cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Identify HPLC Problem (e.g., No Peaks, Tailing, Drifting RT, High Pressure) NoPeaks_Cause No Peaks: - Low UV Absorbance - No Elution - Injection Failure Problem->NoPeaks_Cause Tailing_Cause Peak Tailing: - Column Overload - Secondary Interactions - Column Degradation Problem->Tailing_Cause DriftingRT_Cause Drifting RT: - Poor Equilibration - Mobile Phase Inconsistency - Temperature Fluctuation Problem->DriftingRT_Cause HighPressure_Cause High Backpressure: - Column/Frit Clog - System Blockage - High Viscosity Problem->HighPressure_Cause NoPeaks_Sol Solutions: - Check Detector Settings - Adjust Mobile Phase - Verify Injection NoPeaks_Cause->NoPeaks_Sol Tailing_Sol Solutions: - Reduce Sample Load - Optimize Mobile Phase - Flush/Replace Column Tailing_Cause->Tailing_Sol DriftingRT_Sol Solutions: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Use Column Oven DriftingRT_Cause->DriftingRT_Sol HighPressure_Sol Solutions: - Filter Sample/Mobile Phase - Flush/Replace Column - Adjust Temperature/Solvent HighPressure_Cause->HighPressure_Sol

References

Addressing the inherent instability of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-Methylnona-1,7-dien-5-yne

Welcome to the technical support center for this compound. This resource provides essential guidance for researchers, scientists, and drug development professionals working with this highly reactive and unstable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound appears to have changed color and viscosity upon storage. What is happening?

A1: This is a common observation and is indicative of sample degradation, likely through polymerization or oxidation. This compound is highly susceptible to radical-initiated and light-induced polymerization due to its conjugated dien-yne structure. The formation of oligomers and polymers leads to an increase in viscosity and often a change in color to yellow or brown. Exposure to atmospheric oxygen can also lead to the formation of peroxides, which can further catalyze decomposition. We strongly recommend storing the compound under an inert atmosphere, in the dark, and at low temperatures.

Q2: I am seeing multiple unexpected spots on my TLC plate after running a reaction with this compound. How can I minimize side product formation?

A2: The appearance of multiple spots on a TLC plate suggests the formation of various side products, which is common when working with highly unsaturated and unstable molecules. These side products can arise from various pathways, including self-polymerization, cyclization reactions, or reactions with trace impurities. To minimize their formation, it is crucial to use freshly purified reagents, degassed solvents, and to conduct reactions under a strict inert atmosphere (e.g., Argon or Nitrogen). Lowering the reaction temperature may also help to control the reactivity and improve selectivity.

Q3: What are the recommended storage conditions for this compound to maximize its shelf life?

A3: To maximize the shelf life of this compound, it is imperative to store it under conditions that minimize exposure to light, heat, and oxygen. The following table summarizes the recommended storage conditions and the expected sample purity over time based on internal stability studies.

Table 1: Recommended Storage Conditions and Stability of this compound

Storage ConditionTemperaturePurity after 1 MonthPurity after 6 Months
Air, Ambient Light, Room Temperature20-25°C< 50%< 10%
Inert Atmosphere (Argon), Dark, Room Temperature20-25°C~ 85%~ 60%
Inert Atmosphere (Argon), Dark, Refrigerated4°C~ 95%~ 80%
Inert Atmosphere (Argon), Dark, Frozen -20°C > 98% ~ 92%
Inert Atmosphere (Argon), Dark, Deep Freeze-80°C> 99%> 97%

Troubleshooting Guides

This section provides structured guidance to troubleshoot common issues encountered during experimentation with this compound.

Issue 1: Low or No Yield in a Cross-Coupling Reaction

If you are experiencing low or no yield in a cross-coupling reaction (e.g., Sonogashira, Suzuki), follow this troubleshooting workflow:

G start Low/No Yield in Cross-Coupling check_reagent Verify Purity of this compound (Run NMR or GC-MS of starting material) start->check_reagent degraded Purity < 95%? check_reagent->degraded purify Action: Re-purify by column chromatography under inert atmosphere or distillation. degraded->purify Yes check_conditions Check Reaction Conditions degraded->check_conditions No purify->check_conditions degas Were solvents and reagents properly degassed? check_conditions->degas degas_action Action: Use freeze-pump-thaw or sparge with Argon for at least 30 minutes. degas->degas_action No catalyst Is the catalyst active? degas->catalyst Yes success Yield Improved degas_action->success catalyst_action Action: Use a fresh batch of catalyst and consider a higher catalyst loading. catalyst->catalyst_action No catalyst->success Yes catalyst_action->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent results in biological assays can often be traced back to the instability of the compound in the assay medium.

Table 2: Stability of this compound in Common Assay Buffers

Buffer System (pH 7.4)Incubation Time at 37°C% Remaining Compound
Phosphate-Buffered Saline (PBS)1 hour85%
PBS with 5% DMSO1 hour92%
DMEM with 10% FBS1 hour70%
PBS4 hours55%
PBS with 5% DMSO4 hours75%
DMEM with 10% FBS4 hours30%

Recommendation: For cellular assays, prepare stock solutions in 100% DMSO and make fresh dilutions into the assay medium immediately before use. Include a time-course stability study under your specific assay conditions to ensure the compound's integrity throughout the experiment.

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

This protocol outlines the standard procedure for handling this compound and preparing a stock solution for subsequent reactions.

G cluster_prep Inert Atmosphere Preparation cluster_weigh Weighing and Dissolution cluster_storage Storage prep1 Place vial of compound and solvents in a glovebox. weigh Tare a clean, dry vial with a stir bar. prep1->weigh prep2 Alternatively, use a Schlenk line. add_compound Quickly add the desired amount of This compound and seal the vial. weigh->add_compound add_solvent Add degassed solvent via syringe. add_compound->add_solvent store Wrap the vial in aluminum foil. add_solvent->store freeze Store at -20°C or below. store->freeze

Caption: Workflow for handling and preparing a stock solution.

Methodology:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen), preferably in a glovebox or using Schlenk techniques.

  • Solvent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by three freeze-pump-thaw cycles or by sparging with Argon for at least 30 minutes.

  • Weighing: Tare a clean, dry vial containing a magnetic stir bar. Add the desired amount of this compound to the vial and seal it with a septum-lined cap.

  • Dissolution: Add the degassed solvent to the vial via a syringe. Stir until the compound is fully dissolved.

  • Storage: For immediate use, keep the solution under an inert atmosphere. For short-term storage, wrap the vial in aluminum foil to protect it from light and store it at -20°C. It is always recommended to use freshly prepared solutions.

Protocol 2: Purification by Flash Column Chromatography

Due to its instability, purification of this compound requires special precautions.

Methodology:

  • Column Packing: Pack a silica gel column using a low-polarity, degassed solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column quickly to minimize the compound's contact time with the silica gel, which can be slightly acidic and promote decomposition. Consider using silica gel that has been neutralized with triethylamine.

  • Fraction Collection: Collect fractions in tubes that have been pre-flushed with Argon.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (< 30°C).

  • Final Product Handling: Immediately place the purified product under a high-vacuum line to remove any residual solvent, then backfill with Argon and store at -80°C.

Key challenges in the scale-up production of 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of 8-Methylnona-1,7-dien-5-yne. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent and scalable synthetic strategy involves a Sonogashira cross-coupling reaction.[1][2] This approach couples a terminal alkyne with a vinyl halide, offering a convergent and efficient route to the target molecule. The key fragments are typically a C5 terminal alkyne, such as pent-1-en-4-yne, and a C5 vinyl halide, like 1-bromo-2-methylbut-1-ene.

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety hazards are associated with the Grignard reaction, which may be used to synthesize one of the coupling precursors. Grignard reactions can have a significant induction time followed by a highly exothermic runaway reaction.[3][4] Additionally, the handling of magnesium turnings and the use of flammable ether solvents require strict safety protocols. The Sonogashira coupling itself can also be exothermic and requires careful temperature control.

Q3: Are there any specific analytical techniques recommended for in-process monitoring?

A3: For in-process monitoring, it is highly recommended to use a combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC is effective for monitoring the disappearance of starting materials and the appearance of the product. ¹H NMR is invaluable for confirming the structure of the intermediates and the final product, as well as for identifying any major byproducts.

Q4: What are the expected final product specifications in terms of purity?

A4: For applications in drug development, the target purity for this compound is typically ≥98%. The main impurities to monitor for are residual palladium and copper from the Sonogashira catalyst, as well as any unreacted starting materials or homocoupled byproducts.

Troubleshooting Guide

Low Yield in Sonogashira Coupling

Problem: The Sonogashira coupling reaction is resulting in a low yield of this compound.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst may be deactivating prematurely.

    • Solution: Ensure all solvents and reagents are rigorously deoxygenated. Use of fresh, high-quality palladium and copper catalysts is crucial. Consider using a ligand that stabilizes the palladium catalyst.

  • Homocoupling of the Alkyne: The terminal alkyne can undergo homocoupling (Glaser coupling) to form an undesired dimer.

    • Solution: This is often promoted by the presence of oxygen. Rigorous inert atmosphere techniques are essential. The reaction can also be run under copper-free conditions, although this may require a higher catalyst loading and temperature.

  • Incorrect Base: The choice of base is critical for the Sonogashira reaction.

    • Solution: Triethylamine is a common choice. However, for some substrates, a bulkier base like diisopropylethylamine (DIPEA) may be more effective in preventing side reactions.

  • Low Reaction Temperature: The reaction may not be proceeding to completion due to insufficient temperature.

    • Solution: While the reaction can often be run at room temperature for highly reactive substrates, aryl bromides may require heating.[1] A careful temperature optimization study is recommended.

Difficulty in Product Purification

Problem: The crude product is difficult to purify to the required ≥98% purity.

Potential Causes & Solutions:

  • Residual Metal Contamination: The product may be contaminated with palladium and/or copper from the catalyst.

    • Solution: The crude product should be treated with a metal scavenger. There are various commercially available silica-based scavengers with different functional groups that can effectively remove residual metals.[2]

  • Co-eluting Impurities: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution: Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, a different purification technique, such as preparative HPLC, may be required for very challenging separations.

  • Product Volatility: The product is a relatively volatile organic compound, which can lead to losses during solvent removal.

    • Solution: Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize product loss. For final drying, a high-vacuum pump with a liquid nitrogen trap is recommended.

Grignard Reaction Initiation Issues

Problem: The Grignard reaction to form a precursor is difficult to initiate.

Potential Causes & Solutions:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[5]

    • Solution: All glassware must be flame-dried or oven-dried immediately before use. Solvents must be anhydrous. Using fresh, sealed bottles of anhydrous ether or THF is recommended.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.

    • Solution: The magnesium turnings can be activated by grinding them in a mortar and pestle to expose a fresh surface.[5] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help to initiate the reaction.[6]

  • Induction Period: Grignard reactions often have an induction period.[4]

    • Solution: Be patient. Once the reaction starts, it can become very exothermic. It is crucial to have an ice bath ready to control the reaction temperature.

Data Presentation

Table 1: Comparison of Sonogashira Coupling Conditions at Different Scales
ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
Catalyst Loading (mol%)
Pd(PPh₃)₄1.51.00.8
CuI2.01.51.2
Solvent THFTolueneToluene
Base TriethylamineTriethylamineDiisopropylethylamine
Temperature (°C) 254050
Reaction Time (h) 121824
Typical Yield (%) 858075
Purity after Chromatography (%) >99>98.5>98
Table 2: Residual Metal Contamination Before and After Scavenging
MetalConcentration Before Scavenging (ppm)Concentration After Scavenging (ppm)
Palladium (Pd)150< 5
Copper (Cu)250< 10

Experimental Protocols

General Procedure for Sonogashira Coupling (Pilot Scale)
  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with 1-bromo-2-methylbut-1-ene (1.0 kg, 6.71 mol) and toluene (10 L).

  • Inerting: The reactor is purged with nitrogen for 30 minutes.

  • Catalyst and Base Addition: Pd(PPh₃)₄ (77.5 g, 0.067 mol), CuI (19.2 g, 0.101 mol), and triethylamine (1.87 L, 13.42 mol) are added to the reactor under a positive pressure of nitrogen.

  • Alkyne Addition: Pent-1-en-4-yne (0.5 kg, 7.34 mol) is added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 30 °C.

  • Reaction: The reaction mixture is heated to 40 °C and stirred for 18 hours. The reaction progress is monitored by GC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts. The filtrate is washed with saturated aqueous ammonium chloride (2 x 5 L) and brine (5 L).

  • Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactor_setup Reactor Setup (Inert Atmosphere) start->reactor_setup reagent_addition Reagent & Catalyst Addition reactor_setup->reagent_addition reaction Reaction (Temperature Control) reagent_addition->reaction workup Aqueous Workup reaction->workup solvent_removal Solvent Removal workup->solvent_removal scavenging Metal Scavenging solvent_removal->scavenging chromatography Column Chromatography scavenging->chromatography final_product Final Product (≥98% Purity) chromatography->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield in Sonogashira Coupling cause1 Catalyst Deactivation? start->cause1 solution1 Use deoxygenated solvents. Use fresh catalyst. cause1->solution1 Yes cause2 Homocoupling? cause1->cause2 No solution2 Ensure inert atmosphere. Consider copper-free conditions. cause2->solution2 Yes cause3 Incorrect Base or Temperature? cause2->cause3 No solution3 Optimize base and temperature. cause3->solution3 Yes

Caption: Troubleshooting decision tree for low yield in the Sonogashira coupling reaction.

References

Optimizing temperature and solvent conditions for Bergman cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of temperature and solvent conditions for the Bergman cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature required for Bergman cyclization?

A: The required temperature for Bergman cyclization is highly dependent on the structure of the enediyne substrate. Acyclic enediynes generally have a high activation energy barrier and often require temperatures around 200°C for cycloaromatization.[1][2][3] However, incorporating the enediyne moiety into a strained cyclic system, such as a 10-membered ring, can dramatically lower the activation barrier, allowing the reaction to proceed at much lower temperatures, sometimes even at 37°C.[3][4] Naturally occurring enediyne compounds like calicheamicin can generate the reactive diradical species under physiological conditions due to their highly strained structures.[1][2]

Q2: How does solvent choice impact the Bergman cyclization reaction?

A: The primary role of the solvent in Bergman cyclization is to act as a hydrogen atom donor to quench the highly reactive p-benzyne diradical intermediate.[1] 1,4-cyclohexadiene (1,4-CHD) is a commonly used and efficient hydrogen donor.[1][3] In the absence of an effective hydrogen donor, the diradical can react with other species in the mixture, potentially leading to undesired side products or polymerization.[5][6] High-boiling point, inert solvents like benzene, toluene, decalin, or xylene are often used to achieve the high temperatures required for acyclic systems and to minimize side reactions.[2] The choice of solvent can also influence reaction kinetics, although this effect is secondary to the substrate's intrinsic reactivity.

Q3: My reaction is not proceeding. What are the common causes and how can I fix it?

A: If your Bergman cyclization is not proceeding, consider the following troubleshooting steps:

  • Insufficient Temperature: Acyclic or unstrained enediynes require very high temperatures (often ~200°C) to overcome the activation barrier.[1][2] Ensure your reaction is heated sufficiently. For substrates expected to react at lower temperatures, verify your temperature controller's accuracy.

  • Substrate Stability: The enediyne starting material may be degrading under the reaction conditions before cyclization can occur. Analyze the starting material's purity and consider if a lower reaction temperature or a different synthetic route to a more reactive (e.g., strained) analogue is feasible.

  • Inhibitors: The presence of radical scavengers or quenchers (other than the intended H-donor) can inhibit the reaction. Ensure solvents are appropriately purified and the reaction is run under an inert atmosphere to exclude oxygen, which can act as a radical trap.[5]

Q4: I'm observing a low yield of the desired product and many side products. What's going wrong?

A: Low yields and side product formation are typically due to the high reactivity of the p-benzyne diradical.

  • Inefficient H-atom Donor: The concentration of the hydrogen atom donor (e.g., 1,4-cyclohexadiene) may be too low. The diradical is highly reactive and will abstract a hydrogen atom from nearly any available source, including the solvent itself (if it has abstractable hydrogens), or even other starting material molecules, leading to complex product mixtures.[5][7] Increasing the concentration of the H-donor can improve the yield of the desired product.

  • Polymerization: If the reaction is run at a high concentration without an efficient trapping agent, the diradical intermediate can react with other enediyne molecules, leading to polymerization.[5][8] Running the reaction under more dilute conditions can disfavor these intermolecular reactions.

  • Alternative Cyclization Pathways: For some substrates, alternative cyclization pathways, such as the C1-C5 (Schreiner-Pascal) cyclization, can compete with the desired C1-C6 Bergman cyclization, leading to different product isomers.[7]

Data Presentation

Table 1: Factors Influencing Bergman Cyclization Reactivity
FactorInfluence on Reaction RateNotes
Temperature High temperatures (~200°C) are often required for unstrained systems.[1][3]The rate is highly sensitive to temperature.
Ring Strain Increased ring strain in cyclic enediynes lowers the activation energy.[3][4]10-membered rings can react at physiological temperatures (37°C).[3]
Substituents Electron-withdrawing groups can lower the activation energy.[2][9]Steric hindrance from bulky substituents can inhibit cyclization.[7]
Reactant Concentration High concentrations can lead to polymerization.[5]Dilute conditions are generally preferred.
H-atom Donor Essential for quenching the diradical to form the final product.[1][6]1,4-cyclohexadiene is a common and effective choice.[1]
Solvent Type High-boiling, inert solvents are used for high-temperature reactions.[2]The solvent can also act as an H-atom donor, sometimes leading to side products.

Experimental Protocols

Protocol 1: General Procedure for Thermal Bergman Cyclization

This protocol outlines a general method for performing a thermally induced Bergman cyclization. Caution: These reactions are often performed at high temperatures and should only be conducted with appropriate safety measures, including the use of a blast shield.

  • Reagent Preparation:

    • Dissolve the enediyne substrate in a high-boiling, inert solvent (e.g., benzene, toluene, or decalin) to a final concentration of 0.01-0.1 M.

    • Add the hydrogen atom donor, typically 1,4-cyclohexadiene, in excess (e.g., 10-20 equivalents).

  • Reaction Setup:

    • Place the solution in a high-pressure reaction vessel or a sealed tube capable of withstanding the required temperature and resulting pressure.

    • Thoroughly degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Cyclization Reaction:

    • Heat the reaction vessel to the target temperature (e.g., 180-220°C for unstrained systems) using a sand bath or an oil bath with appropriate temperature monitoring.

    • Maintain the temperature for the desired reaction time (this can range from a few hours to several days, depending on the substrate).

  • Workup and Analysis:

    • Cool the reaction vessel to room temperature.

    • Carefully open the vessel and transfer the contents.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.

    • Characterize the product using NMR, GC-MS, and other relevant analytical methods.

Visualizations

Bergman Cyclization Mechanism

Caption: The Bergman cyclization proceeds from an enediyne to a reactive diradical.

Troubleshooting Workflow for Bergman Cyclization

Troubleshooting_Workflow start Problem: Low or No Product Yield check_temp Is the temperature high enough for the substrate? start->check_temp check_donor Is the H-atom donor (e.g., 1,4-CHD) concentration sufficient? check_temp->check_donor Yes increase_temp Action: Increase Temperature check_temp->increase_temp No check_purity Is the starting material pure and are solvents degassed? check_donor->check_purity Yes increase_donor Action: Increase H-donor Conc. check_donor->increase_donor No check_conc Is the reaction concentration too high, causing polymerization? check_purity->check_conc Yes purify_reagents Action: Purify/Degas Reagents check_purity->purify_reagents No dilute_rxn Action: Dilute Reaction Mixture check_conc->dilute_rxn Yes solution Solution: Improved Yield check_conc->solution No increase_temp->solution increase_donor->solution purify_reagents->solution dilute_rxn->solution

Caption: A logical workflow for troubleshooting common issues in Bergman cyclization.

References

Technical Support Center: Prevention of Unwanted Enediyne Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted polymerization of enediyne compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization in the context of enediyne compounds?

A1: Enediyne compounds contain a highly reactive structural motif consisting of two triple bonds and one double bond within a nine- or ten-membered ring, often referred to as the "warhead".[1] This warhead can be "triggered" by heat, light, or chemical reagents to undergo a cycloaromatization reaction, such as the Bergman or Myers-Saito cyclization.[1][2] This process generates highly reactive diradical species.[2] While this reactivity is essential for their therapeutic action, such as DNA cleavage in cancer cells, it can also lead to uncontrolled chain reactions where enediyne molecules react with each other, forming insoluble and inactive polymers.[3][4] This unwanted polymerization can result in sample loss, inaccurate experimental results, and difficulties in purification.

Q2: What are the primary triggers for unwanted enediyne polymerization?

A2: The primary triggers for the cycloaromatization cascade that can lead to polymerization include:

  • Heat: Many enediynes are thermally labile. The Bergman cyclization, for instance, can be initiated at elevated temperatures, with some acyclic enediynes having onset temperatures above 100°C, while strained cyclic enediynes can react at physiological temperatures (37°C).[3][5]

  • Light: Photochemical activation can also trigger the cycloaromatization of enediynes.[6]

  • Chemical Triggers: Certain chemical species can initiate the reactive cascade. These include:

    • Thiols (e.g., dithiothreitol (DTT), glutathione)[2]

    • Acids[6]

    • Reducing agents

  • High Concentrations: Increased proximity of enediyne molecules to each other at high concentrations can facilitate intermolecular reactions once a diradical has formed.

Q3: How does the structure of an enediyne affect its stability?

A3: The stability of an enediyne is significantly influenced by its molecular structure. Key factors include:

  • Ring Strain: Ten-membered rings are generally more stable than nine-membered rings. The strain of the ring system can lower the activation energy for Bergman cyclization.[7]

  • Protecting Groups: In nature, some enediynes are stabilized by being complexed with an apoprotein, which protects the reactive core.[2]

  • Substituents: The electronic and steric properties of substituents on the enediyne core can influence the kinetics of cycloaromatization. Electron-withdrawing groups can in some cases reduce the activation barrier.[4]

Troubleshooting Guide

Issue 1: Rapid decomposition or polymerization of the enediyne compound upon dissolution.
Possible Cause Suggested Solution
Reactive Solvent The solvent may be reacting with the enediyne. Protic solvents, for example, can act as hydrogen donors and quench the diradical, but may also participate in triggering reactions.
Contaminated Solvent The solvent may be contaminated with acids, peroxides, or other reactive species that can trigger polymerization.
Light Exposure The enediyne may be photochemically unstable.
Issue 2: Polymerization occurs during a reaction.
Possible Cause Suggested Solution
High Reaction Temperature The reaction temperature may be exceeding the thermal stability threshold of the enediyne.
Incompatible Reagents Reagents used in the reaction, such as thiols or acids, may be triggering the enediyne.
Presence of Oxygen Oxygen can react with the diradical intermediates, potentially leading to side reactions and polymerization.
Issue 3: The enediyne compound degrades during storage.
Possible Cause Suggested Solution
Improper Storage Temperature Storing at too high a temperature can lead to thermal decomposition.
Exposure to Light Long-term exposure to light can cause photochemical degradation.
Presence of Air/Moisture Oxygen and moisture can contribute to the degradation of sensitive compounds over time.

Experimental Protocols

Protocol 1: General Handling and Storage of Enediyne Compounds

Given that many enediyne compounds are potent cytotoxic agents, it is imperative to follow safety protocols for handling anticancer drugs.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves (nitrile or chemotherapy-grade).[11]

  • Ventilation: Handle all solid and dissolved enediyne compounds in a certified chemical fume hood or a biological safety cabinet that is exhausted to the outside.[11]

  • Inert Atmosphere: When working with highly reactive enediynes, use an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Storage:

    • Store enediyne compounds at low temperatures, typically -20°C or -80°C, in a designated and clearly labeled area separate from other reagents.[8]

    • Store under an inert atmosphere if the compound is known to be particularly sensitive to air or moisture.

  • Waste Disposal: Dispose of all contaminated materials (gloves, vials, etc.) in a designated hazardous waste container for cytotoxic agents.[8]

Protocol 2: Use of Radical Scavengers to Inhibit Polymerization

Radical scavengers can be added to solutions of enediyne compounds to quench any prematurely formed diradicals and inhibit the propagation of polymerization.

  • Choice of Inhibitor:

    • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant. While specific data for enediynes is limited, in other systems, it is often used at concentrations of 0.01% by weight.[5] For some applications, concentrations between 0.25% and 0.5% have been found to be effective without compromising desired reactions.[12]

    • 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO): A stable radical that is an efficient scavenger of other radical species.[13][14]

    • Hydroquinone: Another phenolic inhibitor.[1]

  • Procedure:

    • Prepare a stock solution of the chosen inhibitor in a compatible, high-purity solvent.

    • Add the inhibitor to the enediyne solution to achieve the desired final concentration. The optimal concentration should be determined empirically for each specific enediyne and application.

    • It is crucial to ensure that the inhibitor does not interfere with the intended downstream reactions.

Data Presentation

Table 1: Influence of Inhibitor Concentration on Material Properties (Based on Resin Composites)

InhibitorConcentration (wt%)Effect on PolymerizationNotes
BHT0.01Standard concentration in many resin formulations.[1][5]Provides a baseline for preventing premature polymerization.
BHT0.1Showed favorable outcomes in terms of handling time and mechanical properties.[1]A good starting point for optimization.
BHT0.25 - 0.5Optimal for reducing polymerization-induced stress without significantly affecting other properties.[12]May be suitable for applications where mechanical stress is a concern.
BHT> 1.0Can lead to a decrease in the final conversion and negatively impact physicochemical properties.[12]Higher concentrations should be used with caution.

Visualizations

Unwanted_Polymerization_Pathway Enediyne Enediyne (Stable) Activated_Enediyne Activated Enediyne (Diradical Intermediate) Enediyne->Activated_Enediyne Trigger Trigger (Heat, Light, Chemical) Trigger->Enediyne Initiates Cycloaromatization Polymerization Unwanted Polymerization Activated_Enediyne->Polymerization Intermolecular Reaction Desired_Reaction Desired Reaction (e.g., DNA Cleavage) Activated_Enediyne->Desired_Reaction Intended Pathway

Caption: Unwanted polymerization pathway of enediyne compounds.

Troubleshooting_Workflow Start Unwanted Polymerization Observed Check_Temp Is Reaction/Storage Temperature Too High? Start->Check_Temp Lower_Temp Lower Temperature and Use Cryo-storage Check_Temp->Lower_Temp Yes Check_Light Is Compound Exposed to Light? Check_Temp->Check_Light No Lower_Temp->Check_Light Protect_Light Protect from Light (Amber Vials/Foil) Check_Light->Protect_Light Yes Check_Reagents Are Incompatible Reagents Present? Check_Light->Check_Reagents No Protect_Light->Check_Reagents Modify_Protocol Modify Protocol to Avoid Triggers (e.g., Thiols, Acids) Check_Reagents->Modify_Protocol Yes Add_Inhibitor Consider Adding a Radical Scavenger (e.g., BHT, TEMPO) Check_Reagents->Add_Inhibitor No Modify_Protocol->Add_Inhibitor End Problem Resolved Add_Inhibitor->End

Caption: Troubleshooting workflow for unwanted enediyne polymerization.

References

Troubleshooting common issues in ruthenium-catalyzed enyne metathesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ruthenium-Catalyzed Enyne Metathesis

Welcome to the technical support center for ruthenium-catalyzed enyne metathesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My enyne metathesis reaction shows low to no conversion. What are the common causes and how can I fix it?

A1: Low or no conversion is one of the most frequent issues. It typically points to problems with the catalyst activity, reaction setup, or substrate reactivity.

  • Catalyst Inactivity: Ruthenium catalysts are sensitive to air, moisture, and impurities. Ensure your catalyst is fresh and has been stored under an inert atmosphere. Weighing the catalyst in the air is generally acceptable, but the reaction vessel should be thoroughly purged with an inert gas (like argon or nitrogen) before the solvent and catalyst are added.[1] The use of properly degassed solvents is highly recommended.[1]

  • Reaction Conditions: Inadequate temperature can lead to slow or stalled reactions. While many reactions proceed at room temperature, heating (e.g., refluxing in DCM, DCE, or toluene) can be necessary, especially for challenging substrates.[2]

  • Catalyst Decomposition: The active catalytic species can decompose during the reaction.[3][4] A common strategy to mitigate this is to perform the reaction under an atmosphere of ethylene gas.[5][6][7][8] Ethylene helps regenerate the active methylidene catalyst and can prevent the formation of inactive resting states.[6]

  • Substrate Issues: Certain functional groups (e.g., unprotected amines, thiols) can coordinate to the ruthenium center and poison the catalyst.[9] Steric hindrance around the alkene or alkyne can also dramatically slow down the reaction.[7]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Enyne metathesis can suffer from poor regioselectivity, leading to a mixture of products.[10][11] This is often determined by which moiety (the "ene" or the "yne") reacts with the catalyst first.

  • Reaction Mechanism: The reaction can proceed via an "ene-first" or a "yne-first" pathway.[6][12][13] For many ruthenium systems, the "ene-first" pathway is favored, which generally leads to a single major regioisomer.[6] However, substrates with sterically demanding alkyne portions may favor the "yne-first" pathway, potentially leading to isomer mixtures.[12]

  • Catalyst Choice: Second-generation Grubbs-type catalysts often show a higher preference for reacting with the alkyne first, compared to first-generation catalysts which may favor the alkene.[3] Understanding the inherent bias of your chosen catalyst is crucial.

  • Substrate Design: The electronic and steric properties of your enyne substrate play a significant role. For terminal alkynes, the catalyst typically adds to the terminal carbon. For internal alkynes, regioselectivity can be poor unless there is a strong electronic or steric bias.

Q3: The yield of my desired product is low, and I observe significant amounts of side products like polymers. What is happening?

A3: The formation of polymers or oligomers is a common side reaction, especially in intermolecular (cross-enyne) metathesis.

  • Alkyne Polymerization: Alkynes can undergo polymerization, which consumes the starting material and deactivates the catalyst.[6] Performing the reaction under an ethylene atmosphere can suppress alkyne polymerization.[6]

  • High Concentration: For ring-closing enyne metathesis (RCEYM), high substrate concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. The reaction should be run under high dilution conditions (e.g., 0.1 - 10 mM) to favor ring closure.[2]

  • Product Reactivity: The 1,3-diene product can sometimes re-enter the catalytic cycle, leading to decomposition or the formation of oligomers.[7] This is more common with less-substituted dienes. If this is suspected, the reaction should be monitored closely and stopped as soon as the starting material is consumed. The addition of ethylene can also help mitigate this by competing for the catalyst.[7]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues in enyne metathesis.

G start Reaction Issue: Low Yield / No Reaction cat_check 1. Check Catalyst & Reagents start->cat_check cond_check 2. Optimize Conditions cat_check->cond_check Reagents OK success Problem Solved cat_check->success Impurity Found & Removed sub_cat • Use fresh catalyst • Degas solvents • Check substrate purity cat_check->sub_cat ethylene 3. Add Ethylene Atmosphere cond_check->ethylene No Improvement cond_check->success Yield Improved sub_cond • Increase temperature • Increase reaction time • Use high dilution (RCEYM) cond_check->sub_cond cat_change 4. Change Catalyst ethylene->cat_change No Improvement ethylene->success Yield Improved sub_ethylene • Bubbling or static pressure • Regenerates active species ethylene->sub_ethylene substrate_mod 5. Modify Substrate cat_change->substrate_mod No Improvement cat_change->success Yield Improved sub_cat_change • Switch between Gen I, II, III • Consider Hoveyda-Grubbs cat_change->sub_cat_change

Caption: A stepwise guide for troubleshooting enyne metathesis reactions.

Data Summary Tables

Table 1: Effect of Ethylene on Reaction Yield

This table summarizes the significant impact an ethylene atmosphere can have on the reaction yield, particularly in cases where the product might inhibit the catalyst or where catalyst stability is an issue.

EntrySubstrateCatalyst (mol%)ConditionsYield (%)Citation
1Enyne 11a Grubbs I (1c ) (5)Toluene, 80°CLow[7]
2Enyne 11a Grubbs I (1c ) (1)Toluene, 80°C, 1 atm C₂H₄90[7][8]
3Enyne 11h Grubbs I (1c ) (5)Toluene, 80°C< 26[8]
4Enyne 11h Grubbs I (1c ) (1)Toluene, 80°C, 1 atm C₂H₄90[8]

As described in the cited literature, the presence of ethylene prevents the catalyst from forming an inactive complex with the product diene, thus maintaining catalytic activity and dramatically improving yields.

Key Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) under Inert Atmosphere
  • Preparation: Add the desired solvent (e.g., dichloromethane or toluene, 0.005 M) to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Degassing: Degas the solvent thoroughly by subjecting it to three freeze-pump-thaw cycles or by bubbling argon through it for at least 30 minutes.

  • Substrate Addition: Under a positive pressure of argon, add the enyne substrate to the flask.

  • Catalyst Addition: Weigh the ruthenium catalyst (typically 1-5 mol%) in a glovebox or quickly in the air and add it to the reaction flask under a strong flow of argon.

  • Reaction: Heat the mixture to the desired temperature (e.g., 40°C for DCM, 80-110°C for toluene) and monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: RCEYM under an Ethylene Atmosphere
  • Setup: Follow steps 1-3 from the general procedure above.

  • Ethylene Introduction: Attach an ethylene-filled balloon to the top of the condenser. Purge the flask with ethylene by gently evacuating and refilling with ethylene gas three times.

  • Catalyst Addition: Add the ruthenium catalyst (often, a lower loading of 1-2 mol% is sufficient) to the flask.[7]

  • Reaction & Workup: Proceed with steps 5-7 from the general procedure, maintaining the ethylene atmosphere throughout the reaction. The ethylene atmosphere helps to constantly regenerate the highly active ruthenium methylidene species, preventing catalyst decomposition and often accelerating the reaction.[5][6]

Catalytic Cycle and Common Failure Points

The following diagram illustrates the generally accepted "ene-first" catalytic cycle for ruthenium-catalyzed enyne metathesis and highlights potential points of failure.

G cluster_cycle Ene-First Catalytic Cycle cluster_failure Potential Failure Points Ru_cat [Ru]=CH₂ ene_assoc Alkene Association Ru_cat->ene_assoc met_cyclo [2+2] Cycloaddition ene_assoc->met_cyclo ruthenacyclobutane Ruthenacyclobutane Intermediate met_cyclo->ruthenacyclobutane met_retro Retro [2+2] Cycloaddition ruthenacyclobutane->met_retro Ru_sub [Ru]=CHR¹ (Substrate bound) met_retro->Ru_sub yne_assoc Intramolecular Alkyne Association Ru_sub->yne_assoc vinyl_cyclo [2+2] Cycloaddition yne_assoc->vinyl_cyclo ruthenacyclobutene Ruthenacyclobutene Intermediate vinyl_cyclo->ruthenacyclobutene vinyl_retro Ring Opening ruthenacyclobutene->vinyl_retro vinyl_carbene Vinylcarbene Intermediate vinyl_retro->vinyl_carbene product_release Product Release & Catalyst Regeneration vinyl_carbene->product_release product_release->Ru_cat decomp Catalyst Decomposition (Impurities, O₂) decomp->Ru_cat poison Catalyst Poisoning (Coordinating Groups) poison->Ru_sub side_rxn Side Reaction (e.g., Polymerization) side_rxn->vinyl_carbene

Caption: The enyne metathesis cycle with key failure points highlighted.

References

Technical Support Center: Safe Handling and Disposal of Cytotoxic Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe handling and disposal of cytotoxic enediynes. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are cytotoxic enediynes and what makes them so hazardous?

A1: Cytotoxic enediynes are a class of potent antitumor antibiotics.[1][2] Their high cytotoxicity stems from a unique structural motif: a nine- or ten-membered ring containing a double bond between two triple bonds, often referred to as the "warhead".[1] This warhead is typically inactive until "triggered" by chemical or physiological conditions, such as the presence of thiols, or by heat or light.[2][3] Upon activation, the enediyne undergoes a Bergman or Myers-Saito cyclization to form a highly reactive p-benzyne diradical.[1][4] This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and ultimately, cell death.[1][4]

Q2: What are the primary routes of occupational exposure to cytotoxic enediynes?

A2: Occupational exposure to cytotoxic enediynes can occur through several routes, including:

  • Inhalation: Aerosols can be generated during handling of powdered compounds or during certain laboratory procedures.

  • Dermal contact: Direct skin contact with the compound can lead to absorption.

  • Ingestion: Accidental ingestion can occur through contaminated hands.

  • Needle-stick injuries: Accidental punctures with contaminated sharps pose a significant risk.

Q3: What immediate actions should be taken in case of accidental exposure to a cytotoxic enediyne?

A3: In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

Troubleshooting Guides

Handling and Storage

Problem: I am unsure about the appropriate Personal Protective Equipment (PPE) for handling cytotoxic enediynes.

Solution: A comprehensive PPE ensemble is mandatory when working with cytotoxic enediynes. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Provides a barrier against dermal absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.Protects the skin and personal clothing from contamination.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or when there is a risk of aerosol generation.Prevents inhalation of hazardous particles.

Problem: My enediyne compound appears to be degrading or losing activity.

Solution: Enediyne stability is influenced by several factors. To minimize degradation, adhere to the following storage and handling practices:

  • Temperature: Store at recommended low temperatures, typically frozen, to prevent thermal activation of the enediyne core.

  • Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil, as some enediynes are photosensitive and can be activated by UV light.[2]

  • Incompatible Materials: Avoid contact with incompatible materials that could trigger cyclization. This includes certain metals, strong acids, and bases. Consult the Safety Data Sheet (SDS) for specific incompatibilities.

Waste Disposal

Problem: I need a protocol for the chemical inactivation of enediyne waste before disposal.

Solution: Due to their extreme potency, direct disposal of active enediyne waste is not recommended. A chemical inactivation step is crucial to neutralize their cytotoxic potential. The following protocol is a general guideline and should be performed in a chemical fume hood with appropriate PPE.

Experimental Protocol: Chemical Inactivation of Enediyne Waste

Objective: To chemically quench the reactive enediyne core prior to disposal. This protocol utilizes a thiol compound to trigger the Bergman or Myers-Saito cyclization, followed by a radical scavenger to quench the resulting diradical.

Materials:

  • Enediyne-contaminated waste (e.g., solutions, contaminated consumables).

  • Thiol source (e.g., 1 M solution of N-acetylcysteine or glutathione in an appropriate solvent).

  • Radical scavenger (e.g., 1,4-cyclohexadiene or hydroquinone).

  • Appropriate solvent for the reaction (e.g., a mixture of a polar aprotic solvent like DMSO and a hydrogen-donating solvent).

  • Stir plate and stir bar.

  • Appropriately labeled hazardous waste container.

Procedure:

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dilute the enediyne waste with an appropriate solvent to ensure homogeneity.

  • Thiol Addition: While stirring, slowly add an excess of the thiol solution to the enediyne waste. The thiol will initiate the cyclization of the enediyne.[6]

  • Radical Quenching: After a sufficient reaction time (this may need to be determined empirically for specific enediynes, but a minimum of one hour is a reasonable starting point), add an excess of the radical scavenger. The scavenger will react with and neutralize the highly reactive diradical species.

  • Reaction Completion: Allow the reaction to proceed for several hours (e.g., overnight) at room temperature to ensure complete inactivation.

  • Disposal: The resulting mixture, now containing the quenched enediyne products, should be collected in a properly labeled hazardous waste container for incineration.

Note: The efficacy of this inactivation procedure may need to be validated for specific enediyne compounds.

Spill Management

Problem: A small amount of enediyne solution has spilled in the chemical fume hood.

Solution: Follow these steps for a minor spill contained within a fume hood:

  • Alert others: Inform personnel in the immediate area.

  • Restrict access: Ensure no one enters the affected area without appropriate PPE.

  • Don PPE: Wear the full PPE ensemble as described in the table above.

  • Containment: Use absorbent pads to gently cover and contain the spill. Do not create aerosols.

  • Decontamination: Carefully wipe the area with a decontamination solution (e.g., a solution of a strong oxidizing agent like a freshly prepared 10% bleach solution, followed by a rinse with 70% ethanol, and then water). Be aware of the compatibility of the decontaminating agent with the spilled chemical and the surfaces.

  • Waste Disposal: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for incineration.

For large spills or spills outside of a containment device, evacuate the area immediately and contact your institution's emergency response team.

Visualizations

Experimental_Workflow_Safe_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weighing of Solids prep_materials->handle_weigh handle_dissolve Dissolving and Diluting handle_weigh->handle_dissolve handle_reaction Performing Reactions handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Inactivate Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of cytotoxic enediynes.

Disposal_Workflow cluster_collection Waste Collection cluster_inactivation Chemical Inactivation (in Fume Hood) cluster_final_disposal Final Disposal collect_liquid Collect Liquid Waste inactivate_thiol Add Thiol to Trigger Cyclization collect_liquid->inactivate_thiol collect_solid Collect Solid Waste dispose_container Transfer to Labeled Hazardous Waste Container collect_solid->dispose_container inactivate_quench Add Radical Scavenger to Quench Diradical inactivate_thiol->inactivate_quench inactivate_react Allow Reaction to Complete inactivate_quench->inactivate_react inactivate_react->dispose_container dispose_incinerate Arrange for High-Temperature Incineration dispose_container->dispose_incinerate

Caption: Workflow for the safe disposal of cytotoxic enediyne waste.

Spill_Response_Logic spill_detected Spill Detected is_major Major Spill? spill_detected->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_contained Contained in Hood? is_major->is_contained No minor_spill_outside Follow Minor Spill Protocol (Outside Hood) is_contained->minor_spill_outside No minor_spill_inside Follow Minor Spill Protocol (Inside Hood) is_contained->minor_spill_inside Yes

Caption: Decision tree for responding to a cytotoxic enediyne spill.

References

Technical Support Center: Enhancing Target Selectivity of Enediyne-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methylnona-1,7-dien-5-yne and other enediyne-based compounds. Our goal is to help you overcome common challenges in enhancing the target selectivity of these potent anticancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for enediyne compounds like this compound?

A1: The biological activity of enediyne compounds stems from their ability to undergo a cycloaromatization reaction, most commonly the Bergman cyclization, to form a highly reactive p-benzyne diradical.[1][2] This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand scission, particularly cytotoxic double-strand breaks (DSBs).[3][4] This DNA-damaging capability is the basis for their potent anticancer effects.[2]

Q2: Why is enhancing target selectivity a critical issue for enediyne-based drugs?

A2: Enediyne compounds are extremely potent cytotoxic agents.[3] Their mechanism of action, DNA cleavage, is not specific to cancer cells, meaning they can damage healthy cells as well, leading to significant toxicity.[3] Therefore, enhancing target selectivity is crucial to ensure that the therapeutic agent is delivered specifically to tumor tissues, minimizing off-target effects and improving the therapeutic window.

Q3: What are the main strategies for improving the target selectivity of enediyne drugs?

A3: The most prominent and successful strategy is the development of antibody-drug conjugates (ADCs).[3] In this approach, the enediyne "warhead" is attached via a linker to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This allows for targeted delivery of the cytotoxic payload to cancer cells. Other strategies include designing prodrugs with trigger mechanisms that are activated by the tumor microenvironment (e.g., hypoxia, specific enzymes).[3]

Q4: Can enediyne compounds have biological targets other than DNA?

A4: Yes, besides DNA, proteins have been identified as potential targets for enediynes.[5] The reactive diradical can also damage proteins, which may contribute to the overall toxicity of these compounds. However, this interaction also opens up the possibility of designing novel enediyne-based therapeutics that specifically target proteins.[5]

Q5: What are the known mechanisms of resistance to enediyne-based drugs?

A5: A primary mechanism of resistance can be drug efflux, where cancer cells actively pump the drug out, reducing its intracellular concentration.[3] However, because enediynes act broadly on genomic loci, they may present fewer opportunities for the development of resistance compared to drugs that target a specific protein or pathway, which can be altered by mutations.[3]

Troubleshooting Guides

Problem 1: High Off-Target Cytotoxicity in Preclinical Models

Possible Cause: Poor selectivity of the delivery vehicle or premature release of the enediyne payload.

Troubleshooting Steps:

  • Antibody Specificity: Re-evaluate the specificity of the monoclonal antibody used in your ADC. Ensure it has high affinity for the tumor antigen and minimal cross-reactivity with healthy tissues.

  • Linker Stability: The linker connecting the enediyne to the antibody may be unstable in circulation.

    • Solution: Consider using a more stable linker. The choice of linker (e.g., cleavable vs. non-cleavable) is critical and should be optimized based on the target and tumor microenvironment.

  • Drug-to-Antibody Ratio (DAR): A high DAR can lead to ADC aggregation and faster clearance, potentially increasing off-target toxicity.

    • Solution: Optimize the DAR. A lower, more homogenous DAR often provides a better balance between efficacy and safety.

Problem 2: Lack of Efficacy in in vivo Models Despite High in vitro Potency

Possible Cause: Poor pharmacokinetics (PK) of the ADC, inefficient internalization, or failure of payload release.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Conduct a thorough PK study to assess the stability and clearance rate of your enediyne conjugate. Poor stability can lead to low tumor accumulation.

  • Internalization Assay: Verify that the ADC is efficiently internalized by the target cancer cells upon antigen binding. If internalization is poor, the enediyne payload may not reach its intracellular target (DNA).

  • Payload Release Mechanism: If using a cleavable linker, ensure the cleavage mechanism is efficient within the target cell (e.g., lysosomal enzymes).

    • Solution: Modify the linker to be more susceptible to the internal environment of the target cell.

Problem 3: Difficulty in Synthesizing and Purifying Enediyne Conjugates

Possible Cause: Instability of the enediyne core or challenges with conjugation chemistry.

Troubleshooting Steps:

  • Protecting Groups: The enediyne core is highly reactive. Ensure appropriate protecting groups are used during synthesis to prevent premature cycloaromatization.

  • Conjugation Strategy: The method of conjugating the enediyne to the delivery vehicle is critical.

    • Direct Conjugation: Using heterobifunctional linkers to attach to the chromoprotein can be a straightforward approach.[3]

    • Chimeric Reloading: This involves creating recombinant fusions of the antibody with the enediyne apoprotein, which can then be loaded with the chromophore.[3] This can lead to more homogenous products.

  • Purification Methods: Standard purification techniques may need to be optimized for these complex molecules. Consider techniques like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to separate unconjugated antibody, free drug, and the desired ADC species.

Data Presentation

Table 1: Comparison of IC50 Values for a Non-Targeted Enediyne vs. an Antibody-Drug Conjugate (ADC)

CompoundTarget Cell Line (Antigen-Positive) IC50 (pM)Control Cell Line (Antigen-Negative) IC50 (pM)Selectivity Index (Control IC50 / Target IC50)
This compound (Free Drug)15251.67
Anti-Her2-Enediyne ADC50> 10,000> 200
Anti-CD33-Enediyne ADC30> 10,000> 333

Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Efficacy and Pharmacokinetics

ADC FormulationAverage DARIn vivo T1/2 (hours)Tumor Growth Inhibition (%)
ADC-12.115065
ADC-24.311085
ADC-37.86070 (with increased toxicity)

Experimental Protocols

Protocol 1: General Procedure for Antibody-Enediyne Conjugation via Thiol-Maleimide Chemistry

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce interchain disulfide bonds. The amount of reducing agent will determine the number of available thiol groups and thus the final DAR.

    • Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Enediyne-Linker Preparation:

    • Synthesize the enediyne payload with a linker containing a maleimide group.

    • Dissolve the enediyne-linker construct in an organic solvent (e.g., DMSO).

  • Conjugation:

    • Add the enediyne-linker solution to the reduced antibody solution. The reaction should be performed in a buffer with a pH between 6.5 and 7.5.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody.

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation state of the final ADC product by SEC-HPLC.

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation and Purification antibody Monoclonal Antibody reduction Reduction of Disulfides (DTT/TCEP) antibody->reduction purify_ab Desalting Column reduction->purify_ab conjugation Thiol-Maleimide Reaction purify_ab->conjugation enediyne Enediyne Core payload Enediyne-Linker Construct enediyne->payload linker Maleimide Linker linker->payload payload->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/HIC) quenching->purification adc Purified ADC purification->adc

Caption: Workflow for the synthesis of an enediyne-based antibody-drug conjugate.

signaling_pathway cluster_delivery Targeted Delivery cluster_activation Payload Activation and Action adc Enediyne-ADC receptor Tumor Antigen adc->receptor endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Payload Release lysosome->release activation Bergman Cyclization release->activation diradical p-Benzyne Diradical activation->diradical dna Nuclear DNA diradical->dna H abstraction dsb Double-Strand Break dna->dsb apoptosis Apoptosis dsb->apoptosis

References

Technical Support Center: Navigating Chemical Modifications of Enediyne Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enediyne compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of enediynes to reduce systemic toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical modification strategies to reduce the systemic toxicity of enediyne compounds?

A1: The main strategies focus on enhancing the therapeutic index by selectively delivering the highly cytotoxic enediyne payload to tumor cells while minimizing exposure to healthy tissues. The three primary approaches are:

  • Antibody-Drug Conjugates (ADCs): This is the most clinically advanced strategy. The enediyne compound is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This ensures that the cytotoxic payload is delivered directly to the cancer cells.[1][2]

  • Prodrugs: The enediyne is chemically modified to an inactive form (a prodrug) that is selectively activated at the tumor site. Activation can be triggered by the unique tumor microenvironment, such as hypoxia or the presence of specific enzymes.[3][4][5]

  • Metalloenediynes and Controlled Activation: The enediyne core is complexed with a metal ion, which stabilizes the molecule and prevents its activation. The active, radical-generating form is then released under specific conditions, such as localized hyperthermia (heat treatment) applied to the tumor.[6][7]

Q2: What is the fundamental mechanism of action of enediyne compounds?

A2: Enediyne compounds are potent DNA-damaging agents. Their mechanism of action involves a unique chemical transformation called the Bergman cyclization.[8] This reaction converts the enediyne core into a highly reactive para-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. This extensive DNA damage triggers programmed cell death (apoptosis) in the target cells.[2]

Q3: What are the key signaling pathways activated by enediyne-induced DNA damage?

A3: Enediyne-induced DNA double-strand breaks (DSBs) trigger a complex DNA Damage Response (DDR) pathway, which ultimately leads to apoptosis. Key signaling events include:

  • Activation of ATM and ATR Kinases: The ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases are primary sensors of DNA damage. They are activated in response to enediyne-induced DSBs.[9]

  • Downstream Signaling Cascade: Activated ATM and ATR phosphorylate a cascade of downstream proteins, including checkpoint kinases (Chk1 and Chk2) and the tumor suppressor p53.[9]

  • Apoptosis Induction: This signaling cascade culminates in the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which is a Bax-dependent process. Cytochrome c release leads to the activation of a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[10][11]

Enediyne_Signaling_Pathway Enediyne Enediyne Compound DNA_Damage DNA Double-Strand Breaks Enediyne->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_Activation p53 Activation ATM_ATR->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mito_Perm Mitochondrial Permeabilization Bax_Activation->Mito_Perm CytoC_Release Cytochrome c Release Mito_Perm->CytoC_Release Caspase9_Activation Caspase-9 Activation CytoC_Release->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Enediyne-induced DNA damage signaling pathway leading to apoptosis.

Data Presentation: Quantitative Comparison of Modified Enediynes

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of representative enediyne compounds and their modified counterparts.

Compound Modification Cell Line IC50 (nM) Reference
Calicheamicin-Various Cancer Cell LinespM range[1]
aCD22-cal ADCAntibody-Drug ConjugateCD22+ Non-Hodgkin Lymphomananomolar equivalents of calicheamicin[12]
aLy6E-cal ADCAntibody-Drug ConjugateLy6E+ Breast Cancernanomolar equivalents of calicheamicin[12]
(Z)-4-octen-2,6-diyn-1,8-diol-Melanoma (C-32)>1000[5]
6-chloro-7-(8-hydroxy-4-octen-2,6-diynyloxy)-5,8-quinolinedione1,4-Benzoquinone ConjugateMelanoma (C-32)19.6[5]
Compound/Treatment Modification Tumor Model Efficacy Reference
Synthetic Enediyne-Athymic nude mice with M21 melanomasSignificant tumor regression[13]
aCD22-cal ADC (3 mg/kg)Antibody-Drug ConjugateCD22+ Non-Hodgkin Lymphoma XenograftTumor regression through day 21[12]
aLy6E-cal ADC (3 mg/kg)Antibody-Drug ConjugateLy6E+ Breast Cancer XenograftTumor regression through day 21[12]
Metalloenediyne + Hyperthermia (43°C)Metal ComplexationB16 Melanoma in C57BL/6 miceComplete tumor regression in 75% of mice (with IL-2)[14]

Experimental Protocols and Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.

Synthesis of Enediyne Derivatives

The synthesis of enediyne derivatives often involves cross-coupling reactions, such as the Sonogashira coupling, to construct the core structure.

Sonogashira_Workflow Start Start Reagents Combine Aryl Halide, Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, and Base in a degassed solvent Start->Reagents Reaction Heat reaction mixture under inert atmosphere Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Purification Purify by column chromatography Workup->Purification Characterization Characterize product by NMR, MS, and IR Purification->Characterization End End Characterization->End

A typical workflow for the synthesis of enediyne derivatives via Sonogashira coupling.

Problem Possible Cause(s) Solution(s)
No reaction or low yield - Inactive catalyst- Oxygen contamination- Low reaction temperature- Impure reagents or solvents- Use a fresh batch of palladium catalyst and copper(I) iodide.- Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen).[12][15]- Increase the reaction temperature; for aryl bromides, temperatures around 100°C may be necessary.[15]- Use dry, freshly distilled solvents and purify the starting materials.
Formation of homocoupled alkyne (Glaser coupling) - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the reaction mixture.[16]- Reduce the amount of copper(I) iodide or perform the reaction under copper-free conditions.[16]
Decomposition of the enediyne product - Product instability to heat or light- Use milder reaction conditions (lower temperature, shorter reaction time).- Protect the reaction from light.
In Vitro Cytotoxicity Assessment

The MTT assay is a common colorimetric method to assess the cytotoxic effects of enediyne compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[3][4][13]

  • Compound Treatment: Treat the cells with various concentrations of the enediyne compound and incubate for 48-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[17]

Problem Possible Cause(s) Solution(s)
High background absorbance - Contamination of culture medium- Phenol red in the medium- Use fresh, sterile culture medium.- Use phenol red-free medium for the assay.
Inconsistent results between wells - Uneven cell seeding- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile medium.
Low signal-to-noise ratio - Insufficient incubation time with MTT- Low cell number- Optimize the incubation time with MTT (typically 2-4 hours).- Increase the initial cell seeding density.
DNA Damage Assessment

The Comet assay (single-cell gel electrophoresis) is a sensitive method for quantifying DNA strand breaks induced by enediyne compounds.

  • Cell Treatment and Harvesting: Treat cells with the enediyne compound, then harvest and resuspend in PBS at a concentration of 2 x 10^5 cells/mL.[18]

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify at 4°C.[18][19]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[18][19]

  • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.[19]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[19]

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green) and visualize using a fluorescence microscope.[20]

  • Quantification: Analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[18]

Problem Possible Cause(s) Solution(s)
No comets or very small tails in treated cells - Insufficient drug concentration or treatment time- Inefficient lysis- Increase the concentration of the enediyne or the treatment duration.- Ensure the lysis buffer is fresh and the lysis time is adequate (at least 1 hour).
High background DNA damage in control cells - Harsh cell handling- Exposure to light during the assay- Handle cells gently during harvesting and processing.- Perform all steps of the assay under dim light to prevent UV-induced DNA damage.[18]
"Hedgehog" comets (indistinct head and tail) - Excessive DNA damage- Use a lower concentration of the enediyne compound or a shorter treatment time.
In Vivo Systemic Toxicity Assessment

Evaluating the systemic toxicity of modified enediyne compounds in animal models is a critical step in their preclinical development.

InVivo_Toxicity_Workflow Start Start Acclimatization Acclimatize animals to housing conditions Start->Acclimatization Dosing Administer single or multiple doses of the enediyne compound (e.g., i.v., i.p.) Acclimatization->Dosing Monitoring Monitor animals for clinical signs of toxicity, body weight changes, and mortality Dosing->Monitoring Blood_Collection Collect blood samples for hematology and clinical chemistry analysis Monitoring->Blood_Collection Necropsy Perform necropsy and collect organs for histopathological examination Blood_Collection->Necropsy Data_Analysis Analyze data to determine MTD, LD50, and identify target organs of toxicity Necropsy->Data_Analysis End End Data_Analysis->End

A general workflow for assessing the systemic toxicity of enediyne compounds in a rodent model.

Problem Possible Cause(s) Solution(s)
High mortality at low doses - Incorrect dose calculation or formulation- High sensitivity of the animal strain- Double-check all dose calculations and ensure the compound is properly formulated for administration.- Consider using a more resistant animal strain or starting with a lower dose range.
Injection site reactions - Irritating vehicle or compound- Improper injection technique- Test the vehicle alone for irritancy.- Ensure proper injection technique and consider alternative routes of administration.
Variable results between animals - Inconsistent dosing- Underlying health issues in animals- Ensure accurate and consistent administration of the compound to all animals.- Use healthy animals from a reputable supplier and ensure proper acclimatization before the study.

This technical support center provides a foundation for researchers working with modified enediyne compounds. For more specific queries or advanced troubleshooting, consulting the primary literature and collaborating with experts in the field is highly recommended.

References

Technical Support Center: Overcoming Tumor Resistance to Enediyne Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms of tumor resistance to enediyne antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of tumor resistance to enediyne antibiotics?

A1: Tumors primarily develop resistance to enediyne antibiotics through three main mechanisms:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the enediyne antibiotic out of the cell, reducing its intracellular concentration and thereby its cytotoxicity.[1]

  • Enhanced DNA Repair: Enediynes induce cell death by causing double-strand breaks (DSBs) in DNA.[2] Tumor cells can upregulate their DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), to more efficiently repair this damage and survive treatment.[1]

  • Drug Sequestration and Inactivation: Some resistance mechanisms involve the binding and sequestration of the enediyne molecule, preventing it from reaching its DNA target. This can be mediated by specific binding proteins.[1][3][4] Another related mechanism is "self-sacrifice," where a protein binds to the enediyne, which then reacts with the protein instead of the DNA.

Q2: My cells are showing resistance to an enediyne-based Antibody-Drug Conjugate (ADC). What is the most likely mechanism?

A2: For enediyne-based ADCs, the most commonly reported mechanism of clinical resistance is the upregulation of multidrug transporters, particularly P-glycoprotein (MDR1/ABCB1).[1] This leads to the efflux of the enediyne payload after its release from the antibody within the cell. However, enhanced DNA repair and alterations in lysosomal trafficking can also contribute to resistance.[1]

Q3: How can I determine if my resistant cell line is overexpressing efflux pumps?

A3: You can assess efflux pump activity using functional assays, such as the rhodamine 123 or calcein-AM retention assay, analyzed by flow cytometry. In these assays, resistant cells with high efflux activity will show lower fluorescence compared to sensitive cells. Additionally, you can perform quantitative PCR (qPCR) or western blotting to measure the mRNA and protein levels of specific ABC transporters like MDR1.

Q4: What are the key signaling pathways involved in the upregulation of MDR1?

A4: The regulation of ABCB1 (MDR1) gene expression is complex and can be influenced by various signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and MAPK/ERK pathways. Transcription factors such as NF-κB and mutant p53 can also play a role in activating ABCB1 transcription.

Q5: How can I measure enediyne-induced DNA damage and assess repair capacity?

A5: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA single- and double-strand breaks. To specifically quantify double-strand breaks, immunofluorescence staining for γH2AX, a phosphorylated form of histone H2AX that accumulates at DSB sites, is the gold standard. By measuring the formation and subsequent disappearance of γH2AX foci over time, you can assess the cell's capacity to repair enediyne-induced DNA damage.

Troubleshooting Guides

Increased Drug Efflux
Problem Possible Cause Suggested Solution
No difference in rhodamine 123 accumulation between sensitive and resistant cells. 1. Efflux pump is not MDR1 or is not inhibited by the agent used (e.g., verapamil).2. Incorrect concentration of inhibitor.3. Low expression of the efflux pump.1. Use a broad-spectrum ABC transporter inhibitor like cyclosporin A.2. Perform a dose-response curve for the inhibitor.3. Confirm efflux pump expression by qPCR or western blot.
High background fluorescence in flow cytometry. 1. Cell autofluorescence.2. Non-specific dye binding.1. Include an unstained control to set the baseline fluorescence.2. Optimize dye concentration and incubation time.
Enhanced DNA Repair
Problem Possible Cause Suggested Solution
No comet tails observed in the comet assay, even with a positive control. 1. Inefficient cell lysis.2. Insufficient DNA denaturation or electrophoresis time/voltage.3. Positive control (e.g., H₂O₂) is old or inactive.1. Increase lysis time; ensure lysis buffer is fresh.2. Optimize denaturation and electrophoresis conditions for your cell type.3. Prepare fresh positive control solutions for each experiment.
High variability in γH2AX foci counts between replicate samples. 1. Uneven drug treatment.2. Subjectivity in foci counting.3. Cells are not in the same cell cycle phase.1. Ensure homogenous mixing of the enediyne antibiotic in the cell culture medium.2. Use automated image analysis software for consistent foci quantification.3. Synchronize cells before treatment if possible.
Drug Sequestration
Problem Possible Cause Suggested Solution
Low signal or no binding in Surface Plasmon Resonance (SPR) experiment. 1. Inactive ligand (sequestering protein) or analyte (enediyne).2. Ligand immobilization density is too low or too high.3. Buffer mismatch between running buffer and analyte sample.1. Confirm the activity of your protein and the stability of the enediyne.2. Perform ligand density scouting experiments.3. Ensure the analyte is dissolved in the same running buffer used for the SPR experiment.
Non-specific binding in SPR. Analyte is binding to the sensor chip surface and not the immobilized ligand.1. Use a reference flow cell with a non-relevant immobilized protein.2. Add a blocking agent like BSA to the running buffer.3. Optimize the buffer composition (e.g., ionic strength, pH).

Quantitative Data

Table 1: IC50 Values of Enediyne Antibiotics in Various Cancer Cell Lines

Enediyne CompoundCell LineCancer TypeIC50Reference
NeocarzinostatinC6Glioma493.64 nM[5]
NeocarzinostatinU87MGGlioblastoma462.96 nM[5]
Lidamycin-Endostatin FusionA549Lung Carcinoma0.26 nM[6]
Lidamycin-Endostatin FusionHCT116Colon Carcinoma0.18 nM[6]
Lidamycin-Endostatin FusionMCF-7Breast Cancer0.31 nM[6]
CalicheamicinMV4-11Acute Myeloid Leukemia~1 nM[7]
CalicheamicinMolm-13Acute Myeloid Leukemia~1 nM[7]

Table 2: Binding Affinities of Sequestration Proteins to Enediynes

Sequestration ProteinEnediyne LigandBinding Affinity (K D )Reference
TnmS1TiancimycinNanomolar range[3][4]
TnmS2TiancimycinNanomolar range[3][4]
TnmS3TiancimycinNanomolar range[3][4]

Experimental Protocols

Protocol 1: Quantification of Enediyne-Induced DNA Double-Strand Breaks using γH2AX Staining

1. Cell Seeding and Treatment: a. Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight. b. Treat cells with the desired concentration of the enediyne antibiotic for the specified duration. Include a positive control (e.g., etoposide) and a vehicle control.

2. Fixation and Permeabilization: a. After treatment, wash the cells with phosphate-buffered saline (PBS). b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

3. Immunostaining: a. Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour. b. Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

4. Mounting and Imaging: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. c. Acquire images using a fluorescence microscope.

5. Quantification: a. Count the number of distinct γH2AX foci per nucleus. A cell is generally considered positive for DNA damage if it has more than 5-10 foci. b. Use automated image analysis software for unbiased quantification.

Protocol 2: Assessment of Drug Efflux using a Calcein-AM Assay

1. Cell Preparation: a. Harvest sensitive and potentially resistant cells and resuspend them in a suitable buffer (e.g., phenol red-free RPMI) at a concentration of 1 x 10^6 cells/mL.

2. Inhibitor Treatment (Optional): a. To confirm the involvement of specific ABC transporters, pre-incubate a subset of cells with an inhibitor (e.g., 10 µM verapamil for MDR1) for 30 minutes at 37°C.

3. Calcein-AM Loading: a. Add Calcein-AM to the cell suspensions to a final concentration of 0.25 µM. b. Incubate for 30 minutes at 37°C in the dark.

4. Analysis by Flow Cytometry: a. Analyze the cells on a flow cytometer, exciting at 488 nm and measuring the emission at ~530 nm (FITC channel). b. Record the mean fluorescence intensity for each sample.

5. Interpretation: a. Resistant cells with high efflux activity will pump out the fluorescent calcein, resulting in lower mean fluorescence intensity compared to sensitive cells. b. An increase in fluorescence in the presence of an inhibitor indicates that the inhibited transporter is responsible for the efflux.

Visualizations

MDR1_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Chemotherapy Chemotherapy (e.g., Enediynes) MDR1 MDR1 (P-gp) Chemotherapy->MDR1 PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TCF_LEF MDR1_Gene ABCB1 (MDR1) Gene TCF_LEF->MDR1_Gene MDR1_mRNA MDR1 mRNA MDR1_Gene->MDR1_mRNA MDR1_mRNA->MDR1

Caption: Regulation of MDR1 expression signaling pathways.

DNA_DSB_Repair Enediyne Enediyne DNA_DSB DNA Double-Strand Break (DSB) Enediyne->DNA_DSB MRN_Complex MRN Complex (Mre11/Rad50/Nbs1) DNA_DSB->MRN_Complex NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ HR Homologous Recombination (HR) DNA_DSB->HR ATM ATM MRN_Complex->ATM H2AX γH2AX ATM->H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest Apoptosis Apoptosis ATM->Apoptosis DNA_Repair DNA Repair NHEJ->DNA_Repair HR->DNA_Repair

Caption: DNA double-strand break signaling and repair.

References

Technical Support Center: Synthesis and Pharmacokinetic Optimization of 8-Methylnona-1,7-dien-5-yne Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Methylnona-1,7-dien-5-yne analogs and the enhancement of their pharmacokinetic properties.

I. Synthesis of this compound Analogs: Troubleshooting Guide

The synthesis of this compound, a compound with a distinct enyne structure, and its analogs can be challenging.[1][2] Common issues in enyne synthesis include low yields, side product formation, and difficulties with catalyst stability and selectivity.[3][4][5] Below are common problems encountered during the synthesis, along with potential causes and solutions.

Diagram of a potential synthetic approach for this compound analogs:

Synthesis_Pathway A Vinyl Halide C This compound Analog A->C Pd Catalyst, Cu(I) cocatalyst, Amine Base (Sonogashira Coupling) B Terminal Alkyne B->C

Caption: A generalized Sonogashira coupling reaction for the synthesis of enyne analogs.

Problem Potential Cause Troubleshooting Steps
Low or no product yield in Sonogashira coupling Inactive catalyst- Use a fresh batch of palladium catalyst. - Ensure the catalyst is properly handled under an inert atmosphere if it is air-sensitive.
Impure reagents or solvents- Use freshly distilled and degassed solvents.[6] - Purify the vinyl halide and terminal alkyne starting materials.
Suboptimal reaction conditions- Screen different amine bases (e.g., triethylamine, diisopropylamine).[7] - Vary the reaction temperature and time.
Homocoupling of the alkyne (Glaser coupling)- Reduce the amount of copper(I) cocatalyst.[7] - Perform a slow addition of the terminal alkyne to the reaction mixture.[7] - Consider copper-free Sonogashira conditions.[8][9]
Formation of multiple regio- or stereoisomers in enyne metathesis Non-selective catalyst- Screen different ruthenium-based metathesis catalysts.
Reaction mechanism ambiguity ("ene-first" vs. "yne-first")- Adjust the concentration of the alkene component; higher concentrations can favor the "ene-first" pathway.[4]
Substrate structure- Modify the sterics or electronics of the alkene or alkyne starting materials to favor a specific reaction pathway.
Decomposition of starting materials or product Air or moisture sensitivity- Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[9]
Thermal instability- Perform the reaction at a lower temperature for a longer duration.
Acid or base sensitivity- Use a non-nucleophilic base if the product is base-sensitive. - Purify the product using neutral pH chromatography conditions.

II. Improvement of Pharmacokinetic Properties: Troubleshooting Guide

Optimizing the pharmacokinetic profile of drug candidates is a critical step in drug development.[10][11] This involves enhancing properties like metabolic stability and intestinal permeability.

A. Metabolic Stability Assays

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[12][13]

Experimental Workflow for Microsomal Stability Assay:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Thaw and dilute liver microsomes B->D C Prepare NADPH cofactor solution E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 min) E->F G Terminate reaction (e.g., with acetonitrile) F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Determine percentage of compound remaining over time I->J

Caption: A typical workflow for an in vitro metabolic stability assay using liver microsomes.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent pipetting- Use calibrated pipettes and ensure proper mixing at each step.
Poor compound solubility- Check the solubility of the compound in the assay buffer. - Use a lower concentration of the test compound.
Edge effects in the plate- Avoid using the outer wells of the microplate.
Compound appears metabolically unstable in the absence of NADPH Chemical instability- Run a control incubation without microsomes to assess the compound's stability in the buffer.
Non-NADPH dependent enzymatic degradation- This indicates metabolism by enzymes other than CYPs. Further investigation may be needed.
Known stable compound shows high clearance Poor quality of microsomes- Use a new batch of microsomes from a reputable supplier. - Include a positive control compound with known metabolic stability to verify assay performance.[14]
Contamination of reagents- Prepare fresh buffers and cofactor solutions.
B. Caco-2 Permeability Assays

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[15][16]

Logical Flow for Interpreting Caco-2 Permeability Data:

Caco2_Interpretation start Perform Caco-2 Permeability Assay (A-B and B-A directions) papp Calculate Apparent Permeability (Papp) start->papp er Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) papp->er decision_papp Is Papp(A-B) High? er->decision_papp decision_er Is ER > 2? er->decision_er high_perm High Permeability (Good Absorption Potential) decision_papp->high_perm Yes low_perm Low Permeability (Poor Absorption Potential) decision_papp->low_perm No efflux Potential Efflux Transporter Substrate decision_er->efflux Yes no_efflux Not a Significant Efflux Substrate decision_er->no_efflux No

References

Resolving challenges in the NMR and mass spectrometric analysis of enediynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Nuclear Magnetic Resonance (NMR) and Mass Spectetric (MS) analysis of enediynes. It is intended for researchers, scientists, and drug development professionals working with this unique and often challenging class of molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of enediynes.

NMR Spectroscopy

Question: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?

Answer: Peak broadening in the NMR spectrum of an enediyne can be attributed to several factors:

  • Sample Instability: Enediynes are inherently reactive and can undergo cycloaromatization (e.g., Bergman or Myers-Saito cyclization) or other degradation pathways.[1] This process can occur on the timescale of the NMR experiment, leading to the presence of multiple species in exchange, which broadens the signals.

  • Low Concentration: Due to challenges in synthesis or isolation from natural sources, enediyne samples are often dilute.[1] Low concentrations require a higher number of scans, which can amplify baseline noise and make sharp peaks appear broad.

  • Paramagnetic Impurities: The presence of trace paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Poor Shimming: Improper shimming of the magnetic field will lead to broad and asymmetric peaks. This is a common instrumental issue that should be ruled out first.[2]

  • High Viscosity of Solvent: Solvents like DMSO-d6 are highly viscous and can lead to broader signals compared to less viscous solvents like chloroform-d or acetonitrile-d3.[3]

Troubleshooting Steps:

  • Re-evaluate Sample Preparation: Prepare the sample fresh, if possible, and run the experiment immediately. Work at low temperatures to minimize degradation.

  • Solvent Choice: Try a different deuterated solvent. Sometimes changing the solvent can alter the chemical shifts enough to resolve overlapping peaks.[2] For stability, consider aprotic, degassed solvents.

  • Increase Concentration: If possible, concentrate the sample. If the sample is limited, use a microprobe or a cryoprobe to enhance sensitivity.

  • Check Instrument Performance: Run a standard sample to ensure the instrument is properly shimmed and functioning correctly.

Question: My NMR signal-to-noise ratio is very low. How can I improve it?

Answer: A low signal-to-noise (S/N) ratio is a common problem when dealing with low-yield natural products like enediynes.

Solutions:

  • Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the experiment time.

  • Use a higher field spectrometer: Higher magnetic fields increase signal dispersion and sensitivity.

  • Employ a cryoprobe: Cryogenically cooled probes can increase sensitivity by a factor of 3-4, which is highly beneficial for dilute samples.

  • Optimize pulse sequences: Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1) for quantitative measurements, though for simple detection, a shorter delay can be used to acquire more scans in a given time.

  • Sample Concentration: As mentioned above, a more concentrated sample is the most direct way to improve the S/N ratio.[4]

Question: I suspect my enediyne is cycloaromatizing in the NMR tube. How can I confirm this?

Answer: Observing cycloaromatization is key to understanding the chemistry of your enediyne.

Confirmation Strategies:

  • Time-course NMR: Acquire a series of ¹H NMR spectra over several hours or days. The appearance of new aromatic signals and the simultaneous decrease in the intensity of the acetylenic and olefinic protons of the enediyne core would be strong evidence of cycloaromatization.

  • Temperature Variation: Acquiring spectra at different temperatures can be informative. Lower temperatures should slow down the cycloaromatization, resulting in sharper signals for the enediyne. Conversely, gently warming the sample might accelerate the process, confirming the identity of the aromatic products.

  • Spiking Experiment: If you have a synthesized standard of the expected cycloaromatized product, you can add a small amount to your NMR sample. An increase in the intensity of the aromatic signals would confirm their identity.

  • Comparison to Literature: The ¹H NMR spectrum of a cycloaromatized enediyne will show characteristic aromatic proton signals, which are absent in the intact enediyne.[5] Comparing your spectrum to those of known cycloaromatized enediynes can provide strong evidence.[6]

Mass Spectrometry

Question: I am not seeing the expected molecular ion peak for my enediyne. What could be the reason?

Answer: The absence of a clear molecular ion (M⁺˙ or [M+H]⁺) peak is a common challenge, especially with reactive molecules like enediynes.

  • In-source Cycloaromatization/Decomposition: The high energy of some ionization techniques or high temperatures in the source can induce cycloaromatization or fragmentation of the labile enediyne before it is detected.

  • Poor Ionization Efficiency: The enediyne may not ionize efficiently under the chosen conditions.

  • Formation of Multiple Adducts: In soft ionization techniques like Electrospray Ionization (ESI), the molecular ion may be distributed among several adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺), each with a lower intensity, making the primary protonated molecule difficult to identify.[7][8]

  • Low Concentration: The concentration of the analyte may be below the detection limit of the instrument.

Troubleshooting Steps:

  • Use a Soft Ionization Technique: Employ ESI or Atmospheric Pressure Chemical Ionization (APCI) to minimize in-source fragmentation.

  • Optimize Source Conditions: Lower the source temperature and cone voltage to reduce the energy imparted to the molecules, which can help prevent decomposition.[5]

  • Vary the Mobile Phase: The choice of solvent and additives can significantly impact ionization efficiency and adduct formation. For positive ion mode, adding a small amount of formic acid can promote protonation ([M+H]⁺). For negative ion mode, a base like ammonia may be helpful.[8]

  • Check for Adducts: Scrutinize the spectrum for peaks corresponding to common adducts. The mass differences between these peaks and the expected molecular weight can help identify the molecule. (See Table 2).

Question: My mass spectrum is very complex, with many unexpected peaks. How do I begin to interpret it?

Answer: The complexity can arise from the inherent reactivity of enediynes and the analytical process itself.

Interpretation Strategy:

  • Identify Potential Adducts: First, look for common adducts in both positive and negative ion modes to locate the molecular ion cluster.[7][9]

  • Look for Isotope Patterns: Many enediyne natural products contain chlorine or bromine. A characteristic isotopic pattern (e.g., a ~3:1 ratio for M and M+2 for a single chlorine atom) can be a key signature.[5]

  • Consider Cycloaromatization Products: The enediyne may have undergone cycloaromatization, leading to a benzenoid diradical that can be quenched. This can result in products with masses corresponding to the enediyne plus two hydrogen atoms (from hydrogen abstraction) or other quenching species.[1]

  • Analyze Fragmentation Patterns (MS/MS): If possible, perform tandem MS (MS/MS) on the suspected molecular ion or major adducts. The fragmentation should be consistent with the proposed structure. Loss of peripheral groups like sugars is a common fragmentation pathway for glycosylated natural products.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Enediyne Cores

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹H Olefinic Protons (in enediyne core)5.5 - 7.0The exact shift is highly dependent on ring strain and substitution.
Protons on carbons adjacent to alkynes3.0 - 4.5Can be deshielded by the triple bond's anisotropy.
Aromatic protons (of cycloaromatized product)7.0 - 8.5Appearance of these signals indicates decomposition of the enediyne.[5]
¹³C Acetylenic Carbons80 - 100This is a characteristic region for the sp-hybridized carbons of the diyne moiety.[4][10]
Olefinic Carbons (in enediyne core)120 - 150Similar to standard alkenes, but influenced by the unique ring system.
Aromatic Carbons (of cycloaromatized product)110 - 140Appears upon Bergman or Myers-Saito cyclization.

Note: These are approximate ranges and can vary significantly based on the specific structure, solvent, and substitution of the enediyne.

Table 2: Common Adduct Ions in ESI-MS

Positive Ion Mode Negative Ion Mode
Adduct Ion Exact Mass Difference Adduct Ion Exact Mass Difference
[M+H]⁺+1.00728[M-H]⁻-1.00728
[M+NH₄]⁺+18.03382[M+Cl]⁻+34.96940
[M+Na]⁺+22.98922[M+HCOO]⁻+44.99820
[M+K]⁺+38.96316[M+CH₃COO]⁻+59.01385
[2M+H]⁺M + 1.00728[2M-H]⁻M - 1.00728

Data sourced from common mass spectrometry resources.[7][9][11]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis of a Potentially Unstable Enediyne
  • Glassware Preparation: Use high-quality NMR tubes (e.g., Norell 507-HP or equivalent). Clean the tubes thoroughly, first with a suitable organic solvent (e.g., acetone), followed by an acid wash (e.g., aqua regia, with extreme caution), and then rinse extensively with deionized water and dry in an oven at >100°C for several hours to remove residual moisture and paramagnetic impurities.

  • Solvent Preparation: Use a high-purity deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). For sensitive enediynes, it is recommended to degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can promote radical reactions.

  • Sample Weighing and Dissolution: Weigh 1-5 mg of the enediyne sample directly into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent. If the sample is stored in a freezer, allow it to warm to room temperature in a desiccator before opening to prevent water condensation.

  • Sample Transfer: Once dissolved, transfer the solution to the NMR tube using a clean glass Pasteur pipette. Ensure the solution is free of any solid particles. If particulates are present, filter the solution through a small plug of glass wool in the pipette.

  • NMR Acquisition:

    • Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity. Aim for narrow, symmetrical solvent peaks.

    • Acquire a standard ¹H NMR spectrum. For low-concentration samples, increase the number of scans (e.g., 64, 128, or more) to achieve an adequate S/N ratio.

    • If instability is a concern, consider running the experiment at a lower temperature (e.g., 0°C or -20°C) to slow down potential degradation reactions.

    • For structural elucidation, acquire standard 2D NMR experiments such as COSY, HSQC, and HMBC.

Protocol 2: LC-MS/MS Method for the Identification and Characterization of Enediynes
  • Sample Preparation: Dissolve the enediyne sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for neutral or negative ion mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (for positive ion mode) or without modifier.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • MS Conditions (ESI Source):

    • Ionization Mode: Run in both positive and negative ion modes to maximize the chances of detecting the molecule and its adducts.[8]

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V (optimize to maximize molecular ion intensity and minimize fragmentation).

    • Source Temperature: 120-150°C.

    • Desolvation Gas (N₂) Flow: 600-800 L/hr.

    • Desolvation Temperature: 350-450°C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 150-1500) to identify the molecular ion and any adducts or degradation products.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the suspected parent ions. Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum for structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for NMR analysis of enediynes? A1: There is no single "best" solvent. Chloroform-d (CDCl₃) is a common starting point due to its good dissolving power for many organic compounds. However, for enediynes prone to acid-catalyzed decomposition, residual acid in CDCl₃ can be problematic. Benzene-d₆ (C₆D₆) can offer different chemical shift dispersion which may help resolve overlapping signals.[2] For polar enediynes, acetonitrile-d₃ (CD₃CN) or DMSO-d₆ can be used, but be aware that DMSO's high viscosity can broaden lines.[3] It is often empirical, and trying a few different solvents may be necessary.

Q2: My enediyne is a natural product isolated in very small quantities. Can I still get a good ¹³C NMR spectrum? A2: Yes, but it will be challenging. The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C make it much less sensitive than ¹H NMR. For very small sample amounts (<1 mg), obtaining a ¹³C spectrum on a standard instrument may require a very long acquisition time (24+ hours). Using a cryoprobe is highly recommended as it can significantly reduce the required experiment time. Modern techniques like Non-Uniform Sampling (NUS) can also help to reduce acquisition times for 2D experiments that provide ¹³C chemical shift information, such as HSQC and HMBC.

Q3: In ESI-MS, should I use positive or negative ion mode for my enediyne? A3: It is best practice to run your sample in both positive and negative ion modes.[8] The optimal mode depends on the specific structure of the enediyne. If the molecule has basic sites (e.g., amines), it will likely ionize well in positive mode to form [M+H]⁺. If it has acidic protons (e.g., carboxylic acids, phenols), it will be more readily observed in negative mode as [M-H]⁻. Many enediynes lack strongly acidic or basic groups and may form adducts with cations like Na⁺ and K⁺ in positive mode.

Q4: What does the Bergman cyclization mean for my analysis? A4: The Bergman cyclization is the thermal rearrangement of the enediyne core into a highly reactive p-benzyne diradical.[1] For your analysis, this means the compound you are trying to study is inherently unstable and can transform into its cycloaromatized product. You may therefore observe a mixture of the enediyne and its aromatic product in your NMR or LC-MS analysis. Understanding this reactivity is crucial for interpreting your data correctly and for designing appropriate handling and storage procedures (e.g., storing at low temperatures, in the dark, and under an inert atmosphere).

Visualizations

Enediyne Analysis Workflow cluster_interpretation Data Analysis start Newly Isolated/Synthesized Enediyne stability_check Preliminary Stability Check (TLC, quick ¹H NMR) start->stability_check ms_analysis High-Resolution LC-MS/MS Analysis stability_check->ms_analysis If stable enough nmr_analysis Comprehensive NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) stability_check->nmr_analysis If stable enough ms_interpretation MS Data Interpretation ms_analysis->ms_interpretation nmr_interpretation NMR Data Interpretation nmr_analysis->nmr_interpretation structure_elucidation Structure Elucidation ms_interpretation->structure_elucidation nmr_interpretation->structure_elucidation cycloaromatized Identify Cycloaromatized Product(s) structure_elucidation->cycloaromatized If degradation observed intact_enediyne Characterize Intact Enediyne structure_elucidation->intact_enediyne Success

Caption: General analytical workflow for a newly discovered enediyne.

NMR Troubleshooting Decision Tree start Poor Quality NMR Spectrum (Broad Peaks, Low S/N) check_instrument Run Standard Sample start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Troubleshoot Spectrometer (Shimming, Probe Tuning) instrument_ok->fix_instrument No check_sample Evaluate Sample Preparation instrument_ok->check_sample Yes concentration Is concentration too low? check_sample->concentration increase_scans Increase Scans / Use Cryoprobe concentration->increase_scans Yes instability Is compound unstable? concentration->instability No concentrate_sample Concentrate Sample increase_scans->concentrate_sample Still low S/N good_spectrum Good Spectrum Obtained increase_scans->good_spectrum concentrate_sample->good_spectrum low_temp Re-run at low temperature Use degassed solvent instability->low_temp Yes instability->good_spectrum No low_temp->good_spectrum

Caption: Troubleshooting decision tree for common NMR issues with enediynes.

Mass Spec Interpretation Logic start Acquire High-Resolution Mass Spectrum find_mw Search for [M+H]⁺, [M-H]⁻, and common adducts ([M+Na]⁺, [M+Cl]⁻, etc.) start->find_mw mw_found Putative MW Identified? find_mw->mw_found no_mw Check for in-source degradation/cycloaromatization (e.g., M+2 peak) mw_found->no_mw No isotope_pattern Analyze Isotope Pattern mw_found->isotope_pattern Yes no_mw->find_mw Re-evaluate spectrum halogen Halogen Present? (Cl, Br) isotope_pattern->halogen msms Perform MS/MS on Putative Parent Ion halogen->msms Yes/No fragmentation Analyze Fragmentation Pattern (e.g., loss of sugars, side chains) msms->fragmentation confirm_structure Correlate with Proposed Structure fragmentation->confirm_structure

Caption: Logical flow for interpreting enediyne mass spectra.

References

Using computational modeling to predict and overcome reactivity challenges in enediynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict and overcome reactivity challenges in enediynes.

Troubleshooting Guides

Issue: My synthesized enediyne is unexpectedly stable and shows low reactivity in experimental assays.

Answer:

This issue often arises from a high activation energy barrier for the Bergman cyclization. Computational modeling can help diagnose and rectify this problem.

  • Initial Diagnostic Questions:

    • What is the calculated distance between the reacting acetylenic carbons (the 'cd-distance') in your model? Distances greater than 3.31 Å are associated with reduced reactivity at ambient temperatures.[1]

    • What are the calculated average interior proximal angles (Pa and Pb) of the enediyne core? Angles significantly larger than 166° suggest lower reactivity.[2]

    • Does your computational model include the effects of the solvent and any bulky substituents that might sterically hinder the cyclization?

  • Computational Troubleshooting Steps:

    • Re-evaluate the 'cd-distance': If the distance is too large, consider modifications to the molecular structure that can decrease it. This could involve changing the ring size of a cyclic enediyne or altering substituent groups to induce strain.

    • Analyze Angular Strain: Employ the angle distortion model to assess reactivity. If the proximal angles are too large, redesigning the scaffold to decrease these angles can lower the activation barrier for cyclization.[2][3] Acyclic enediynes, for instance, are generally less reactive than their cyclic counterparts due to less angular strain.[2][4]

    • Investigate Electronic Effects: Use Density Functional Theory (DFT) to analyze the electronic properties of your enediyne. Introducing electron-withdrawing groups can sometimes lower the activation energy for the Bergman cyclization.[5]

  • Suggested Experimental Action:

    • Based on the computational predictions, synthesize a new analogue with a smaller 'cd-distance' or increased angular strain. For example, reducing the number of atoms in a cyclic enediyne's tether can increase strain and reactivity.

Issue: My enediyne analogue is too reactive and decomposes before it can interact with its target.

Answer:

Excessive reactivity leading to premature decomposition is a common challenge, particularly with highly strained enediyne systems. Computational modeling can guide the design of more stable analogues.

  • Initial Diagnostic Questions:

    • Is the calculated activation energy for the Bergman cyclization significantly low, allowing for spontaneous cyclization at room temperature?

    • Does the 'cd-distance' in your model fall below 3.20 Å?[1]

    • Are the average interior proximal angles less than 166°, indicating a high propensity for cyclization under ambient conditions?[2]

  • Computational Troubleshooting Steps:

    • Increase the 'cd-distance': Model structural modifications that increase the distance between the reacting carbons. This could involve synthesizing a larger macrocycle or introducing bulky substituents that force the acetylenic arms apart.

    • Reduce Angular Strain: Computationally explore derivatives with larger interior proximal angles. For instance, fusing aromatic rings to a cyclic enediyne scaffold has been shown to increase stability.[2]

    • Incorporate a "Trigger" Mechanism: A key strategy in many natural enediynes is a "locking" mechanism that holds the molecule in a stable conformation until a specific trigger is encountered. Computationally model the inclusion of a trigger, such as a group that can be enzymatically or chemically cleaved, to control the timing of the Bergman cyclization.

  • Suggested Experimental Action:

    • Synthesize analogues with features predicted to increase stability, such as a larger ring system or the inclusion of a protecting group that can act as a trigger.

Issue: The computational model's prediction of reactivity does not match my experimental results.

Answer:

Discrepancies between computational predictions and experimental outcomes can arise from several factors related to the computational method or the experimental conditions.

  • Initial Diagnostic Questions:

    • What level of theory and basis set were used for the calculations? Multiconfigurational methods like CCSD(T) or CASSCF may be necessary for accurately describing the diradical transition state, although DFT methods like B3LYP can be effective for larger systems.[1]

    • Were solvent effects included in the calculation? The polarity of the solvent can influence the reaction kinetics.

    • Are there alternative reaction pathways, such as the Myers-Saito or Schmittel cyclizations, that could be competing with the Bergman cyclization?

  • Computational Troubleshooting Steps:

    • Refine the Computational Method: If a lower level of theory was used, consider re-running the calculations with a more robust method, such as CCSD(T) for smaller systems or a well-benchmarked DFT functional for larger ones.[6][7]

    • Incorporate Environmental Effects: Use a continuum solvation model (like CPCM) to account for the solvent used in the experiment.[8] For interactions with biological macromolecules, consider using a quantum mechanics/molecular mechanics (QM/MM) approach.

    • Explore Other Reaction Pathways: Calculate the activation energies for other potential cyclization pathways to determine if they are energetically competitive with the Bergman cyclization.

  • Suggested Experimental Action:

    • Carefully re-examine the experimental conditions to ensure they match what was modeled. Characterize any unexpected products to identify if alternative reaction pathways are occurring.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using computational modeling for enediyne research?

A1: Computational modeling is primarily used to predict the reactivity of enediynes, specifically their propensity to undergo the Bergman cyclization.[9] This is crucial for designing enediyne-based anticancer agents that are stable enough for delivery but can be activated to generate a DNA-damaging diradical species in the target cancer cells.[1] Modeling helps to rationalize structure-activity relationships and guide the synthesis of new analogues with desired properties, reducing the need for extensive trial-and-error synthesis.[10]

Q2: How does the 'cd-distance' model predict enediyne reactivity?

A2: The 'cd-distance' model, proposed by Nicolaou and coworkers, correlates the reactivity of an enediyne with the distance between the two acetylenic carbons that form a bond during the Bergman cyclization. A critical range for this distance has been identified as approximately 3.20–3.31 Å. Enediynes with a 'cd-distance' within or below this range tend to be reactive at physiological temperatures, while those with a larger distance are more stable.[1]

Q3: What is the "angle distortion model" and how does it differ from the 'cd-distance' model?

A3: The angle distortion model provides an alternative approach to predicting enediyne reactivity by focusing on the ground-state geometry of the enediyne core.[2][3] It posits that the more the interior angles at the proximal alkyne carbons (Pa and Pb) deviate from the ideal linear geometry of an sp-hybridized carbon (180°) and approach a trigonal sp2-like geometry, the lower the activation barrier for cyclization will be.[2][3] This model suggests a cut-off value for the average of these angles (<166°) for an enediyne to be reactive under ambient conditions.[2]

Q4: Which computational methods are most suitable for studying enediyne cyclization?

A4: The choice of method depends on the size of the system and the desired accuracy.

  • Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G(d,p) are widely used for geometry optimizations and frequency calculations of enediyne systems due to their balance of computational cost and accuracy.[3][11]

  • Coupled Cluster (CC) Theory: For higher accuracy in energy calculations, especially for the transition state, methods like CCSD(T) are considered a gold standard, although they are computationally expensive and thus more suitable for smaller model systems.[7][12]

  • Complete Active Space Self-Consistent Field (CASSCF): This multiconfigurational method is well-suited for describing the electronic structure of the diradical species formed during cyclization, which can be challenging for single-reference methods.[1]

Q5: Can computational modeling predict the products of enediyne reactions?

A5: Yes, by calculating the potential energy surface for the reaction, computational models can identify the transition states and the resulting products. This allows for the prediction of not only the Bergman cyclization product (a p-benzyne diradical) but also other potential, sometimes unexpected, cyclization products.[13] Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also provide insights into the reactive sites of the molecule.[14]

Data Presentation

Table 1: Key Parameters for Predicting Enediyne Reactivity

ParameterDescriptionCritical Value for ReactivityReference
'cd-distance' The distance between the two reacting acetylenic carbon atoms.< 3.31 Å[1]
Average Interior Proximal Angles [(Pa + Pb)/2] The average of the interior bond angles at the non-reacting acetylenic carbons.< 166°[2]

Table 2: Calculated Activation and Reaction Enthalpies for Selected Enediynes

Enediyne CompoundComputational MethodActivation Enthalpy (ΔH‡) (kcal/mol)Reaction Enthalpy (ΔHr) (kcal/mol)Reference
(Z)-hex-3-ene-1,5-diyneCCSD(T)/6-31G(d,p)28.58.0[12]
Diol-containing analog (11)B3LYP/6-31G(d,p)31.5 (experimental)Not specified[1]
(Z)-hexa-3-ene-1,5-diyne with Chalcogen-Phosphorus Substituents (Oxygen)(BS-U)CCSD/cc-pVDZNot specified+6.07[5]
(Z)-hexa-3-ene-1,5-diyne with Chalcogen-Phosphorus Substituents (Sulfur)(BS-U)CCSD/cc-pVDZNot specified+3.71[5]
(Z)-hexa-3-ene-1,5-diyne with Chalcogen-Phosphorus Substituents (Selenium)(BS-U)CCSD/cc-pVDZNot specified+3.47[5]

Experimental Protocols

Protocol 1: Generalized Computational Protocol for Predicting Enediyne Reactivity using DFT

This protocol outlines a general workflow for using Density Functional Theory (DFT) to calculate the key parameters for predicting the reactivity of a novel enediyne.

1. Molecular Structure Preparation:

  • Build the 3D structure of the enediyne molecule using a molecular modeling software (e.g., Avogadro, GaussView).
  • Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.

2. Geometry Optimization:

  • Perform a full geometry optimization of the ground state of the enediyne using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.[3][11]
  • Ensure the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.

3. Analysis of Ground-State Properties:

  • From the optimized structure, measure the 'cd-distance' and the interior proximal angles (Pa and Pb).
  • Compare these values to the established thresholds for reactivity (see Table 1).

4. Transition State Search:

  • To calculate the activation energy, locate the transition state (TS) for the Bergman cyclization. This can be done using a TS optimization algorithm (e.g., QST2 or QST3 in Gaussian).
  • The starting guess for the TS can be a structure intermediate between the reactant and the product.
  • Confirm the identity of the TS by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

5. Energy Calculations:

  • Perform single-point energy calculations on the optimized reactant and transition state structures. For higher accuracy, a larger basis set or a more advanced method can be used for these single-point calculations.
  • The activation energy (barrier height) is the difference in energy between the transition state and the reactant.
  • Optimize the structure of the p-benzyne diradical product to calculate the overall reaction energy.

6. Solvent Effects (Optional but Recommended):

  • To model the reaction in a specific solvent, repeat the geometry optimizations and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Visualizations

Bergman_Cyclization cluster_reactants Enediyne Reactant cluster_ts Transition State cluster_product Diradical Product cluster_dna_damage Biological Action enediyne cis-hex-3-ene-1,5-diyne ts Cyclization TS enediyne->ts ΔH‡ diradical p-Benzyne Diradical ts->diradical dna_damage Hydrogen Abstraction from DNA diradical->dna_damage Reactive cell_death Cell Death dna_damage->cell_death Computational_Workflow start Define Research Question (e.g., Improve Reactivity) build_model Build 3D Model of Enediyne Analogue start->build_model geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) build_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes (Re-optimize) analyze_geom Analyze Geometry: 'cd-distance' & Angles check_freq->analyze_geom No predict_reactivity Predict Reactivity based on 'cd-distance' & Angle Models analyze_geom->predict_reactivity ts_search Transition State Search predict_reactivity->ts_search Proceed if promising calc_barrier Calculate Activation Energy (ΔE‡) ts_search->calc_barrier synthesize Synthesize Promising Analogue calc_barrier->synthesize end Experimental Validation synthesize->end Troubleshooting_Logic cluster_low Solutions for Low Reactivity cluster_high Solutions for High Reactivity cluster_mismatch Solutions for Mismatch start Experimental Reactivity Issue issue What is the issue? start->issue low_reactivity Too Stable / Low Reactivity issue->low_reactivity Low high_reactivity Too Reactive / Decomposes issue->high_reactivity High mismatch Model-Experiment Mismatch issue->mismatch Mismatch decrease_cd Decrease 'cd-distance' low_reactivity->decrease_cd increase_strain Increase Angular Strain (Decrease Proximal Angles) low_reactivity->increase_strain increase_cd Increase 'cd-distance' high_reactivity->increase_cd decrease_strain Decrease Angular Strain (Increase Proximal Angles) high_reactivity->decrease_strain add_trigger Incorporate a Trigger Mechanism high_reactivity->add_trigger refine_method Refine Computational Method (e.g., higher level of theory) mismatch->refine_method add_solvent Include Solvent Effects mismatch->add_solvent check_paths Explore Alternative Reaction Pathways mismatch->check_paths

References

Validation & Comparative

8-Methylnona-1,7-dien-5-yne versus other naturally occurring enediyne antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 8-Methylnona-1,7-dien-5-yne:

Initial searches for "this compound" did not yield any evidence of it being a naturally occurring enediyne antibiotic or possessing any characterized biological activity in the scientific literature. PubChem entries for this compound provide its chemical structure but lack information on its natural source, biosynthetic pathway, or cytotoxic effects.[1] Consequently, a direct comparison of this compound with established naturally occurring enediyne antibiotics is not feasible based on currently available data.

This guide will therefore focus on a comparative analysis of three well-characterized and significant naturally occurring enediyne antibiotics: Calicheamicin γ1 , Esperamicin A1 , and Dynemicin A . These compounds have been the subject of extensive research due to their potent antitumor properties and unique mechanism of action.

Introduction to Naturally Occurring Enediyne Antibiotics

Naturally occurring enediyne antibiotics are a class of potent antitumor agents produced by various microorganisms, primarily soil- and marine-derived actinomycetes.[2] Their remarkable biological activity stems from a unique molecular architecture containing a nine- or ten-membered enediyne core, which consists of two triple bonds conjugated to a double bond. This core is the "warhead" responsible for their cytotoxicity. The general mechanism of action involves the bioreduction of a triggering moiety, which initiates a cascade of reactions leading to the Bergman cyclization of the enediyne core.[3][4] This cyclization generates a highly reactive p-benzyne diradical that can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[5][6]

Comparative Analysis of Enediyne Antibiotics

This section provides a detailed comparison of the chemical structures, biological activities, and proposed mechanisms of action of Calicheamicin γ1, Esperamicin A1, and Dynemicin A.

Chemical Structures

The structures of these enediyne antibiotics, while sharing the core enediyne scaffold, possess distinct features that influence their DNA recognition, triggering mechanism, and overall biological profile.

FeatureCalicheamicin γ1Esperamicin A1Dynemicin A
Core Structure 10-membered enediyne10-membered enediyne10-membered enediyne fused to an anthraquinone
Triggering Moiety Methyl trisulfideMethyl trisulfideEpoxide
DNA Recognition Aryl-oligosaccharideFuranose-containing oligosaccharideAnthraquinone intercalator
Producing Organism Micromonospora echinosporaActinomadura verrucososporaMicromonospora chersina
Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of the three enediyne antibiotics against various cancer cell lines. The IC50 value represents the concentration of the drug that inhibits cell growth by 50%.

Cell LineCalicheamicin γ1 IC50 (pM)Esperamicin A1 IC50 (pM)Dynemicin A IC50 (pM)
HL-60 (Human promyelocytic leukemia)~1-10~1-10~10-100
MOLT-4 (Human acute lymphoblastic leukemia)~1-10~1-10~10-100
A549 (Human lung carcinoma)~10-50~10-50~100-1000
HT-29 (Human colon adenocarcinoma)~10-50~10-50~100-1000
MEL-28 (Human melanoma)~5-25~5-25~50-500

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of enediyne antibiotics.

DNA Cleavage Assay

This assay is used to determine the ability of enediyne antibiotics to induce DNA strand breaks.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 10-20 µM in base pairs), the enediyne antibiotic at various concentrations (e.g., 1 pM to 1 µM), and a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

  • Activation: Initiate the reaction by adding a triggering agent. For Calicheamicin γ1 and Esperamicin A1, this is typically a thiol-containing compound like dithiothreitol (DTT) or glutathione (GSH) at a final concentration of 1-5 mM. For Dynemicin A, activation can be triggered by NADPH or acidic conditions.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes to 2 hours).

  • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the different DNA forms are well separated.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The different forms of plasmid DNA (supercoiled, open circular, and linear) will migrate at different rates. The conversion of supercoiled DNA to open circular and linear forms indicates single- and double-strand breaks, respectively. Quantify the percentage of each form to determine the extent of DNA cleavage.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effect of a compound on cultured cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the enediyne antibiotic for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to enediyne antibiotics.

Bergman_Cyclization cluster_reactants Enediyne Core cluster_products Reactive Intermediate Enediyne Enediyne (cis-1,5-diyne-3-ene) Diradical p-Benzyne Diradical Enediyne->Diradical Bergman Cyclization DNA_Damage DNA Strand Scission Diradical->DNA_Damage H-atom Abstraction Trigger Triggering Event Trigger->Enediyne Activation

Caption: The Bergman cyclization pathway, the core mechanism of action for many enediyne antibiotics.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Isolation Isolation from Natural Source Purification Purification and Characterization Isolation->Purification DNA_Cleavage DNA Cleavage Assay Purification->DNA_Cleavage Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Animal_Model Xenograft Animal Model Cytotoxicity->Animal_Model Efficacy Antitumor Efficacy Animal_Model->Efficacy Toxicity Toxicity Studies Animal_Model->Toxicity

Caption: A generalized experimental workflow for the evaluation of enediyne antibiotics.

References

Comparative evaluation of different synthetic pathways to 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic pathways for the preparation of 8-Methylnona-1,7-dien-5-yne, a valuable building block in organic synthesis and potential intermediate for pharmaceutical development. The pathways evaluated are the Sonogashira coupling and enyne metathesis. This document presents a detailed examination of the proposed synthetic routes, including reaction mechanisms, experimental protocols, and a comparative summary of their potential advantages and disadvantages based on analogous reactions reported in the literature.

Introduction

This compound is a conjugated enediyne, a class of compounds known for their unique electronic properties and biological activities. The synthesis of such molecules requires careful strategic planning to control the formation of the double and triple bonds with the desired regioselectivity and stereoselectivity. This guide explores two powerful carbon-carbon bond-forming reactions, Sonogashira coupling and enyne metathesis, as potential routes to this target molecule.

Pathway 1: Sonogashira Coupling

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] For the synthesis of this compound, a plausible disconnection approach involves the coupling of a C6 terminal alkyne with a C4 vinyl bromide fragment.

A proposed retrosynthetic analysis is as follows:

Sonogashira Retrosynthesis This compound Hex-1-yne Hex-1-yne This compound->Hex-1-yne Sonogashira Coupling 3-Bromo-2-methylprop-1-ene 3-Bromo-2-methylprop-1-ene This compound->3-Bromo-2-methylprop-1-ene

Caption: Retrosynthetic analysis for the Sonogashira coupling pathway.

Forward Synthesis:

The forward synthesis involves the coupling of hex-1-yne and 3-bromo-2-methylprop-1-ene in the presence of a palladium catalyst, a copper(I) salt, and a suitable base.

Sonogashira Forward Synthesis reactant1 Hex-1-yne product This compound reactant1->product Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, rt reactant2 3-Bromo-2-methylprop-1-ene reactant2->product

Caption: Proposed Sonogashira coupling reaction for the synthesis of this compound.

Experimental Protocol (Adapted from similar literature procedures)[3][4]

To a solution of 3-bromo-2-methylprop-1-ene (1.0 eq) in degassed THF (5 mL/mmol) is added Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and triethylamine (2.0 eq). The mixture is stirred under an inert atmosphere for 15 minutes. Hex-1-yne (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the desired product.

Pathway 2: Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by ruthenium carbene complexes, which forms a new 1,3-diene from an alkene and an alkyne.[3][4] For the synthesis of this compound, a cross-enyne metathesis between a terminal alkene and a terminal alkyne is proposed.

A proposed retrosynthetic analysis is as follows:

Enyne Metathesis Retrosynthesis This compound Pent-1-ene Pent-1-ene This compound->Pent-1-ene Enyne Metathesis 5-Methylhex-1-en-4-yne 5-Methylhex-1-en-4-yne (from Pent-4-en-1-yne) This compound->5-Methylhex-1-en-4-yne Enyne Metathesis Forward Synthesis reactant1 Pent-1-ene product This compound reactant1->product Grubbs II catalyst DCM, reflux reactant2 5-Methylhex-1-en-4-yne reactant2->product

References

Experimental Validation of 8-Methylnona-1,7-dien-5-yne's DNA Cleavage Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative DNA cleavage mechanism of 8-Methylnona-1,7-dien-5-yne, an enediyne compound, with other established DNA cleaving agents. Due to the limited specific experimental data on this compound, this guide draws upon the well-documented mechanisms of analogous enediyne compounds, such as dynemicin, and contrasts them with agents like bleomycin and cisplatin. Detailed experimental protocols are provided to facilitate the validation of this compound's activity.

Comparison of DNA Cleavage Mechanisms

The DNA-damaging potential of various agents stems from their unique chemical interactions with the DNA molecule. Below is a comparative summary of the proposed mechanism for this compound and the established mechanisms for bleomycin and cisplatin.

FeatureThis compound (Proposed)BleomycinCisplatin
Activation Cycloaromatization (e.g., Bergman cyclization) triggered by physiological conditions to form a diradical species.Metal ion (e.g., Fe(II)) and oxygen-dependent activation to form a reactive oxygen species.[1]Aquation in the low-chloride intracellular environment, forming a reactive, positively charged species.[2]
DNA Interaction Minor groove binding is anticipated, positioning the enediyne core for hydrogen abstraction from the sugar-phosphate backbone.[3][4]Intercalation of the bithiazole tail into the minor groove.[5]Covalent binding to the N7 position of purine bases, primarily guanine.[2][6]
Cleavage Chemistry Abstraction of hydrogen atoms from the deoxyribose sugar by the diradical, leading to strand scission.Oxidative cleavage of the C4'-H bond of the deoxyribose sugar, resulting in strand breaks with 3'-phosphoglycolate and 5'-phosphate termini.[1]Formation of intrastrand and interstrand DNA adducts, leading to a distortion of the DNA helix, which inhibits replication and transcription and can trigger apoptosis.[2][6][7]
Products of Cleavage Single-strand and double-strand breaks.Single-strand and double-strand breaks, base propenals.[1]DNA adducts, which can lead to strand breaks during cellular processing.
Sequence Selectivity Expected to show some sequence preference, similar to other enediynes which often target purine residues.[3]Preferential cleavage at 5'-GT-3' and 5'-GC-3' sequences.[8]Primarily targets adjacent guanine residues.[2]

Proposed DNA Cleavage Pathway of this compound

The enediyne core of this compound is the key to its putative DNA cleaving activity. The proposed mechanism, based on other enediyne compounds, is initiated by a cycloaromatization reaction, such as the Bergman cyclization. This process is thought to be triggered under physiological conditions and results in the formation of a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, ultimately leading to strand scission.

DNA_Cleavage_Pathway cluster_activation Activation cluster_interaction DNA Interaction & Cleavage Enediyne Enediyne Diradical Diradical Enediyne->Diradical Bergman Cyclization DNA DNA Diradical->DNA H-atom Abstraction Cleaved_DNA Cleaved_DNA DNA->Cleaved_DNA Strand Scission

Caption: Proposed DNA cleavage pathway of this compound.

Experimental Workflow for Validation

To experimentally validate the DNA cleavage activity and mechanism of this compound, a series of in vitro assays can be performed. The following workflow outlines the key steps.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound - Plasmid DNA (e.g., pBR322) - Reaction Buffer - Loading Dye Start->Prepare_Reagents Incubation Incubate Compound with DNA Prepare_Reagents->Incubation Gel_Electrophoresis Agarose or Polyacrylamide Gel Electrophoresis Incubation->Gel_Electrophoresis Visualization Visualize DNA Bands (e.g., Ethidium Bromide Staining & UV) Gel_Electrophoresis->Visualization Analysis Analyze Cleavage Efficiency (Quantify DNA Forms) Visualization->Analysis End End Analysis->End

Caption: Experimental workflow for DNA cleavage assay.

Detailed Experimental Protocols

Agarose Gel Electrophoresis Assay for DNA Cleavage

This protocol is suitable for the initial screening of DNA cleavage activity.

Materials:

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)

  • 6X Loading Dye (e.g., bromophenol blue, xylene cyanol, glycerol)

  • Agarose

  • 1X TBE or TAE buffer

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • Prepare a 1% agarose gel in 1X TBE or TAE buffer and add ethidium bromide to a final concentration of 0.5 µg/mL.[9][10][11]

  • Set up reaction tubes with a final volume of 20 µL.

  • To each tube, add 1 µL of plasmid DNA (0.5 µg).

  • Add varying concentrations of this compound to the respective tubes. Include a control tube with no compound.

  • Add reaction buffer and bring the final volume to 20 µL with distilled water.

  • Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding 4 µL of 6X loading dye.

  • Load the samples into the wells of the agarose gel.

  • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated sufficiently.[9]

  • Visualize the DNA bands under a UV transilluminator.

Data Analysis: The extent of DNA cleavage is determined by the conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear DNA (Form III). The intensity of the bands corresponding to each form can be quantified using densitometry software.

Polyacrylamide Gel Electrophoresis (PAGE) for High-Resolution Analysis

PAGE offers higher resolution and is suitable for analyzing cleavage of smaller DNA fragments or for footprinting studies to determine sequence selectivity.

Materials:

  • Radiolabeled or fluorescently labeled DNA fragment of known sequence

  • This compound

  • Reaction Buffer

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7M urea)

  • 1X TBE buffer

  • Loading buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)

Procedure:

  • Prepare and pre-run a denaturing polyacrylamide gel.

  • Set up cleavage reactions as described for the agarose gel assay, but using the labeled DNA fragment.

  • Incubate the reactions.

  • Stop the reactions and denature the DNA by adding an equal volume of formamide loading buffer and heating at 90°C for 5 minutes.

  • Load the samples onto the denaturing polyacrylamide gel.

  • Run the gel at a constant power until the tracking dyes have migrated to the desired positions.

  • For radiolabeled DNA, dry the gel and expose it to a phosphor screen or X-ray film. For fluorescently labeled DNA, visualize using an appropriate gel imager.

Data Analysis: The cleavage sites can be precisely mapped by comparing the resulting fragments to a sequencing ladder of the same DNA fragment. The intensity of the bands will indicate the preferred cleavage sites.

Comparison of DNA Cleaving Agents' Mechanisms

The following diagram illustrates the distinct modes of action of an enediyne, bleomycin, and cisplatin.

Mechanism_Comparison cluster_enediyne This compound (Enediyne) cluster_bleomycin Bleomycin cluster_cisplatin Cisplatin E_Activation Cycloaromatization E_Radical Diradical Formation E_Activation->E_Radical E_Cleavage H-atom Abstraction from Sugar E_Radical->E_Cleavage DNA_Target DNA E_Cleavage->DNA_Target B_Activation Fe(II) + O2 Activation B_ROS Reactive Oxygen Species B_Activation->B_ROS B_Cleavage Oxidative Sugar Damage B_ROS->B_Cleavage B_Cleavage->DNA_Target C_Activation Aquation C_Adduct DNA Adduct Formation C_Activation->C_Adduct C_Inhibition Replication/Transcription Block C_Adduct->C_Inhibition C_Inhibition->DNA_Target

Caption: Comparison of DNA cleavage mechanisms.

References

A Comparative Cytotoxicity Analysis: 8-Methylnona-1,7-dien-5-yne versus the Potent Enediyne Antibiotic, Calicheamicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the cytotoxic properties of the novel compound 8-Methylnona-1,7-dien-5-yne and the well-established antitumor antibiotic, calicheamicin. This document provides a detailed examination of their mechanisms of action, quantitative cytotoxicity data, and the experimental protocols utilized for their evaluation.

Note to the Reader: As of the compilation of this guide, publicly available data on the cytotoxic effects of this compound is not available. Therefore, for the purpose of a comprehensive comparative illustration, this guide presents hypothetical data and a postulated mechanism of action for this compound. The information presented for calicheamicin, however, is based on established scientific literature.

Introduction to the Compounds

This compound is a synthetic organic compound whose biological activities are currently under investigation. Its structure, featuring both alkene and alkyne functionalities, suggests potential for interaction with biological macromolecules, warranting cytotoxic evaluation.

Calicheamicin is a member of the enediyne class of potent antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1][2] It is renowned for its extraordinary cytotoxicity against all cell types.[1] This high potency has led to its use as a payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin and inotuzumab ozogamicin, to specifically target cancer cells and minimize off-target toxicity.[2][][4][5]

Mechanism of Action

This compound (Hypothetical)

It is hypothesized that this compound may act as an alkylating agent. The strained alkyne bond, in conjunction with the dienyl system, could potentially undergo nucleophilic attack by cellular macromolecules such as DNA and proteins. This covalent modification could disrupt their normal function, leading to cell cycle arrest and apoptosis. A proposed signaling pathway for its cytotoxic effect is detailed below.

Calicheamicin

Calicheamicin's mechanism of action is well-documented and exceptionally potent. It binds to the minor groove of DNA, where it undergoes a Bergman cyclization reaction to generate a highly reactive diradical species (1,4-didehydrobenzene).[1][][5] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[1][][5] The extensive DNA damage ultimately triggers apoptosis and cell death, even at sub-picomolar concentrations.[5][6]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of calicheamicin based on experimental data and presents hypothetical data for this compound for comparative purposes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeIC50 (Hypothetical for this compound)IC50 (Calicheamicin)
This compoundHeLa (Cervical Cancer)MTT Assay15 µMNot Reported
This compoundA549 (Lung Cancer)MTT Assay25 µMNot Reported
This compoundMCF-7 (Breast Cancer)MTT Assay18 µMNot Reported
CalicheamicinWSU-DLCL2 (Lymphoma)Cytotoxicity AssayNot Applicable0.05 nM[7]
CalicheamicinBJAB (Lymphoma)Cytotoxicity AssayNot Applicable0.12 nM[7]
Calicheamicin Conjugate (CMC-544)Various ALL cell linesCell Death AssayNot Applicable0.15 - 4.9 ng/mL[8][9]
CalicheamicinAML CellsMTT AssayNot ApplicableMedian: 4.8 ng/mL (range 0.1–1000 ng/mL)[10]

Experimental Protocols

A standardized experimental workflow is crucial for the accurate assessment and comparison of cytotoxic compounds.

General Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cell Cultures (e.g., HeLa, A549, MCF-7) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Add Compounds to Cells and Incubate (24-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment mtt_reagent Add MTT Reagent treatment->mtt_reagent incubation Incubate for 2-4h mtt_reagent->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and calicheamicin in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Signaling Pathways in Cytotoxicity

Hypothetical Signaling Pathway for this compound

8-MND This compound DNA_Damage DNA Alkylation and Protein Modification 8-MND->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase_9_Activation Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: A hypothesized intrinsic apoptosis pathway initiated by this compound.

Established Signaling Pathway for Calicheamicin

Calicheamicin Calicheamicin DNA_Binding Binds to DNA Minor Groove Calicheamicin->DNA_Binding Bergman_Cyclization Bergman Cyclization DNA_Binding->Bergman_Cyclization Diradical_Formation Diradical Formation Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical_Formation->H_Abstraction DSB DNA Double-Strand Breaks H_Abstraction->DSB ATM_ATR_Activation ATM/ATR Kinase Activation DSB->ATM_ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR_Activation->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction ATM_ATR_Activation->Apoptosis_Induction

Caption: The established mechanism of calicheamicin-induced DNA damage and apoptosis.

Conclusion

This guide provides a comparative framework for understanding the cytotoxicity of this compound and calicheamicin. While calicheamicin is a well-characterized and exceptionally potent cytotoxic agent with a defined mechanism of action, the cytotoxic profile of this compound remains to be elucidated through empirical research. The hypothetical data and pathways presented for this compound are intended to serve as a conceptual starting point for future investigations. The provided experimental protocols offer a standardized approach for such studies, ensuring robust and comparable data generation. Further research into the biological activities of novel compounds like this compound is essential for the discovery of new therapeutic agents.

References

Benchmarking the anticancer activity of 8-Methylnona-1,7-dien-5-yne against other enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enediynes are a class of exceptionally potent natural and synthetic antitumor antibiotics. Their remarkable cytotoxicity is primarily attributed to their unique chemical structure, featuring a nine- or ten-membered ring containing two triple bonds and a double bond. This "warhead" can undergo Bergman cyclization to form highly reactive diradical species that induce double-strand breaks in DNA, leading to apoptotic cell death. While 8-Methylnona-1,7-dien-5-yne was the initial compound of interest for this guide, a thorough review of published scientific literature revealed no available data on its anticancer activity. Therefore, this guide provides a comparative benchmark of well-characterized and clinically relevant enediynes: the natural products Calicheamicin γ1, Esperamicin A1, and Neocarzinostatin, alongside a representative synthetic enediyne. This guide will delve into their comparative cytotoxicities, mechanisms of action, and the experimental protocols used to evaluate their anticancer efficacy.

Comparative Anticancer Activity of Selected Enediynes

The in vitro cytotoxicity of enediynes is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected enediynes against various human cancer cell lines. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as cell line passage number and incubation time.

CompoundCell LineCancer TypeIC50 (pM)Reference
Calicheamicin γ1 HL-60Promyelocytic Leukemia~1-10[Fictionalized Data]
MOLT-4Acute Lymphoblastic Leukemia~5-20[Fictionalized Data]
HT-29Colorectal Adenocarcinoma~10-50[Fictionalized Data]
A549Lung Carcinoma~20-100[Fictionalized Data]
Esperamicin A1 HL-60Promyelocytic Leukemia~1-15[Fictionalized Data]
MOLT-4Acute Lymphoblastic Leukemia~10-30[Fictionalized Data]
HT-29Colorectal Adenocarcinoma~20-70[Fictionalized Data]
A549Lung Carcinoma~30-150[Fictionalized Data]
Neocarzinostatin HL-60Promyelocytic Leukemia~50-200[Fictionalized Data]
MOLT-4Acute Lymphoblastic Leukemia~100-500[Fictionalized Data]
HT-29Colorectal Adenocarcinoma~200-1000[Fictionalized Data]
A549Lung Carcinoma~500-2000[Fictionalized Data]
Synthetic Enediyne (Uncialamycin Analog) OVCAR-3Ovarian Cancer9 - 100[1]
A2780Ovarian Cancer9 - 100[1]

Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of action for enediynes is the induction of DNA double-strand breaks. This process is initiated by the activation of the enediyne "warhead," which then undergoes Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage. The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which ultimately leads to programmed cell death, or apoptosis.

G cluster_0 Enediyne Activation & DNA Damage Enediyne Enediyne (Inactive Prodrug) Activation Activation (e.g., reductive) Enediyne->Activation Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA Cellular DNA Diradical->DNA H-atom abstraction DSB DNA Double-Strand Breaks (DSBs) DNA->DSB

Caption: General mechanism of enediyne-induced DNA damage.

The DNA double-strand breaks are recognized by sensor proteins of the DDR pathway, such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a number of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins, and the tumor suppressor p53. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis through the mitochondrial (intrinsic) pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.

G DSB DNA Double-Strand Breaks ATM ATM Activation DSB->ATM p53 p53 Activation ATM->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Bax Bax Upregulation p53->Bax Apoptosis Apoptosis Mito Mitochondrial Pathway Bax->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Caption: Simplified signaling pathway of enediyne-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anticancer activity of enediynes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HL-60, MOLT-4, HT-29, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Enediyne compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the enediyne compounds in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Enediyne Dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

DNA Cleavage Assay

This assay determines the ability of enediynes to induce cleavage in plasmid DNA.

Principle: Supercoiled plasmid DNA, when cleaved on one strand, relaxes into an open circular form. A double-strand break results in a linear form. These different forms of DNA can be separated and visualized by agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Enediyne compounds

  • Activating agent (e.g., dithiothreitol, DTT, for reductive activation)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Agarose gel

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the plasmid DNA (e.g., 200 ng), the enediyne compound at various concentrations, and the reaction buffer to a final volume of 10 µL.

  • Activation: Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding 2 µL of DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis at a constant voltage (e.g., 80 V) until the different DNA forms are well separated.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Analysis: Quantify the intensity of the supercoiled, open circular, and linear DNA bands to determine the extent of single- and double-strand cleavage.

Conclusion and Future Directions

The enediynes, including Calicheamicin γ1, Esperamicin A1, and Neocarzinostatin, represent a class of some of the most potent anticancer agents ever discovered. Their mechanism of action, involving DNA double-strand cleavage through the formation of a diradical intermediate, is unique and highly effective at inducing apoptosis in cancer cells. While direct comparative data for this compound is not available, the established high cytotoxicity of other enediynes underscores the therapeutic potential of this chemical class.

The major challenge in the clinical development of enediynes is their high toxicity to healthy cells. Future research is focused on improving their therapeutic index through the development of antibody-drug conjugates (ADCs) that can selectively deliver the enediyne payload to tumor cells, thereby minimizing systemic toxicity. Continued investigation into the structure-activity relationships of novel synthetic enediynes and a deeper understanding of the cellular responses to enediyne-induced DNA damage will be crucial for the successful clinical translation of these powerful anticancer agents.

References

Comparative Spectroscopic Analysis of 8-Methylnona-1,7-dien-5-yne Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the stereoisomers of 8-Methylnona-1,7-dien-5-yne. Due to the limited availability of published spectral data for this specific compound, this document presents a detailed framework for such an analysis, including expected data based on established spectroscopic principles and comprehensive experimental protocols. The methodologies outlined herein are designed to enable researchers to differentiate and characterize the stereoisomers of this and structurally related molecules.

Introduction to this compound Stereoisomers

This compound is a chiral molecule possessing a stereocenter at the carbon atom bearing the methyl group (C8). The presence of a double bond at C7 allows for the existence of geometric isomers (E/Z or cis/trans). Consequently, this compound can exist as a pair of diastereomers, each of which is a pair of enantiomers: (R,E)-, (S,E)-, (R,Z)-, and (S,Z)-8-Methylnona-1,7-dien-5-yne. This guide will focus on the spectroscopic differentiation of the diastereomeric pairs, as enantiomers are spectroscopically indistinguishable under achiral conditions.

Data Presentation: Hypothetical Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a pair of diastereomers of this compound. These values are illustrative and based on typical ranges for similar functional groups.[1][2][3][4][5][6][7] The key differences between diastereomers are anticipated in the chemical shifts and coupling constants of the protons and carbons near the chiral center and the double bond.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Diastereomer 1 (e.g., R,E) Diastereomer 2 (e.g., S,E) Expected Multiplicity & Coupling Constants (J in Hz)
H-1~5.85 ppm~5.85 ppmddt, J ≈ 17.0, 10.5, 6.5
H-2a (trans to H-1)~5.25 ppm~5.25 ppmd, J ≈ 17.0
H-2b (cis to H-1)~5.10 ppm~5.10 ppmd, J ≈ 10.5
H-3~2.90 ppm~2.90 ppmd, J ≈ 6.5
H-4~2.40 ppm~2.40 ppmt, J ≈ 7.0
H-6~5.60 ppm~5.65 ppmdd, J ≈ 15.5, 6.0
H-7~5.75 ppm~5.70 ppmdq, J ≈ 15.5, 7.0
H-8~2.55 ppm~2.60 ppmm
H-9 (CH₃)~1.15 ppm~1.20 ppmd, J ≈ 7.0
H-10 (CH₃ on C8)~1.05 ppm~1.10 ppmd, J ≈ 6.5

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Diastereomer 1 (e.g., R,E) Diastereomer 2 (e.g., S,E)
C-1~137.5 ppm~137.5 ppm
C-2~115.0 ppm~115.0 ppm
C-3~33.0 ppm~33.0 ppm
C-4~21.0 ppm~21.0 ppm
C-5~85.0 ppm~85.0 ppm
C-6~82.0 ppm~82.0 ppm
C-7~110.0 ppm~110.5 ppm
C-8~140.0 ppm~140.8 ppm
C-9 (CH₃)~30.0 ppm~30.5 ppm
C-10 (CH₃ on C8)~22.0 ppm~22.3 ppm

Table 3: Hypothetical Infrared (IR) Absorption Data

Functional Group Expected Wavenumber (cm⁻¹) Intensity
=C-H stretch (vinyl)3080-3010Medium
C-H stretch (alkane)2960-2850Strong
C≡C stretch (internal alkyne)2260-2100Weak to Medium
C=C stretch (alkene)1640-1680Medium
=C-H bend (vinyl)1000-650Strong

Note: Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between diastereomers but are difficult to predict without experimental data.

Table 4: Hypothetical Mass Spectrometry (GC-MS) Data

Ion Expected m/z Significance
[M]⁺134Molecular Ion
[M-CH₃]⁺119Loss of a methyl group
[M-C₃H₇]⁺91Loss of an isopropyl group
[C₅H₇]⁺67Fragmentation of the dieneyne chain
[C₄H₅]⁺53Further fragmentation

Note: The fragmentation patterns for diastereomers are expected to be very similar, but relative ion abundances may show slight variations.[8][9][10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment, connectivity, and stereochemical relationships of the nuclei.

Instrumentation:

  • A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified stereoisomer in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [12][13][14]

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13][14]

  • Place a portion of the mixture into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Sample Preparation (Thin Film Method for Oils): [15]

  • If the sample is a non-volatile oil, place a small drop between two salt plates (e.g., NaCl or KBr).[15]

  • Gently press the plates together to create a thin, uniform film.[15]

  • Mount the plates in the sample holder of the spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty spectrometer (or a pure KBr pellet) should be collected and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation and confirmation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[16]

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, with a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

MS Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M]⁺).

  • Analyze the major fragment ions and propose fragmentation pathways.

  • Compare the obtained mass spectrum with spectral libraries for potential matches.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the stereoisomers of this compound.

G Workflow for Comparative Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesis & Purification of Stereoisomers Diastereomer1 Diastereomer 1 Synthesis->Diastereomer1 Diastereomer2 Diastereomer 2 Synthesis->Diastereomer2 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Diastereomer1->NMR IR IR Spectroscopy Diastereomer1->IR MS GC-MS Analysis Diastereomer1->MS Diastereomer2->NMR Diastereomer2->IR Diastereomer2->MS ProcessNMR Process NMR Spectra (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Analyze IR Spectra (Functional Groups) IR->ProcessIR ProcessMS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->ProcessMS CompareData Compare Spectroscopic Data (Tables, Overlays) ProcessNMR->CompareData ProcessIR->CompareData ProcessMS->CompareData Conclusion Structural Elucidation & Stereochemical Assignment CompareData->Conclusion

Caption: Logical workflow for the analysis of stereoisomers.

References

How does 8-Methylnona-1,7-dien-5-yne compare to known DNA intercalating agents?

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of DNA Intercalating Agents: A Framework for Evaluation

Introduction

A comprehensive search of scientific literature and chemical databases reveals no available data for "8-Methylnona-1,7-dien-5-yne" as a DNA intercalating agent. This compound is likely a novel or hypothetical molecule for which biological activity, particularly DNA binding and intercalation, has not been characterized.

Therefore, this guide provides a comparative framework using well-established DNA intercalating agents: Doxorubicin, Ethidium Bromide, and Actinomycin D. This comparison is intended to serve as a template for the evaluation of new chemical entities like this compound, should experimental data become available. The methodologies, data presentation, and visualizations provided are standard in the field of drug discovery and molecular biology for characterizing DNA-interactive compounds.

Quantitative Comparison of Known DNA Intercalating Agents

The following table summarizes key quantitative parameters for three widely studied DNA intercalating agents. These parameters are crucial for assessing the potency and mechanism of DNA binding.

ParameterDoxorubicinEthidium BromideActinomycin D
Binding Affinity (K_d) 1.0 x 10⁻⁶ M1.5 x 10⁻⁶ M0.7 x 10⁻⁶ M
Change in DNA Melting Temperature (ΔT_m) 10-15 °C~10 °C8-12 °C
IC₅₀ (Cytotoxicity against HeLa cells) 0.1 - 1.0 µMNot typically used as a cytotoxic drug0.001 - 0.01 µM

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of DNA intercalating agents. Below are standard protocols for key experiments.

Fluorescence Displacement Assay for DNA Intercalation

This assay is used to determine the binding affinity of a compound to DNA. It relies on the displacement of a fluorescent probe (like Ethidium Bromide) that is already bound to DNA.

Principle: When a compound intercalates into DNA, it displaces the pre-bound Ethidium Bromide, leading to a decrease in fluorescence. This quenching is proportional to the binding affinity of the test compound.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Prepare a stock solution of Ethidium Bromide (EtBr) in the same buffer.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of ctDNA and EtBr to each well.

    • Add varying concentrations of the test compound to the wells.

    • Include control wells with ctDNA and EtBr only (no test compound).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 520 nm and an emission wavelength of 600 nm.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching for each concentration of the test compound.

    • Plot the percentage of quenching against the compound concentration and fit the data to a suitable binding model to determine the binding constant (K_d).

DNA Thermal Denaturation Assay (Melting Temperature)

This assay measures the change in the melting temperature (T_m) of DNA upon binding of a compound. An increase in T_m indicates stabilization of the DNA double helix, which is characteristic of intercalating agents.

Principle: The T_m is the temperature at which half of the double-stranded DNA has dissociated into single strands. Intercalating agents increase the T_m by stabilizing the DNA helix.

Protocol:

  • Preparation of Solutions:

    • Prepare a solution of ctDNA in a buffer (e.g., 10 mM phosphate buffer, pH 7.2).

    • Prepare solutions of the test compound at various concentrations.

  • Assay Setup:

    • Mix the ctDNA solution with either the buffer (control) or the test compound solution.

    • Incubate the mixtures at room temperature for at least 30 minutes.

  • Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm while gradually increasing the temperature (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).

  • Data Analysis:

    • Plot the absorbance at 260 nm against the temperature to obtain a melting curve.

    • The T_m is the temperature at the midpoint of the transition.

    • Calculate the change in melting temperature (ΔT_m) by subtracting the T_m of the control (DNA alone) from the T_m of the DNA-compound complex.

Visualizations

Mechanism of DNA Intercalation

The following diagram illustrates the general mechanism by which a small molecule (intercalator) inserts itself between the base pairs of the DNA double helix.

G cluster_0 DNA Double Helix cluster_1 Intercalating Agent cluster_2 Intercalation Complex dna_helix intercalated_dna Base Pair Intercalator Base Pair intercalator Drug intercalator->intercalated_dna:inter Inserts between base pairs

Caption: General mechanism of DNA intercalation.

Experimental Workflow for Characterizing DNA Intercalators

This diagram outlines a typical workflow for identifying and characterizing potential DNA intercalating agents.

G compound Test Compound (e.g., this compound) fluorescence_assay Fluorescence Displacement Assay compound->fluorescence_assay thermal_denaturation DNA Thermal Denaturation (Tm) compound->thermal_denaturation cytotoxicity_assay Cytotoxicity Assay (IC50) compound->cytotoxicity_assay binding_affinity Determine Binding Affinity (Kd) fluorescence_assay->binding_affinity dna_stabilization Assess DNA Stabilization (ΔTm) thermal_denaturation->dna_stabilization biological_activity Evaluate Biological Activity cytotoxicity_assay->biological_activity lead_compound Lead Compound for Further Development binding_affinity->lead_compound dna_stabilization->lead_compound biological_activity->lead_compound

Caption: Workflow for characterizing DNA intercalators.

A Comparative Guide to Quantitative Purity Assessment of Synthesized 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of drug development and chemical research. For a molecule such as 8-Methylnona-1,7-dien-5-yne, an unsaturated hydrocarbon featuring both alkene and alkyne functionalities, selecting the appropriate analytical methodology is critical for ensuring accurate quantification and the identification of potential impurities. These impurities can originate from starting materials, by-products, or degradation products and may impact the compound's efficacy and safety.[1][2]

This guide provides a comparative overview of the principal quantitative methods for assessing the purity of this compound. We will delve into Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, presenting their methodologies, performance characteristics, and ideal use cases.

Overview of Analytical Techniques

The choice of an analytical technique is fundamentally guided by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high sensitivity, structural elucidation, or high throughput. For this compound (C10H14, Molar Mass: 134.22 g/mol ), its structure suggests it is a volatile, non-polar organic compound, making it an excellent candidate for Gas Chromatography.[3] However, HPLC and qNMR offer orthogonal approaches that provide complementary and confirmatory data.[4][5]

Method Principle Primary Application for this compound Key Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[6]Primary method for purity and impurity profiling due to the compound's expected volatility.High resolution, high sensitivity (especially with Flame Ionization Detector - FID), speed, and robustness for volatile analytes.[7]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.[8]Analysis of non-volatile impurities or as an orthogonal technique to GC.[9]Wide applicability for non-volatile and thermally sensitive compounds; versatile with various detectors.[10][11]Lower resolution for small volatile compounds compared to GC; can be more complex and costly due to solvent consumption.[8]
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the molecule.[12]Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[13]Non-destructive, provides structural information, universal detection for soluble compounds, highly accurate for absolute quantification.[4][13]Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[12][14]
Hyphenated Techniques (GC-MS, LC-MS) Combines the separation power of chromatography with the identification capabilities of Mass Spectrometry.Definitive identification and quantification of unknown impurities.[15][16]Provides molecular weight and fragmentation data for unambiguous impurity identification.[1]Higher cost and complexity of instrumentation.

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative methodologies for each primary technique, which can be optimized for this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID is the recommended primary technique for quantifying the purity of this compound, assuming it is sufficiently volatile and thermally stable. The FID detector offers excellent sensitivity for hydrocarbons.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-polysiloxane).

  • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature (FID): 300°C.

  • Sample Preparation: Accurately weigh the sample and dissolve in a high-purity solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.

  • Quantification: Purity is typically determined by area percent calculation, assuming all components have a similar response factor with an FID detector. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

GC_Workflow sample_prep Sample Preparation (Dissolve in Hexane) gc_system GC System (Split/Splitless Injector) sample_prep->gc_system Inject 1 µL column Separation (Capillary Column) gc_system->column Vaporization fid Detection (FID) column->fid Elution data_acq Data Acquisition (Chromatogram) fid->data_acq Signal Generation analysis Data Analysis (Area % Calculation) data_acq->analysis Integration

Fig 1. Standard workflow for GC-FID purity analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC serves as an excellent orthogonal method to GC. A reversed-phase method is generally suitable for separating non-polar organic molecules from more polar impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 60% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, determined by a UV scan) or DAD for peak purity analysis.

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area percent from the resulting chromatogram. A reference standard is required for accurate mass balance and to distinguish impurities from the main peak.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Acetonitrile) hplc_system HPLC System (Autosampler) sample_prep->hplc_system Inject 10 µL column Separation (C18 Column) hplc_system->column High Pressure Pumping detector Detection (UV/DAD) column->detector Elution data_acq Data Acquisition (Chromatogram) detector->data_acq Absorbance Signal analysis Data Analysis (Peak Integration) data_acq->analysis Quantification

Fig 2. General workflow for HPLC-UV purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

  • Internal Standard (IS): A certified standard with a known purity that does not have signals overlapping with the analyte. Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment.

    • Relaxation Delay (d1): A long delay is crucial for full relaxation of all protons. It should be at least 5 times the longest T1 relaxation time of any proton being quantified (e.g., 30-60 seconds).

    • Number of Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.

qNMR_Logic cluster_inputs Inputs cluster_processing NMR Analysis cluster_calculation Calculation node_input node_input node_process node_process node_output node_output analyte Analyte Mass (m_analyte) acquire Acquire 1H NMR Spectrum (Long Relaxation Delay) analyte->acquire is Internal Standard Mass (m_IS) & Purity (P_IS) is->acquire integrate Integrate Signals (I_analyte, I_IS) acquire->integrate formula Apply Purity Formula (using Molar Masses & Proton Counts) integrate->formula result Absolute Purity (%) formula->result

Fig 3. Logical diagram for determining absolute purity via qNMR.

Conclusion

For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-faceted approach is recommended.

  • Primary Analysis: Use Gas Chromatography (GC-FID) for routine purity checks and profiling of volatile impurities due to its high resolution, sensitivity, and suitability for this type of hydrocarbon.

  • Orthogonal Verification: Employ Reversed-Phase HPLC to confirm the purity value and detect any non-volatile or thermally labile impurities that would be missed by GC.

  • Absolute Quantification: For batches intended for critical applications such as biological testing or as a reference standard, Quantitative NMR (qNMR) should be used to determine the absolute purity, providing an orthogonal value that is not dependent on chromatographic response factors.

When unknown impurities are detected, hyphenated techniques like GC-MS are invaluable for their structural elucidation, which is a critical step in meeting regulatory requirements for drug development.[1] By combining these methods, researchers and drug developers can build a complete purity profile, ensuring the quality and integrity of the synthesized compound.

References

Elucidating the Structure-Activity Relationship (SAR) of 8-Methylnona-1,7-dien-5-yne Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a hypothetical case study designed to illustrate the principles of structure-activity relationship (SAR) analysis. The compound 8-Methylnona-1,7-dien-5-yne and its derivatives presented herein are part of a fictional study, and the experimental data is simulated for educational purposes. There is no publicly available data on the biological activity of this specific compound series.

This guide provides a comparative analysis of a series of novel this compound derivatives investigated for their potential inhibitory activity against the fictional enzyme "Enynyl Reductase," a key enzyme in a hypothetical signaling pathway associated with inflammatory responses. The objective is to elucidate the structure-activity relationships that govern their potency and to identify key structural motifs essential for bioactivity.

Comparative Analysis of Inhibitory Activity

A library of this compound derivatives was synthesized and evaluated for their inhibitory activity against Enynyl Reductase. The core structure was systematically modified at the terminal alkyne (R1), the terminal alkene (R2), and the allylic methyl group (R3) to probe the impact of these substitutions on potency. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionIC50 (nM)
Lead-01 HHCH₃1500
ALT-01 Si(CH₃)₃HCH₃950
ALT-02 CH₂OHHCH₃520
ALT-03 C(O)NH₂HCH₃280
ALT-04 HFCH₃1200
ALT-05 HClCH₃800
ALT-06 HHH3500
ALT-07 HHCF₃450
ALT-08 CH₂OHClCH₃250
ALT-09 C(O)NH₂HCF₃95

Structure-Activity Relationship Summary

Based on the comparative data, the following key SAR trends can be deduced:

  • Terminal Alkyne (R1): Unsubstituted (Lead-01) shows modest activity. Introduction of a bulky, lipophilic group like trimethylsilyl (ALT-01) slightly improves activity. However, polar, hydrogen-bonding groups significantly enhance potency, with the primary amide (ALT-03) being more effective than the hydroxymethyl group (ALT-02). This suggests a key hydrogen bond donor/acceptor interaction in the enzyme's active site.

  • Terminal Alkene (R2): Substitution with electron-withdrawing halogens (ALT-04, ALT-05) leads to a moderate increase in potency, with the more electronegative fluorine having a less pronounced effect than chlorine. This may indicate a role for halogen bonding or electronic effects in binding.

  • Allylic Methyl Group (R3): Removal of the methyl group (ALT-06) drastically reduces activity, highlighting its importance for proper orientation within the binding pocket. Replacement with a trifluoromethyl group (ALT-07) significantly boosts potency, suggesting that this position may be sensitive to electronic effects or that the CF₃ group engages in favorable interactions.

  • Combined Modifications: The most potent compounds arise from beneficial modifications at multiple positions. For instance, the combination of a hydroxymethyl group at R1 and a chlorine at R2 (ALT-08) results in a synergistic improvement in activity. The most active compound in the series, ALT-09 , combines the highly favorable primary amide at R1 with the trifluoromethyl group at R3, leading to a sub-100 nM inhibitor.

Experimental Protocols

General Synthesis of this compound Derivatives:

The synthesis of the derivatives commenced from a common precursor, this compound. Modifications at the terminal alkyne were achieved through Sonogashira coupling with appropriate partners or by direct functionalization. Halogenation of the terminal alkene was performed using standard electrophilic halogenating agents. The synthesis of the R3-modified analogs required a multi-step route starting from different building blocks. All compounds were purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Enynyl Reductase Inhibition Assay:

The inhibitory activity of the compounds was determined using a fluorescence-based assay. The assay mixture contained 50 nM of recombinant Enynyl Reductase, 10 µM of a fluorogenic substrate, and varying concentrations of the test compounds in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). The reaction was initiated by the addition of the cofactor NADPH (100 µM). The increase in fluorescence was monitored over 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 460 nm. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway involving Enynyl Reductase and the general workflow for the SAR study.

G cluster_0 Hypothetical Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus Upstream Kinase Upstream Kinase Inflammatory Stimulus->Upstream Kinase activates Enynyl Reductase Enynyl Reductase Upstream Kinase->Enynyl Reductase phosphorylates & activates Pro-inflammatory Mediators Pro-inflammatory Mediators Enynyl Reductase->Pro-inflammatory Mediators catalyzes production of Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->Enynyl Reductase inhibit

Caption: Hypothetical signaling pathway of Enynyl Reductase.

G cluster_1 SAR Study Experimental Workflow Lead Compound Identification Lead Compound Identification Derivative Synthesis Derivative Synthesis Lead Compound Identification->Derivative Synthesis In Vitro Screening In Vitro Screening Derivative Synthesis->In Vitro Screening Data Analysis (SAR) Data Analysis (SAR) In Vitro Screening->Data Analysis (SAR) Data Analysis (SAR)->Derivative Synthesis Iterative Design Identification of Potent Analogs Identification of Potent Analogs Data Analysis (SAR)->Identification of Potent Analogs

Caption: Workflow for the SAR study of derivatives.

Thermal versus photochemical activation of enediynes: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Thermal and Photochemical Enediyne Activation

For Researchers, Scientists, and Drug Development Professionals

The activation of enediynes, a class of potent antitumor agents, is a critical step in harnessing their therapeutic potential. This guide provides a comparative overview of the two primary methods of activation: thermal and photochemical. By examining the underlying mechanisms, experimental data, and procedural workflows, researchers can better select and optimize the activation strategy for their specific enediyne-based systems.

The core reactivity of enediynes lies in their ability to undergo a cycloaromatization reaction, most notably the Bergman cyclization, to form a highly reactive p-benzyne diradical.[1] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[2][3] The ability to control the initiation of this process is paramount to developing targeted cancer therapies with minimal off-target toxicity.[2][3]

Quantitative Comparison of Activation Methods

The choice between thermal and photochemical activation depends on several factors, including the desired reaction conditions, the structure of the enediyne, and the biological target. The following table summarizes key quantitative parameters for each method based on published experimental data.

ParameterThermal ActivationPhotochemical ActivationSource(s)
Activation Energy (Ea) Typically ranges from 19.6 to 38.6 kcal/mol, highly dependent on the enediyne structure and reaction pathway.Can be significantly lower as activation is initiated by electronic excitation rather than overcoming a thermal barrier.[4]
Reaction Temperature Varies widely, from physiological temperatures (e.g., 37°C for metalloenediynes) to over 200°C for simple acyclic enediynes.Can often be conducted at ambient or physiological temperatures, offering better spatiotemporal control.[1][2][4]
Quantum Yield (Φ) Not applicable.Can be efficient, with reported values such as Φ = 0.46 at 300 nm for the generation of a reactive enediyne from a cyclopropenone precursor.[5]
Reaction Time Can range from minutes to many hours depending on the temperature and the stability of the enediyne.Typically faster, on the order of minutes to hours of irradiation.[4][6]
Wavelength Dependence Not applicable.Highly dependent on the absorption spectrum of the enediyne or a photosensitive precursor. Common wavelengths include 300 nm, 350 nm, and two-photon excitation at 800 nm.[5][6][7]
Byproducts Can lead to a mixture of products from competing reaction pathways.Can also produce a mixture of photo-adducts, which may or may not be the desired cyclized product.[6]

Activation Pathways and Experimental Workflow

The activation of enediynes, whether by heat or light, initiates a cascade of events leading to the formation of the DNA-cleaving diradical. The diagrams below illustrate these pathways and a general workflow for their comparative study.

Enediyne Activation Pathways cluster_thermal Thermal Activation cluster_photochemical Photochemical Activation Enediyne_T Enediyne TS_T Transition State Enediyne_T->TS_T Heat (Δ) Diradical_T p-Benzyne Diradical TS_T->Diradical_T Bergman Cyclization DNA_Cleavage_T DNA Cleavage Diradical_T->DNA_Cleavage_T H-atom abstraction Enediyne_P Enediyne Precursor Excited_State Excited State Enediyne_P->Excited_State Light (hν) Active_Enediyne Active Enediyne Excited_State->Active_Enediyne Photoreaction Diradical_P p-Benzyne Diradical Active_Enediyne->Diradical_P Thermal Cyclization DNA_Cleavage_P DNA Cleavage Diradical_P->DNA_Cleavage_P H-atom abstraction

Caption: Generalized signaling pathways for thermal and photochemical activation of enediynes.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_activation Activation & Analysis cluster_biological Biological Evaluation Synth Synthesize Enediyne Char Characterize Structure (NMR, MS) Synth->Char Thermal Thermal Activation (e.g., 50°C in Methanol) Char->Thermal Photo Photochemical Activation (e.g., 300 nm UV irradiation) Char->Photo Analysis Analyze Products (GC-MS, HPLC) Thermal->Analysis Photo->Analysis Kinetics Determine Reaction Kinetics Analysis->Kinetics DNA_Assay DNA Cleavage Assay Kinetics->DNA_Assay Cell_Assay Cell Viability Assay DNA_Assay->Cell_Assay

Caption: A logical workflow for the comparative study of enediyne activation methods.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for thermal and photochemical activation of enediynes, synthesized from the literature.

Protocol 1: Thermal Activation of a Maleic Hydrazide-Fused Enediyne[4]
  • Synthesis of the Enediyne Precursor: The target enediyne is synthesized via a Sonogashira coupling reaction.

  • Cyclization Reaction:

    • Dissolve the synthesized enediyne in methanol.

    • Add 3 equivalents of diisopropylethylamine (DIPEA).

    • Stir the reaction mixture in an oil bath at 50°C under a nitrogen atmosphere.

  • Monitoring and Isolation:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon complete conversion of the starting material, the cyclized product is isolated and purified.

Protocol 2: Photochemical Generation of a Reactive Enediyne via a Cyclopropenone Precursor[5][7]
  • Synthesis of the Cyclopropenone-Containing Enediyne Precursor: The precursor is synthesized through a multi-step process involving monocyclopropanation of a dimethoxy-substituted benzocyclodecadiyne followed by oxidative demethylation.

  • Single-Photon Photolysis:

    • Prepare a solution of the cyclopropenone precursor in a suitable solvent (e.g., methanol).

    • Irradiate the solution with a UV lamp at a specific wavelength (e.g., 300 nm).

  • Two-Photon Photolysis:

    • For deeper tissue penetration in biological applications, two-photon excitation can be employed.

    • Use an amplified Ti:Sapphire laser operating at a wavelength of 800 nm with a specified power output.

  • Analysis of the Photoproduct:

    • The photogenerated reactive enediyne can be trapped and analyzed.

    • The subsequent thermal Bergman cyclization of the photoproduct can be monitored at a controlled temperature (e.g., 40°C).

Protocol 3: In Vitro DNA Cleavage Assay for Activated Enediynes[2][3]
  • Preparation of DNA: Use supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.

  • Activation and Incubation:

    • Thermal Activation: Incubate the enediyne with the plasmid DNA at a specific temperature (e.g., 37°C or 42.5°C) for a set period.

    • Photochemical Activation: Irradiate the mixture of the enediyne and plasmid DNA with the appropriate wavelength of light for a defined duration.

  • Analysis of DNA Cleavage:

    • Separate the different forms of DNA (supercoiled, nicked, and linear) using agarose gel electrophoresis.

    • Visualize the DNA bands by staining with a fluorescent dye (e.g., ethidium bromide).

    • Quantify the extent of DNA cleavage by measuring the intensity of the different DNA bands.

Conclusion

Both thermal and photochemical methods offer viable pathways for the activation of enediynes, each with its own set of advantages and limitations. Thermal activation is often simpler to implement but can lack the precise control offered by photochemical methods. Photochemical activation, particularly with two-photon excitation, provides excellent spatiotemporal control, which is highly desirable for targeted therapies. The choice of activation method will ultimately be guided by the specific research goals, the chemical nature of the enediyne, and the intended application, from fundamental mechanistic studies to the development of next-generation anticancer drugs.

References

The Enediyne "8-Methylnona-1,7-dien-5-yne": A Comparative Analysis of its Potential Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In Vitro Cytotoxicity: Unveiling the Potency of Enediynes

Enediynes exhibit remarkable cytotoxicity against a wide range of cancer cell lines.[2][4] Their mechanism of action involves a unique chemical transformation known as Bergman cyclization, which generates a highly reactive diradical species.[2][5] This diradical can abstract hydrogen atoms from the DNA backbone, leading to DNA strand breaks and ultimately, programmed cell death (apoptosis).[2][4]

Several studies have quantified the cytotoxic effects of various enediyne compounds. For instance, natural enediynes like Calicheamicin have demonstrated potent activity against leukemia and melanoma cells.[3] Synthetic enediynes have also shown significant cytotoxic effects against various human cancer cell lines.

For the purpose of comparison, the following table summarizes representative in vitro cytotoxicity data for a well-characterized enediyne, Calicheamicin, against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (pM)Reference
HL-60Human Promyelocytic Leukemia0.5 - 5[Fictional Data for Illustration]
A549Human Lung Carcinoma10 - 50[Fictional Data for Illustration]
MDA-MB-231Human Breast Adenocarcinoma20 - 100[Fictional Data for Illustration]
M21Human Melanoma5 - 25[Fictional Data for Illustration]

In Vivo Efficacy: From Cell Culture to Animal Models

The promising in vitro results of enediynes have been translated into significant antitumor activity in preclinical animal models.[1] Studies have shown that synthetic enediynes can cause tumor regression in mice bearing various types of cancers.[1] For example, significant antiproliferative effects have been observed against L-1210 mouse leukemia, A549 lung carcinomas, and PC3 prostate carcinomas in athymic nude mice.[1]

The table below presents a hypothetical summary of in vivo efficacy data for a synthetic enediyne, demonstrating its potential in a tumor xenograft model.

Animal ModelTumor TypeTreatment RegimenTumor Growth Inhibition (%)Reference
Athymic Nude MiceM21 Melanoma Xenograft0.1 mg/kg, i.v., twice weekly for 3 weeks80[Fictional Data for Illustration]
Balb/c MiceEMT-6 Mammary Adenocarcinoma0.2 mg/kg, i.p., once weekly for 4 weeks65[Fictional Data for Illustration]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and efficacy. Below are outlines of standard protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-Methylnona-1,7-dien-5-yne) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Efficacy Study (Tumor Xenograft Model)
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to the desired dosing schedule and route.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path to Discovery

To better understand the workflow and the underlying mechanism of enediyne compounds, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action (e.g., DNA Damage Assay) Cytotoxicity_Assay->Mechanism_Studies Animal_Model Tumor Xenograft Model Mechanism_Studies->Animal_Model Lead Compound Selection Efficacy_Study Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Study PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Efficacy_Study->PK_PD_Studies

Caption: Experimental workflow from in vitro screening to in vivo efficacy evaluation.

signaling_pathway Enediyne Enediyne Bergman_Cyclization Bergman Cyclization Enediyne->Bergman_Cyclization Activation Diradical Benzenoid Diradical Bergman_Cyclization->Diradical DNA DNA Diradical->DNA H-atom abstraction DNA_Damage DNA Strand Breaks DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for enediyne compounds.

References

What are the synthetic advantages of using 8-Methylnona-1,7-dien-5-yne as a building block?

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data for 8-Methylnona-1,7-dien-5-yne as a Synthetic Building Block

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published data regarding the specific synthetic advantages of this compound as a building block in organic chemistry. While the compound is identified as a member of the enediyne class of molecules, which are of significant interest for their biological activity, specific examples of its application in synthesis, along with comparative data against alternative building blocks, are not present in the accessible scientific domain. Consequently, a detailed comparison guide with quantitative data and experimental protocols for this particular molecule cannot be constructed at this time.

General Synthetic Advantages of the Enediyne Class

While specific information on this compound is unavailable, the broader class of enediynes, to which it belongs, possesses a unique and powerful synthetic potential, primarily centered around its ability to undergo Bergman cyclization. This reaction is the cornerstone of the biological activity of many natural and synthetic enediynes and offers a unique pathway for the formation of highly reactive intermediates.

The primary synthetic advantage of using an enediyne building block lies in the controlled generation of a p-benzyne diradical. This highly reactive species can subsequently be trapped to form complex aromatic structures or to induce specific chemical transformations. The propensity of an enediyne to undergo Bergman cyclization is influenced by the distance between the two alkyne termini; a shorter distance generally facilitates the reaction. This reactivity can be masked or triggered by various synthetic strategies, offering a level of control over the formation of the diradical.

The Bergman Cyclization Signaling Pathway

The central transformation of enediynes is the Bergman cyclization, a thermal or photochemically induced reaction that converts the enediyne moiety into a highly reactive p-benzyne diradical. This process is fundamental to their synthetic utility and biological activity.

Bergman_Cyclization Enediyne Enediyne (e.g., this compound) TransitionState Cyclic Transition State Enediyne->TransitionState Δ or hν Diradical p-Benzyne Diradical (Highly Reactive) TransitionState->Diradical Cycloaromatization Products Trapped Products (e.g., Aromatic compounds, DNA cleavage products) Diradical->Products H-atom abstraction or trapping

Safety Operating Guide

Proper Disposal of 8-Methylnona-1,7-dien-5-yne: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 8-Methylnona-1,7-dien-5-yne as a flammable and reactive hazardous waste. Proper personal protective equipment (PPE) and containment are essential during all handling and disposal procedures.

The following guide provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its chemical structure as an unsaturated hydrocarbon and general principles for handling flammable and reactive laboratory waste.

I. Immediate Safety and Handling Precautions

Prior to disposal, ensure all personnel handling this compound are familiar with the following safety protocols:

  • Personal Protective Equipment (PPE): A summary of required PPE is provided in Table 1.

  • Ventilation: All handling and preparation for disposal must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other potential ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Consult glove manufacturer's compatibility chart if possible.
Body Protection Flame-retardant lab coat.
Respiratory Use of a chemical fume hood is required.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated and compatible waste container.

  • Do not mix this waste stream with other chemical waste, particularly aqueous waste or waste containing oxidizing agents.

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a clean, dry, and chemically compatible container, preferably glass or a solvent-resistant plastic bottle with a secure screw cap.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Flammable," "Reactive"

    • The date accumulation started

    • The name and contact information of the generating researcher or lab

Step 3: Waste Accumulation and Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat and ignition sources, and incompatible chemicals.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the EHS department or contractor with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.

  • Follow all institutional and regulatory requirements for waste pickup and transportation.

Step 5: Handling Spills

In the event of a spill, immediately take the following actions:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process A Generation of This compound Waste B Segregate Waste into Dedicated Container A->B C Label Container as Hazardous Waste B->C D Store in Satellite Accumulation Area C->D E Contact EHS for Waste Pickup D->E Request Pickup F Transfer to Licensed Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the collection and disposal of this compound waste.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Contain Contain Spill with Inert Absorbent Evacuate->Contain Ventilate->Contain Clean Collect Waste (Non-Sparking Tools) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report

Caption: Immediate response plan for a spill of this compound.

Personal protective equipment for handling 8-Methylnona-1,7-dien-5-yne

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Plan for 8-Methylnona-1,7-dien-5-yne

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with volatile, potentially flammable or combustible organic compounds and should be supplemented with a substance-specific risk assessment before commencing any laboratory work.

This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer key operational questions and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

Based on the chemical structure of this compound, it is prudent to treat it as a volatile and flammable organic compound. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes and vapors.
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. Glove material should be selected based on breakthrough time for similar solvents.
Body Protection Flame-resistant laboratory coatTo protect skin and clothing from splashes and in case of fire.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of vapors. If a fume hood is not available, a respirator with an organic vapor cartridge may be required based on a risk assessment.
II. Operational Plan: Handling and Storage

1. Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use explosion-proof electrical equipment in areas where this substance is handled and stored.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[2]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe vapors or mists.[3]

  • Use only non-sparking tools to prevent ignition.[2]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[1]

III. Disposal Plan

1. Waste Identification and Collection:

  • All waste containing this compound, including contaminated consumables, should be considered hazardous waste.[4]

  • Collect waste in a designated, properly labeled, and sealed container.[5] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.[1]

  • Do not mix with incompatible waste streams.

2. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should have secondary containment to prevent spills.[1]

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of this chemical down the drain.[6]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Acquire and Inspect PPE A->B C Prepare and Inspect Fume Hood B->C D Don Appropriate PPE C->D Begin Experiment E Handle Chemical in Fume Hood D->E F Store in a Cool, Ventilated Area E->F G Collect Waste in Labeled Container F->G Generate Waste H Store Waste in Satellite Accumulation Area G->H I Arrange for Licensed Disposal H->I

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.